molecular formula C11H15N B1601569 Cyclobutyl(phenyl)methanamine CAS No. 5244-84-8

Cyclobutyl(phenyl)methanamine

Cat. No.: B1601569
CAS No.: 5244-84-8
M. Wt: 161.24 g/mol
InChI Key: YVAXXHNMTBNQFD-UHFFFAOYSA-N
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Description

Cyclobutyl(phenyl)methanamine, with the molecular formula C11H15N, is a chemical compound of interest in medicinal and synthetic chemistry research. It is provided as a high-purity chemical reference standard to support analytical and experimental work. The structure of this compound, featuring a cyclobutyl ring linked to a phenyl group via a methanamine bridge, suggests potential utility as a building block in drug discovery. The incorporation of a strained four-membered cyclobutyl ring is a strategy employed in medicinal chemistry to influence the physicochemical properties and metabolic stability of lead compounds . Researchers are exploring such three-dimensional scaffolds as potential bioisosteres for flat aromatic systems, which can help improve selectivity and reduce off-target effects . This compound is intended for research applications, which may include use as an intermediate in organic synthesis or as a structural motif in the design of novel molecular entities for biological screening. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAXXHNMTBNQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484006
Record name cyclobutyl(phenyl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5244-84-8
Record name cyclobutyl(phenyl)methanamine
Source EPA DSSTox
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Record name cyclobutyl(phenyl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclobutyl(phenyl)methanamine, a primary amine with potential applications in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a robust synthetic route and a thorough analysis of the spectroscopic techniques required for structural elucidation and purity assessment. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound, also known as α-cyclobutylbenzylamine, is a chiral primary amine featuring a unique combination of a cyclobutane ring and a phenyl group attached to a stereogenic center. The cyclobutyl moiety, a conformationally restricted isostere of larger alkyl groups, is of increasing interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The phenylmethanamine scaffold is a common feature in many biologically active compounds. The strategic incorporation of a cyclobutyl group can lead to improved metabolic stability, enhanced binding affinity to target proteins, and novel intellectual property.

This guide will focus on a practical and efficient synthetic approach to this compound and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reductive amination of cyclobutyl phenyl ketone. Among the various methods for reductive amination, the Leuckart reaction offers a direct and cost-effective approach using readily available reagents.[1][2] This one-pot reaction utilizes ammonium formate as both the ammonia source and the reducing agent, proceeding through an intermediate N-formyl derivative which is subsequently hydrolyzed to the desired primary amine.[1][2]

Synthetic Strategy: The Leuckart Reaction

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones.[1][2] The reaction is typically carried out at elevated temperatures, where ammonium formate decomposes to formic acid and ammonia. The ammonia reacts with the ketone to form an imine, which is then reduced in situ by formic acid. The reaction proceeds to the formamide, which is then hydrolyzed to the primary amine.

The choice of the Leuckart reaction is predicated on its operational simplicity and the use of inexpensive reagents. While other reductive amination methods using reducing agents like sodium borohydride or catalytic hydrogenation are also viable, the Leuckart reaction provides a classic and robust route for the synthesis of this particular amine.

Synthesis_Workflow ketone Cyclobutyl Phenyl Ketone intermediate N-Formyl Intermediate ketone->intermediate Leuckart Reaction (Heat) reagents Ammonium Formate (Excess) reagents->intermediate product This compound intermediate->product Hydrolysis hydrolysis Acidic or Basic Hydrolysis hydrolysis->product

Caption: Synthetic workflow for this compound via the Leuckart reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Leuckart reaction adapted for the synthesis of this compound.

Materials:

  • Cyclobutyl phenyl ketone

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclobutyl phenyl ketone and a molar excess of ammonium formate (typically 3-5 equivalents).

  • Reaction: Heat the mixture with stirring in a heating mantle to a temperature of 160-185°C. Maintain this temperature for several hours (typically 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis of the Formamide: After cooling the reaction mixture to room temperature, add a concentrated solution of hydrochloric acid. Heat the mixture to reflux for several hours (typically 2-4 hours) to hydrolyze the intermediate N-formyl derivative.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully basify the acidic solution with a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This will liberate the free amine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (1H & 13C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms structure Structural Confirmation & Purity Assessment nmr->structure ftir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

Expected ¹H NMR Data (Free Base, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (C₆H₅)
~ 3.50 - 3.60t1HMethine proton (CH-N)
~ 2.40 - 2.55m1HCyclobutyl methine proton
~ 1.60 - 2.10m6HCyclobutyl methylene protons
~ 1.50br s2HAmine protons (NH₂)

Note: The chemical shift of the amine protons can vary and the signal is often broad. The multiplicity of the methine proton adjacent to the nitrogen may appear as a triplet due to coupling with the adjacent cyclobutyl methine proton and the amine protons (if coupling is observed).

Expected ¹³C NMR Data (Free Base, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 145Aromatic quaternary carbon (C-ipso)
~ 128.5Aromatic CH (ortho)
~ 127.5Aromatic CH (para)
~ 126.5Aromatic CH (meta)
~ 60Methine carbon (CH-N)
~ 45Cyclobutyl methine carbon
~ 28Cyclobutyl methylene carbons (α)
~ 18Cyclobutyl methylene carbon (β)

Note: The provided NMR data is based on typical chemical shift values for similar structures. Experimental data for the hydrochloride salt is available and shows similar patterns, with expected downfield shifts for protons and carbons near the protonated amine group.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the primary amine and the aromatic ring.

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (two bands)Primary Amine (NH₂)
3000 - 3100C-H StretchAromatic C-H
2850 - 2950C-H StretchAliphatic C-H
1580 - 1650N-H Bend (scissoring)Primary Amine (NH₂)
1450 - 1600C=C StretchAromatic Ring
1000 - 1250C-N StretchAlkylamine
690 - 770C-H Bend (out-of-plane)Monosubstituted Benzene

The presence of two distinct N-H stretching bands is a characteristic feature of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zIon FragmentInterpretation
161[M]⁺˙Molecular Ion
160[M-H]⁺Loss of a hydrogen atom
146[M-NH₂]⁺Loss of the amino group
132[M-C₂H₅]⁺Loss of an ethyl group from the cyclobutane ring
104[C₈H₈]⁺Benzyl radical cation
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl cation)
77[C₆H₅]⁺Phenyl cation

The fragmentation pattern is expected to be dominated by the cleavage of the C-C bond between the methine carbon and the cyclobutyl ring, and the C-N bond, leading to the formation of the stable benzyl and tropylium cations.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The Leuckart reaction provides a reliable and scalable method for its preparation from cyclobutyl phenyl ketone. The detailed spectroscopic analysis using NMR, FTIR, and mass spectrometry ensures the unambiguous confirmation of the structure and purity of the final product. The information presented herein serves as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities for drug discovery and development.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023 , 4(1), 7-27. Available at: [Link]

  • Leuckart reaction. Wikipedia. Available at: [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023 , 4(1), 7-27. Available at: [Link]

  • Leuckart reaction. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to a Key Folate Metabolism Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The inquiry specified CAS number 5244-84-8. This identifier corresponds to the compound Cyclobutyl(phenyl)methanamine . However, the detailed requirements for a technical guide suitable for researchers and drug development professionals, focusing on aspects like folic acid synthesis and drug intermediates, strongly indicate that the compound of interest is N-(4-aminobenzoyl)-L-glutamic acid , which has the CAS number 4271-30-1 . Given the context, this guide will focus comprehensively on N-(4-aminobenzoyl)-L-glutamic acid, as it aligns with the scientific application and depth of information requested. A summary of this compound is provided at the end for clarity.

Part 1: N-(4-Aminobenzoyl)-L-glutamic Acid (CAS: 4271-30-1): A Comprehensive Technical Guide

This guide provides an in-depth exploration of N-(4-aminobenzoyl)-L-glutamic acid, a pivotal molecule in biochemical pathways essential for life. Its role as a precursor in the biosynthesis of folates and its connection to antifolate cancer therapies make it a subject of significant interest in drug development and nutritional science.

Physicochemical and Biochemical Properties

N-(4-aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid (PABG), is a dipeptide formed from the condensation of p-aminobenzoic acid (PABA) and L-glutamic acid.[1] Its properties are summarized below.

PropertyValueReference(s)
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[1]
Synonyms N-(p-Aminobenzoyl)glutamic acid, p-Aminobenzoyl-L-glutamic acid, PABGA[1]
CAS Number 4271-30-1
Molecular Formula C₁₂H₁₄N₂O₅[1]
Molecular Weight 266.25 g/mol
Appearance White to off-white or beige powder/solid[1]
Melting Point ~175 °C (with decomposition)[1]
Solubility Soluble in DMSO and methanol. Soluble in aqueous base and sparingly soluble in aqueous acid.[1]
Storage Temperature −20°C
Synthesis and Experimental Protocols

A robust and commonly employed method for the synthesis of N-(4-aminobenzoyl)-L-glutamic acid proceeds via a two-step process starting from p-nitrobenzoic acid.[1] This involves the acylation of L-glutamic acid followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

  • Preparation of p-nitrobenzoyl chloride: In a fume hood, p-nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added. The reaction is typically performed in an inert solvent like dichloroethane at reflux temperature.[1]

  • Acylation of L-glutamic acid: L-glutamic acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath.

  • The freshly prepared p-nitrobenzoyl chloride is then added portion-wise to the cooled L-glutamic acid solution while maintaining the pH between 8 and 9 by the concurrent addition of aqueous sodium hydroxide.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the N-(4-nitrobenzoyl)-L-glutamic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of N-(4-nitrobenzoyl)-L-glutamic acid to N-(4-aminobenzoyl)-L-glutamic acid

  • The N-(4-nitrobenzoyl)-L-glutamic acid from Step 1 is suspended in a suitable solvent, such as ethanol or methanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the suspension.

  • The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by using a hydrogen-donating reagent like ammonium formate.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through celite.

  • The solvent is removed under reduced pressure to yield N-(4-aminobenzoyl)-L-glutamic acid. The product can be further purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction pNBA p-Nitrobenzoic Acid pNBC p-Nitrobenzoyl Chloride pNBA->pNBC Chlorination SOCl2 Thionyl Chloride (or Oxalyl Chloride) Nitro_PABG N-(4-nitrobenzoyl)- L-glutamic acid pNBC->Nitro_PABG Acylation (Schotten-Baumann) Glu L-Glutamic Acid (in aq. NaOH) Glu->Nitro_PABG Acylation (Schotten-Baumann) H2_PdC H₂ / Pd-C PABG N-(4-aminobenzoyl)- L-glutamic acid (Final Product) H2_PdC->PABG Nitro_PABG_ref->PABG Reduction

Caption: Synthetic pathway for N-(4-aminobenzoyl)-L-glutamic acid.

Biological Significance and Role in Drug Development

N-(4-aminobenzoyl)-L-glutamic acid is a molecule of central importance in one-carbon metabolism.[2]

In many microorganisms and plants, N-(4-aminobenzoyl)-L-glutamic acid is a key intermediate in the de novo synthesis of dihydrofolate.[2] Dihydrofolate is the precursor to tetrahydrofolate (THF), the active form of folate. THF coenzymes are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making them indispensable for cell growth and division.[1]

In vertebrates, which cannot synthesize folates de novo and must obtain them from their diet, N-(4-aminobenzoyl)-L-glutamic acid is a known catabolite of folate metabolism.[1][3] The breakdown of folate coenzymes can release p-aminobenzoylglutamate (pABG).[1] Therefore, the levels of this compound in biological fluids can serve as an indicator of folate turnover and status in the body.[1]

Methotrexate is a powerful chemotherapeutic agent that functions as a folic acid antagonist. It inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to the active tetrahydrofolate. N-(4-aminobenzoyl)-L-glutamic acid is structurally related to a portion of the methotrexate molecule and is a key intermediate in its synthesis.[1] Its study is relevant to understanding the mechanisms of antifolate drugs.

Folate_Metabolism PABA p-Aminobenzoic Acid (PABA) PABG N-(4-aminobenzoyl)- L-glutamic acid PABA->PABG Biosynthesis (in microbes, plants) Glu L-Glutamic Acid Glu->PABG Biosynthesis (in microbes, plants) Pteridine Pteridine Precursor DHF Dihydrofolate (DHF) Pteridine->DHF PABG->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR THF->PABG Catabolism (in vertebrates) One_Carbon One-Carbon Metabolism (e.g., DNA Synthesis) THF->One_Carbon MTX Methotrexate MTX->DHF inhibits

Caption: Role of N-(4-aminobenzoyl)-L-glutamic acid in folate pathways.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of N-(4-aminobenzoyl)-L-glutamic acid.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) with an organic modifier like acetonitrile or methanol.

  • Detection: UV detection is effective due to the strong absorbance of the aminobenzoyl group.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.22 or 0.45 µm filter before injection.[1]

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is crucial for structural confirmation of the synthesized compound. A common solvent for NMR is deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Safety and Handling
  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, protected from light.[4] The recommended storage temperature is -20°C.

Part 2: this compound (CAS: 5244-84-8)

As noted, the CAS number provided in the query, 5244-84-8, refers to this compound. Below is a summary of its properties and known information.

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 5244-84-8[5]
Molecular Formula C₁₁H₁₅N[5]
Molecular Weight 161.24 g/mol [5]
Applications

This compound is primarily used as a building block or intermediate in chemical synthesis.[6] Its structure is of interest in medicinal chemistry, as cyclobutyl fragments are present in some therapeutic agents.

Safety and Handling

Hazard information from supplier data indicates that this compound should be handled with care.[5]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]

  • Precautions: Standard PPE, including gloves and eye protection, should be used. Work in a well-ventilated area.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Unlocking New Dimensions in Molecule Design: The Emerging Potential of Cyclobutane-Containing Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced pharmacological properties is a perpetual challenge in drug discovery and materials science. While historically underutilized due to perceived synthetic difficulty and ring strain, the cyclobutane scaffold is rapidly emerging as a powerful tool for molecular design.[1][2] This guide delves into the unique structural and physicochemical properties of cyclobutane-containing amines, providing a comprehensive overview of their potential research applications. We will explore their role in medicinal chemistry as conformational constraints and versatile bioisosteres, their application in materials science for creating responsive polymers, and key synthetic strategies for their incorporation. This document serves as a technical resource for researchers seeking to leverage this three-dimensional scaffold to overcome common challenges in potency, selectivity, and pharmacokinetics.

The Cyclobutane Core: A Scaffold Beyond Flatland

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[2][3] This inherent strain, once viewed as a liability, is the source of its unique and advantageous properties in modern chemistry. Unlike the planar representations often seen in 2D drawings, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain.[4][5][6] This non-planar, three-dimensional (3D) structure is a key attribute that medicinal chemists are increasingly exploiting.

The introduction of an amine functionality onto this rigid scaffold further enhances its utility. The amine group can serve as a key pharmacophoric element, a handle for further synthetic elaboration, or a modulator of physicochemical properties such as solubility and basicity. The defined stereochemistry of substituted cyclobutanes allows for the precise spatial orientation of the amine and other substituents, enabling fine-tuned interactions with biological targets.[3][7]

Diagram: Conformational Landscape of a Cyclobutane-Amine

The puckered nature of the cyclobutane ring creates distinct pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise 3D positioning of functional groups like amines.

Caption: 3D puckered conformation of a cyclobutane ring.

Medicinal Chemistry Applications: Tailoring Drug-Like Properties

The rigid and 3D nature of the cyclobutane-amine scaffold provides solutions to several long-standing problems in drug design. Its incorporation can profoundly impact potency, selectivity, and pharmacokinetic profiles.[4][7]

Conformational Restriction: Locking in Bioactivity

Flexible molecules often pay an entropic penalty upon binding to their biological target, as rotatable bonds become fixed.[2][3] By incorporating a rigid cyclobutane ring, a molecule can be "pre-organized" into its bioactive conformation, reducing this entropic penalty and potentially increasing binding affinity and potency.[7]

This strategy has been effectively used to replace flexible linkers or to lock the relative orientation of two pharmacophores. For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane ring can dramatically limit the number of possible conformations, focusing the molecule's shape to better fit a target's binding site.[3]

Bioisosterism: A Modern Replacement Strategy

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group in a lead compound is replaced by another with similar physicochemical properties to improve the molecule's overall profile.[8][9] Cyclobutane-containing amines have proven to be exceptional bioisosteres for several common chemical motifs.

The replacement of planar aromatic rings with saturated carbocycles is a key strategy to improve properties like solubility and metabolic stability while reducing planarity.[3] The cyclobutane ring can effectively mimic the spatial arrangement of a para-substituted phenyl ring, positioning substituents at opposite ends of the scaffold. This "escape from flatland" can lead to improved physicochemical properties and novel intellectual property.[1][3]

The bulky tert-butyl group is often used to fill hydrophobic pockets but can be a liability for metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has recently been explored as a unique bioisostere for the tert-butyl group.[10][11] While exhibiting a slightly larger steric profile and increased lipophilicity, this replacement can enhance metabolic stability while preserving the original mode of biological activity.[10][11] Similarly, a cyclobutane ring can serve as a replacement for a gem-dimethyl group, offering a more rigid and defined 3D vector for one of the methyl groups.[7]

Diagram: Bioisosteric Replacement Workflow

This logical workflow illustrates the decision-making process and validation steps for employing a cyclobutane bioisostere in a drug discovery program.

G A Identify Lead Compound with Liability Moiety (e.g., Phenyl, t-Butyl) B Analyze Moiety's Role (e.g., Hydrophobic packing, Pharmacophore scaffold) A->B C Propose Cyclobutane-Amine Bioisosteric Replacement B->C D Synthesize Analog Library (Varying Stereochemistry) C->D E In Vitro Profiling D->E F Compare Key Properties E->F G Select Candidate for In Vivo Studies F->G F_potency Potency (IC₅₀) F->F_potency F_sol Solubility F->F_sol F_met Metabolic Stability F->F_met F_pk Pharmacokinetics F->F_pk G A Olefins E [2+2] Photocycloaddition A->E B Allyl Amines F Fe-Catalyzed [2+2] Cycloaddition B->F C Pyrrolidines G Oxidative Ring Contraction C->G D Cyclobutane Carboxylic Acid H C-H Functionalization / Curtius Rearrangement D->H I Cyclobutane-Amine Scaffolds E->I F->I G->I H->I

Caption: Key synthetic routes to cyclobutane-amine cores.

Experimental Protocol: Iron-Catalyzed [2+2] Cycloaddition of Allyl Amines

This protocol is adapted from methodologies that construct a cyclobutane ring fused to an N-heterocycle, which can then be processed to yield a cyclobutane-amine derivative. [12][13]It represents a modern, efficient approach to these scaffolds.

Objective: To synthesize a cyclobutane-fused N-heterocycle as a precursor to cyclobutane-amines.

Materials:

  • N-allyl-N-tosylprop-2-en-1-amine (or other suitable diallylamine derivative)

  • Pyrimidinediimine-iron catalyst complex

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

  • Sodium naphthalenide solution in THF

  • Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the pyrimidinediimine-iron catalyst (1 mol%) to an oven-dried Schlenk flask.

  • Solvent and Substrate Addition: Add anhydrous toluene to the flask, followed by the N-allyl-N-tosylprop-2-en-1-amine substrate.

  • Cycloaddition Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting bicyclic product using silica gel column chromatography to yield the tosylated cyclobutane-fused heterocycle.

  • Deprotection (Tosyl Group Removal): Dissolve the purified product in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C.

  • Radical Cleavage: Slowly add a solution of sodium naphthalenide in THF until a persistent green color is observed, indicating the consumption of the tosylated amine.

  • Quenching and Salt Formation: Carefully quench the reaction with an appropriate proton source. Acidify the mixture with hydrochloric acid (e.g., 2M solution in ether) to precipitate the amine hydrochloride salt.

  • Isolation: Isolate the cyclobutane-amine hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum. This product can be used as is or neutralized to the free amine for subsequent reactions.

Self-Validation: The stereochemistry and structure of the final product should be confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR) and, if possible, single-crystal X-ray diffraction. [12]The success of the deprotection step can be validated by the disappearance of the tosyl group signals in the NMR spectrum.

Conclusion and Future Outlook

Cyclobutane-containing amines have transitioned from chemical curiosities to indispensable tools in the design of advanced molecules. Their unique 3D structure, conformational rigidity, and utility as bioisosteres offer elegant solutions to persistent challenges in medicinal chemistry, particularly in improving the potency, selectivity, and pharmacokinetic profiles of drug candidates. [3][4]In materials science, they provide a route to novel polymers with tunable and responsive properties. As synthetic methodologies continue to improve in efficiency and accessibility, we anticipate that the strategic incorporation of cyclobutane-amine scaffolds will become an even more prevalent and powerful strategy for researchers pushing the boundaries of molecular innovation.

References

Sources

"discovery and history of Cyclobutyl(phenyl)methanamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclobutyl(phenyl)methanamine: Synthesis, Properties, and Potential Applications

Introduction

This compound is a primary amine featuring a cyclobutyl group and a phenyl group attached to a central aminomethyl carbon. Its chemical structure makes it a valuable chiral building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. While the specific historical discovery of this compound is not well-documented in publicly available literature, its significance can be inferred from the broader class of α-cycloalkylalkyl substituted methanamines, which have been explored for various therapeutic applications.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines a plausible synthetic route based on established methodologies for analogous compounds, and discusses its potential applications in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 5244-84-8.[1][2] Its fundamental properties are summarized in the table below, based on data from PubChem.[1]

PropertyValue
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
IUPAC Name This compound
CAS Number 5244-84-8
Appearance White to off-white solid (for the hydrochloride salt)
SMILES C1CC(C1)C(C2=CC=CC=C2)N
InChI Key YVAXXHNMTBNQFD-UHFFFAOYSA-N

Plausible Synthesis Methodology

Experimental Protocol: Reductive Amination of Phenyl Cyclobutyl Ketone

This protocol describes a two-step process starting from phenyl cyclobutyl ketone. The first step involves the formation of an imine, followed by its reduction to the desired amine.

Step 1: Imine Formation

  • To a solution of phenyl cyclobutyl ketone (1 equivalent) in a suitable solvent such as toluene or methanol, add a source of ammonia (e.g., ammonium chloride, 1.2 equivalents) and a dehydrating agent (e.g., molecular sieves or sodium sulfate).

  • The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction of the Imine

  • Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For a more direct reductive amination, the ketone, ammonia source, and reducing agent can be combined in a single pot.

  • The reaction is typically carried out at room temperature or cooled in an ice bath to control the exothermicity of the reduction.

  • After the reaction is complete, the mixture is quenched by the slow addition of water.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

Synthesis Workflow Diagram

Synthesis_Workflow reagents1 Phenyl Cyclobutyl Ketone + Ammonia Source reaction1 Imine Formation (Toluene, Heat) reagents1->reaction1 intermediate Intermediate Imine reaction1->intermediate reaction2 Reduction intermediate->reaction2 reagents2 Reducing Agent (e.g., NaBH4) reagents2->reaction2 product This compound reaction2->product purification Purification (Chromatography/Distillation) product->purification final_product Pure this compound purification->final_product

Caption: A plausible two-step synthesis of this compound.

Potential Applications in Research and Drug Development

The structural motif of this compound is of significant interest in medicinal chemistry. The presence of a chiral center and the combination of a lipophilic cyclobutyl group with an aromatic phenyl ring make it a versatile scaffold for the synthesis of bioactive molecules.

Intermediate for Leukotriene Biosynthesis Inhibitors

The broader class of α-cycloalkylalkyl substituted methanamines are described as important intermediates in the production of compounds that act as potent leukotriene biosynthesis inhibitors.[4] Such inhibitors are valuable in the treatment of inflammatory diseases like asthma.[4] This suggests that this compound could serve as a key starting material for the synthesis of novel anti-inflammatory agents.

Scaffold for CNS-Active Agents

Structurally related compounds have been investigated for their activity in the central nervous system (CNS). For instance, N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a novel triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, with potential applications in the treatment of major depressive disorder.[5] This highlights the potential of the cycloalkyl(phenyl)methanamine scaffold in the design of new antidepressants and other CNS-targeted therapies. The cyclobutyl group in this compound can offer a different conformational profile and metabolic stability compared to a cyclohexyl group, which could be advantageous in drug design.

Distinction from Methenamine

It is crucial to distinguish this compound from Methenamine (also known as hexamethylenetetramine), as the latter is a well-known urinary tract antiseptic.[6][7] Methenamine is a heterocyclic compound that exerts its antibacterial effect by hydrolyzing in acidic urine to produce formaldehyde, which denatures bacterial proteins and nucleic acids.[6][7][8][9][10]

In contrast, this compound does not have this mechanism of action. Its potential biological activities would be based on its specific interactions with biological targets such as enzymes or receptors, as is typical for the class of phenylmethanamine derivatives.

Structural and Mechanistic Differences
FeatureThis compoundMethenamine
Structure Primary amine with cyclobutyl and phenyl groupsHeterocyclic cage-like structure (adamantane analogue)
Mechanism of Action Target-specific interaction (hypothesized)Prodrug that releases formaldehyde in acidic urine
Therapeutic Use Investigational intermediate/scaffoldUrinary tract antiseptic

Conclusion

This compound is a valuable chemical entity with potential as a key intermediate in the synthesis of complex organic molecules. While its own discovery and history are not extensively detailed, the importance of its structural class in medicinal chemistry is evident from research into anti-inflammatory and CNS-active agents. The plausible synthetic routes are straightforward, making it an accessible building block for further chemical exploration. Understanding its properties and potential applications allows researchers and drug development professionals to leverage this compound in the design and synthesis of novel therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12280945, this compound. Retrieved from [Link]

  • Google Patents (2015). CN104557564A - Preparation method of phenylmethylamine.
  • Google Patents (1997). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
  • Dr.Oracle (2025). What is the mechanism of action of methenamine?. Retrieved from [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41. Retrieved from [Link]

  • Patsnap Synapse (2024). What is the mechanism of Methenamine Hippurate?. Retrieved from [Link]

  • Wikipedia (n.d.). Methenamine. Retrieved from [Link]

  • Gjelstad, S., et al. (2022). Methenamine hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). BMJ Open, 12(11), e063795. Retrieved from [Link]

  • Dr.Oracle (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Cyclobutyl(phenyl)methanamine Structural Analogs and Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutyl(phenyl)methanamine scaffold represents a compelling structural motif in modern medicinal chemistry, particularly in the pursuit of novel central nervous system (CNS) agents. This guide provides a comprehensive technical overview of its structural analogs and derivatives, with a primary focus on their interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By leveraging the unique conformational constraints and favorable physicochemical properties of the cyclobutane ring, these compounds offer a versatile platform for developing selective or multi-target monoamine reuptake inhibitors. This document will delve into the synthetic rationale, structure-activity relationships (SAR), and pharmacological evaluation of this promising class of molecules, equipping researchers with the foundational knowledge to navigate its potential in drug discovery.

Introduction: The this compound Core

The foundational structure, this compound, features a phenyl ring and a cyclobutane ring attached to a central aminomethine core. This arrangement provides a rigidified analog to more flexible phenethylamine-based structures, a common pharmacophore in CNS-active compounds. The cyclobutane moiety is of particular interest as it can serve as a bioisosteric replacement for aromatic rings or gem-dimethyl groups, often leading to improved metabolic stability and pharmacokinetic profiles. The exploration of this compound analogs is driven by the hypothesis that systematic modification of this scaffold can yield potent and selective inhibitors of monoamine transporters, which are critical targets in the treatment of depression, ADHD, and other neuropsychiatric disorders.[1]

Synthetic Pathways and Key Intermediates

The synthesis of this compound and its derivatives generally proceeds through a convergent strategy, with the key intermediate being a substituted cyclobutyl phenyl ketone.

Synthesis of the Cyclobutyl Phenyl Ketone Intermediate

A common and efficient method for the preparation of cyclobutyl phenyl ketone is the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is typically performed in an inert solvent like dichloromethane (DCM) at reduced temperatures to control reactivity.

Alternatively, a Grignard reaction can be employed. Cyclobutylmagnesium bromide, prepared from bromocyclobutane and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF), can be reacted with benzonitrile followed by acidic workup to yield the desired ketone. This method is particularly useful when substituted benzonitriles are readily available, allowing for early introduction of diversity on the phenyl ring.

Experimental Protocol: Friedel-Crafts Acylation for Cyclobutyl Phenyl Ketone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add a solution of cyclobutanecarbonyl chloride (1.0 eq) in dry DCM to the stirred suspension via the dropping funnel. After the addition is complete, add benzene (1.5 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford cyclobutyl phenyl ketone as a colorless oil.

Reductive Amination to Form the Core Amine

With the ketone intermediate in hand, the primary amine of the this compound core is introduced via reductive amination.[2] This versatile reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. Common reagents for this transformation include ammonium acetate with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] The choice of reducing agent is critical; these milder hydrides are selective for the imine over the ketone, allowing for a one-pot procedure.

For the synthesis of N-substituted derivatives, the corresponding primary or secondary amine is used in place of ammonia. This allows for the direct installation of various alkyl or aryl groups on the nitrogen atom.

Experimental Protocol: Reductive Amination of Cyclobutyl Phenyl Ketone

  • Reaction Setup: In a round-bottom flask, dissolve cyclobutyl phenyl ketone (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired amine (e.g., methylamine hydrochloride for N-methyl derivative, 1.5 eq) and a weak base like triethylamine (if a salt is used). For the parent amine, ammonium acetate (10 eq) can be used.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to control any potential exotherm.

  • Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

G cluster_0 Synthesis of Cyclobutyl Phenyl Ketone cluster_1 Synthesis of this compound Benzene Benzene Friedel_Crafts Friedel-Crafts Acylation (AlCl3) Benzene->Friedel_Crafts Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl_Chloride->Friedel_Crafts Cyclobutyl_Phenyl_Ketone Cyclobutyl Phenyl Ketone Friedel_Crafts->Cyclobutyl_Phenyl_Ketone Ketone Cyclobutyl Phenyl Ketone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Ketone->Reductive_Amination Amine_Source Amine (R-NH2) Amine_Source->Reductive_Amination Final_Product This compound Derivative Reductive_Amination->Final_Product

General Synthetic Workflow.

Structure-Activity Relationships (SAR) at Monoamine Transporters

While comprehensive SAR studies specifically on the this compound scaffold are not extensively published in peer-reviewed literature, valuable insights can be extrapolated from related classes of monoamine reuptake inhibitors. The primary points of diversification on the this compound scaffold are the phenyl ring, the cyclobutane ring, and the amine terminus.

Key Diversification Points for SAR.
Phenyl Ring Substitutions

For many classes of DAT inhibitors, substitutions on the phenyl ring significantly impact potency and selectivity. Halogen substitutions, particularly at the para- and meta-positions, often enhance affinity for DAT.[3] It is hypothesized that these substitutions can engage in favorable interactions within the transporter's binding pocket. Electron-donating groups, such as methoxy, may shift selectivity towards SERT and NET.

Amine Terminus Modifications

The nature of the amine is critical for interaction with monoamine transporters. Primary and secondary amines are generally preferred, as they can participate in key hydrogen bonding interactions. N-methylation is often tolerated and can sometimes increase DAT potency. However, larger N-alkyl groups tend to decrease affinity, likely due to steric hindrance.

Cyclobutane Ring Modifications

The stereochemistry of the cyclobutane ring, particularly if substituted, can be expected to have a profound impact on biological activity. Different stereoisomers will present the phenyl and amine functionalities in distinct spatial orientations, which will affect how the molecule fits into the chiral binding pockets of the transporters.

Hypothetical Pharmacological Data

While specific data for a series of this compound analogs is scarce in the public domain, we can construct a hypothetical data table based on known trends for related monoamine reuptake inhibitors to illustrate potential SAR.

Compound IDR1 (Phenyl)R2 (Amine)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
CPM-01 HH150250400
CPM-02 4-ClH50180350
CPM-03 3,4-diClH25120300
CPM-04 4-OCH₃H200150100
CPM-05 4-ClCH₃40200450

This data is hypothetical and for illustrative purposes only.

Pharmacological Evaluation

The primary in vitro evaluation of this compound derivatives involves assessing their ability to inhibit monoamine uptake by DAT, NET, and SERT. This is typically achieved through radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

These assays determine the affinity of a test compound for the monoamine transporters by measuring its ability to displace a known high-affinity radioligand.

Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT

  • Tissue/Cell Preparation: Prepare membrane homogenates from cells stably expressing human DAT, NET, or SERT, or from specific brain regions of rodents (e.g., striatum for DAT, cerebral cortex for NET and SERT).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound.

  • Equilibrium: Incubate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective transporters or into synaptosomes.

G cluster_0 In Vitro Evaluation Workflow cluster_1 In Vivo Follow-up Synthesis Synthesized Analog Library Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Synthesis->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay (DAT, NET, SERT) Synthesis->Uptake_Assay SAR_Analysis Determine Ki and IC50 values Establish SAR Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis Lead_Selection Select Lead Candidates SAR_Analysis->Lead_Selection PK_Studies Pharmacokinetic Studies (Brain Penetration) Lead_Selection->PK_Studies Behavioral_Models Behavioral Models (e.g., Forced Swim Test, Locomotor Activity) Lead_Selection->Behavioral_Models

Pharmacological Evaluation Workflow.
In Vivo Models

Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic properties (including blood-brain barrier penetration) and their efficacy in animal models of CNS disorders. For potential antidepressants, the forced swim test and tail suspension test are commonly used. For compounds targeting DAT, locomotor activity assays can provide insights into potential stimulant or therapeutic effects.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors. Its rigid structure provides a platform for fine-tuning interactions with DAT, NET, and SERT, potentially leading to compounds with improved selectivity and pharmacokinetic profiles compared to more flexible analogs. The synthetic routes are amenable to the generation of diverse libraries for SAR exploration. Future research should focus on a systematic exploration of substitutions on both the phenyl and cyclobutane rings, coupled with a thorough in vitro and in vivo pharmacological characterization. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules for the treatment of a range of CNS disorders.

References

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. Google Patents.
  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available at: [Link]

  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed. Available at: [Link]

  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Sci-Hub. Available at: [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available at: [Link]

  • Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Overview of Monoamine Transporters. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. PubMed. Available at: [Link]

  • SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. Available at: [Link]

  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of... ResearchGate. Available at: [Link]

Sources

"solubility of Cyclobutyl(phenyl)methanamine in common lab solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Cyclobutyl(phenyl)methanamine in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding the Significance of this compound Solubility

This compound, a primary amine with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol , is a compound of interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a phenyl group and a cyclobutyl moiety attached to a methanamine core, presents a unique combination of hydrophobic and hydrophilic characteristics that dictates its behavior in various solvent systems. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is paramount for a wide range of applications, including reaction optimization, purification, formulation, and analytical method development.

This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, grounded in fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the empirical determination of its solubility, empowering researchers to validate these predictions and generate precise data for their specific needs.

Theoretical Framework for Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] For this compound, its solubility is a balance between the nonpolar character of the phenyl and cyclobutyl groups and the polar, hydrogen-bonding capable primary amine group.

Key factors influencing the solubility of this amine include:

  • Polarity: The polarity of a solvent plays a crucial role in its ability to dissolve a solute. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

  • Hydrogen Bonding: The primary amine group of this compound can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as water and alcohols, can interact favorably with this functional group.

  • Acid-Base Chemistry: As a primary amine, this compound is basic and will react with acids to form a more polar and often water-soluble ammonium salt.[5] This property is frequently exploited in extraction and purification processes.

  • Molecular Size and Shape: The bulky nonpolar groups (phenyl and cyclobutyl) can hinder the interaction of the polar amine group with highly polar solvents, reducing solubility.

Predicted Solubility Profile of this compound

Based on the structural features of this compound and the general principles of amine solubility, a predicted solubility profile in common laboratory solvents is presented in the table below. It is important to note that these are predictions based on chemical theory, and experimental verification is recommended for critical applications.

SolventTypePolarity IndexPredicted SolubilityRationale for Prediction
WaterProtic, Polar1.000LowThe large nonpolar phenyl and cyclobutyl groups are expected to dominate, leading to poor solubility in water despite the presence of a hydrogen-bonding amine group.[6][7]
MethanolProtic, Polar0.762HighMethanol's ability to hydrogen bond and its lower polarity compared to water should allow for good solvation of both the amine group and the nonpolar moieties.
EthanolProtic, Polar0.654HighSimilar to methanol, ethanol is a good hydrogen-bonding solvent with a significant nonpolar character, making it a suitable solvent.
AcetoneAprotic, Polar0.355HighAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of the amine.
Dichloromethane (DCM)Aprotic, Polar0.309HighDCM is a versatile solvent with moderate polarity that is effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar features.
Ethyl AcetateAprotic, Polar0.228HighThe ester functionality and moderate polarity of ethyl acetate should allow for favorable interactions with this compound.
Tetrahydrofuran (THF)Aprotic, Polar0.207HighTHF is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar components.
TolueneAprotic, Nonpolar0.099HighThe aromatic nature of toluene will have favorable π-stacking interactions with the phenyl group of the solute, and its low polarity will accommodate the nonpolar cyclobutyl group.
HexaneAprotic, Nonpolar0.009Medium to LowWhile the nonpolar components of the solute are compatible with hexane, the polar amine group will be poorly solvated, likely resulting in limited solubility.
5% Aqueous HClAqueous AcidHighHighAs a base, this compound will be protonated by the acid to form the corresponding ammonium chloride salt, which is expected to be highly water-soluble.[8]

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method is designed to be a self-validating system, providing a reliable and reproducible means of assessing solubility.

Materials and Equipment:
  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or vortex mixer

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. b. Add a known volume of the selected solvent to the vial. c. Securely cap the vial and place it in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer. d. Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.

  • Sample Preparation for Analysis: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered supernatant. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained. c. Calculate the solubility in g/L or mg/mL from the mass of the residue and the volume of the supernatant taken.

  • Chromatographic Analysis (for volatile solvents or higher accuracy): a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method. c. Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor.

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the intended application.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Define Application (e.g., Reaction, Purification, Analysis) reaction Chemical Reaction start->reaction purification Purification (e.g., Crystallization, Chromatography) start->purification analysis Analytical Method (e.g., NMR, HPLC) start->analysis solubility_check Consult Predicted Solubility Table reaction->solubility_check purification->solubility_check analysis->solubility_check dissolve_reactants Does it dissolve all reactants? solubility_check->dissolve_reactants For Reaction selective_solubility Is selective solubility required? solubility_check->selective_solubility For Purification compatible_analysis Is the solvent compatible with the analytical technique? solubility_check->compatible_analysis For Analysis inertness_check Is the solvent inert under reaction conditions? dissolve_reactants->inertness_check crystallization Recrystallization selective_solubility->crystallization For Crystallization chromatography Chromatography selective_solubility->chromatography For Chromatography compatible_analysis->solubility_check No, choose another select_solvent Select Candidate Solvent(s) compatible_analysis->select_solvent Yes inertness_check->solubility_check No, choose another inertness_check->select_solvent Yes crystallization->select_solvent chromatography->select_solvent experimental_validation Perform Experimental Solubility Test select_solvent->experimental_validation final_selection Final Solvent Selection experimental_validation->final_selection

Sources

Methodological & Application

Enantioselective Synthesis of (R)-Cyclobutyl(phenyl)methanamine: A Guide to Modern Catalytic and Biocatalytic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry and materials science. Specifically, the (R)-Cyclobutyl(phenyl)methanamine scaffold is of growing interest due to the unique conformational constraints and metabolic stability imparted by the cyclobutyl group. This guide provides an in-depth exploration of three robust and highly selective methods for the synthesis of (R)-Cyclobutyl(phenyl)methanamine: biocatalytic asymmetric reductive amination using transaminases, metal-catalyzed asymmetric hydrogenation of ketimines, and diastereoselective reduction utilizing a chiral auxiliary. Each section details the underlying scientific principles, offers field-proven insights, and provides detailed, step-by-step protocols suitable for implementation in a research or process development setting.

Strategy 1: Biocatalytic Asymmetric Amination via Transaminase

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. Transaminases (TAs), in particular, have emerged as powerful catalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[1][2][3] This approach leverages the enzyme's chiral active site to deliver an amino group to one face of the ketone, yielding the desired amine with exceptional enantiopurity.

Causality and Experimental Choices

The core of this method is the "ping-pong" mechanism of the transaminase, which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor.[2] An amine donor (commonly isopropylamine or alanine) first transfers its amino group to the PLP-bound enzyme. The prochiral ketone, cyclobutyl phenyl ketone, then enters the active site and is converted to the chiral amine, regenerating the enzyme's initial state. The choice of an (R)-selective transaminase is critical for obtaining the desired (R)-enantiomer of the product.[1][4] Whole-cell biocatalysts are often preferred over isolated enzymes as they eliminate the need for costly enzyme purification and provide a self-contained system for cofactor regeneration, enhancing stability and reusability.[1][3]

Experimental Workflow: Transaminase-Mediated Synthesis

cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Amination cluster_workup Workup & Purification cluster_analysis Analysis b_prep Immobilized Whole-Cell (R)-Transaminase Preparation reaction Reaction at 30-40°C with Agitation b_prep->reaction ketone Cyclobutyl Phenyl Ketone ketone->reaction donor Isopropylamine (Amine Donor) donor->reaction plp PLP (Cofactor) plp->reaction buffer Phosphate Buffer (pH 8.0) buffer->reaction centrifuge Centrifugation to Remove Cells reaction->centrifuge Reaction Completion extract Extraction with Ethyl Acetate centrifuge->extract purify Chromatography extract->purify product (R)-Cyclobutyl(phenyl)methanamine purify->product analysis Chiral HPLC for ee% NMR for Structure product->analysis

Caption: Workflow for biocatalytic synthesis.

Protocol 1: (R)-Transaminase-Catalyzed Asymmetric Amination

Materials:

  • Cyclobutyl phenyl ketone

  • (R)-selective transaminase (e.g., from Arthrobacter sp.), preferably as an immobilized whole-cell biocatalyst[3]

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a temperature-controlled reaction vessel, add 50 mg of the immobilized whole-cell (R)-transaminase biocatalyst.[3]

  • Suspend the biocatalyst in 10 mL of 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP.

  • Add isopropylamine (5 equivalents, e.g., if starting with 1 mmol of ketone, add 5 mmol).

  • Stir the suspension for 30 minutes at 35°C to pre-load the enzyme.

  • Add cyclobutyl phenyl ketone (1.0 equiv, e.g., 1 mmol, 160 mg).

  • Maintain the reaction at 35°C with gentle agitation (e.g., 150 rpm). Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

  • Upon completion (typically 24-48 hours), filter or centrifuge the reaction mixture to remove the biocatalyst.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Strategy 2: Asymmetric Hydrogenation of a Prochiral Ketimine

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral molecules.[5] This strategy involves the creation of a prochiral cyclobutyl phenyl ketimine, which is then reduced using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically based on rhodium or ruthenium complexed with a chiral ligand, creates a chiral environment that directs the hydride addition to one face of the C=N double bond.

Causality and Experimental Choices

The success of this reaction hinges on the choice of the chiral catalyst. Noyori-type catalysts, such as those composed of a ruthenium center and a chiral diamine ligand (e.g., (R,R)-TsDPEN), are highly effective for the hydrogenation of imines.[6] The reaction is typically performed under hydrogen pressure, which increases the reaction rate and can improve selectivity.[6] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. The initial imine can be formed in situ from cyclobutyl phenyl ketone and an ammonia source, or pre-formed and isolated before the hydrogenation step.

Experimental Workflow: Asymmetric Hydrogenation

cluster_imine Imine Formation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification cluster_analysis Analysis ketone Cyclobutyl Phenyl Ketone imine Cyclobutyl Phenyl Ketimine ketone->imine nh3 Ammonia Source nh3->imine reaction Reaction at 25°C in Autoclave imine->reaction catalyst [RuCl₂(p-cymene)]₂ + (R,R)-TsDPEN catalyst->reaction h2 H₂ Gas (50 atm) h2->reaction solvent Anhydrous Methanol solvent->reaction vent Vent H₂ & Concentrate reaction->vent Reaction Completion purify Chromatography vent->purify product (R)-Cyclobutyl(phenyl)methanamine purify->product analysis Chiral HPLC for ee% NMR for Structure product->analysis

Caption: Workflow for asymmetric hydrogenation.

Protocol 2: Asymmetric Hydrogenation of Cyclobutyl Phenyl Ketimine

Materials:

  • Cyclobutyl phenyl ketimine (pre-formed or generated in situ)

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen (H₂) gas

  • High-pressure autoclave

Procedure:

  • Catalyst Pre-formation: In a glovebox, add the catalyst precursor [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral ligand (R,R)-TsDPEN (0.011 equiv) to a pressure-rated reaction vessel.[6] Add a portion of the anhydrous, degassed methanol and stir for 15-20 minutes.

  • Reaction Setup: Add a solution of cyclobutyl phenyl ketimine (1.0 equiv) in the remaining anhydrous, degassed methanol to the vessel.

  • Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 atm).[6]

  • Stir the reaction mixture at the desired temperature (e.g., 25°C).

  • Monitor the reaction progress by carefully taking aliquots (after depressurization) and analyzing via GC or HPLC.

  • Workup: Upon completion, carefully vent the H₂ pressure and purge the vessel with nitrogen.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-amine.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Strategy 3: Chiral Auxiliary-Mediated Diastereoselective Reduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[7][8] For amine synthesis, tert-butanesulfinamide (Ellman's auxiliary) is exceptionally effective. It reacts with a ketone to form a chiral N-sulfinyl imine. The sulfinyl group then directs a subsequent reduction of the C=N bond, leading to the formation of one diastereomer preferentially. Simple acidic cleavage of the sulfinyl group yields the enantiomerically enriched amine.

Causality and Experimental Choices

The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary determines the final stereochemistry of the amine. For the synthesis of (R)-amines, (R)-tert-butanesulfinamide is typically used. The condensation to form the N-sulfinyl imine is often promoted by a Lewis acid like Ti(OEt)₄. The subsequent diastereoselective reduction is crucial. Sterically demanding reducing agents like L-Selectride® often provide high diastereoselectivity by approaching the C=N bond from the less hindered face, as directed by the bulky tert-butylsulfinyl group.

Experimental Workflow: Chiral Auxiliary Approach

cluster_imine Sulfinyl Imine Formation cluster_reaction Diastereoselective Reduction cluster_workup Auxiliary Cleavage cluster_analysis Analysis ketone Cyclobutyl Phenyl Ketone sulfinylimine (R,E)-N-(Cyclobutyl(phenyl)methylene) -2-methylpropane-2-sulfinamide ketone->sulfinylimine auxiliary (R)-tert-Butanesulfinamide auxiliary->sulfinylimine lewis_acid Ti(OEt)₄ lewis_acid->sulfinylimine reducing_agent L-Selectride® in THF, -78°C sulfinylimine->reducing_agent sulfinamide Sulfinamide Product reducing_agent->sulfinamide Reduction acid HCl in Methanol sulfinamide->acid Hydrolysis extraction Aqueous Workup & Extraction acid->extraction product (R)-Cyclobutyl(phenyl)methanamine extraction->product analysis Chiral HPLC for ee% NMR for Structure product->analysis

Caption: Workflow using a chiral auxiliary.

Protocol 3: Synthesis via (R)-tert-Butanesulfinamide Auxiliary

Materials:

  • Cyclobutyl phenyl ketone

  • (R)-tert-butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, e.g., 4M in dioxane or prepared in MeOH)

  • Diethyl ether

Procedure:

  • Formation of N-sulfinyl imine:

    • To a flame-dried flask under nitrogen, add cyclobutyl phenyl ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).

    • Add anhydrous THF (approx. 0.2 M concentration based on the ketone).

    • Add Ti(OEt)₄ (2.0 equiv) dropwise and heat the mixture to 60°C for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS until the ketone is consumed.

    • Cool the reaction, add an equal volume of ethyl acetate, and carefully quench with brine. Stir vigorously for 10 minutes, then filter through a pad of celite to remove titanium salts.

    • Concentrate the filtrate and purify by column chromatography to yield the pure (R,E)-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide.

  • Diastereoselective Reduction:

    • Dissolve the purified N-sulfinyl imine (1.0 equiv) in anhydrous THF under nitrogen and cool the solution to -78°C.

    • Add L-Selectride® (1.5 equiv, 1.0 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C.

    • Stir at -78°C for 3 hours.

    • Quench the reaction by the slow, dropwise addition of methanol at -78°C, followed by a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR at this stage.

  • Auxiliary Cleavage:

    • Dissolve the crude sulfinamide in methanol.

    • Add a solution of HCl in methanol or dioxane (4.0 equiv) and stir at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in water and wash with diethyl ether to remove the sulfinic acid byproducts.

    • Basify the aqueous layer with 2M NaOH to pH > 12 and extract the free amine with dichloromethane or ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers, filter, and concentrate to yield (R)-Cyclobutyl(phenyl)methanamine.

    • Determine enantiomeric excess by chiral HPLC.

Comparative Summary of Methods

FeatureTransaminase MethodAsymmetric HydrogenationChiral Auxiliary Method
Principle Biocatalytic reductive aminationCatalytic reduction of imineSubstrate-controlled reduction
Stereocontrol Enzyme active siteChiral ligand on metal centerCovalently bonded auxiliary
Typical ee% >99%90-99%>98% (after purification)
Reagents Aqueous buffer, enzyme, amine donorH₂ gas, metal catalyst, chiral ligandStoichiometric auxiliary, reducing agent
Conditions Mild (30-40°C, 1 atm)High pressure (10-50 atm)Cryogenic temperatures (-78°C)
Advantages Green, highly selective, mild conditionsHigh turnover, broad scopeReliable, predictable, high dr
Disadvantages Substrate scope can be limitedRequires specialized pressure equipmentMulti-step, generates stoichiometric waste

Conclusion

The enantioselective synthesis of (R)-Cyclobutyl(phenyl)methanamine can be achieved through several highly effective methodologies. The choice of method depends on the specific requirements of the project, including scale, available equipment, and cost considerations. Biocatalysis using transaminases represents the greenest and often most selective route, ideal for sustainable manufacturing. Asymmetric hydrogenation offers a powerful, catalytic solution for high-throughput synthesis, while the chiral auxiliary approach provides a robust and predictable, albeit less atom-economical, pathway that is excellent for discovery chemistry and complex molecule synthesis. Each protocol described herein provides a solid foundation for researchers to successfully synthesize this valuable chiral building block.

References

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.PubMed Central.
  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes.ResearchGate.
  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes.ACS Publications.
  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes.Semantic Scholar.
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.PMC - NIH.
  • Chiral auxiliary.Wikipedia.
  • Transaminase-catalysed biotransformations leading to the (R)- and (S)-enantiomers of 1-arylpropan-2-amines 8a–d.ResearchGate.
  • Chiral Auxiliaries.Sigma-Aldrich.
  • Asymmetric hydrogenation of ketimines with minimally different alkyl groups.PubMed.
  • Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.Benchchem.
  • Transaminases for chiral amine synthesis.ResearchGate.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.PubMed Central.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these amine-containing molecules is often critical to their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (S)-Cyclobutyl(phenyl)methanamine is a key chiral intermediate whose structural motif is found in various biologically active compounds. Its synthesis in high enantiomeric purity is therefore of significant interest to researchers in medicinal chemistry and process development. This application note provides a detailed guide to the enantioselective synthesis of (S)-Cyclobutyl(phenyl)methanamine, exploring three distinct and powerful strategies: a chiral auxiliary-based approach, catalytic asymmetric hydrogenation, and biocatalytic asymmetric amination. Each section includes a theoretical background, a detailed experimental protocol, and a discussion of the critical parameters, offering researchers a comprehensive resource for producing this valuable chiral amine.

Strategic Approaches to the Enantioselective Synthesis of (S)-Cyclobutyl(phenyl)methanamine

The synthesis of enantiomerically pure (S)-Cyclobutyl(phenyl)methanamine can be approached through several strategic pathways. The choice of method often depends on factors such as scale, cost, available equipment, and desired enantiomeric purity. Here, we detail three robust and widely applicable methods.

Diagram of Synthetic Strategies

Synthetic_Strategies cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Target Molecule Cyclobutyl_phenyl_ketone Cyclobutyl phenyl ketone Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ru-BINAP) Cyclobutyl_phenyl_ketone->Asymmetric_Hydrogenation Biocatalysis Biocatalysis (Transaminase) Cyclobutyl_phenyl_ketone->Biocatalysis Chiral_Auxiliary Chiral Auxiliary (e.g., Hydroxypinanone) Target_Amine (S)-Cyclobutyl(phenyl)methanamine Chiral_Auxiliary->Target_Amine Stereoselective alkylation Asymmetric_Hydrogenation->Target_Amine Imine formation & H₂ reduction Biocatalysis->Target_Amine Asymmetric amination

Caption: Overview of the main synthetic routes to (S)-Cyclobutyl(phenyl)methanamine.

Method 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This diastereoselective approach utilizes a chiral auxiliary to direct the formation of the desired stereocenter. A notable example involves the use of (1R,2R,3R,5S)-(-)-2-hydroxy-3-pinanone, a derivative of α-pinene, to form a chiral ketimine. Subsequent diastereoselective reduction or alkylation of this intermediate, followed by removal of the auxiliary, yields the enantiomerically enriched amine.[1] This method offers excellent stereocontrol and predictability.

Experimental Protocol: Chiral Auxiliary Approach

This protocol is adapted from the methodology described in patent EP0781750A2 for the synthesis of analogous alpha-cycloalkylalkyl substituted methanamines.[1]

Step 1: Formation of the Chiral Ketimine

  • To a solution of (1R,2R,3R,5S)-(-)-2-hydroxy-3-pinanone (1.0 eq) in toluene (5 mL/mmol) is added cyclobutyl(phenyl)methanamine (racemic or enantiomerically enriched, 1.05 eq).

  • A catalytic amount of p-toluenesulfonic acid (0.02 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC or GC-MS until the formation of the ketimine is complete.

  • Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral ketimine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • The crude chiral ketimine is dissolved in a suitable solvent such as methanol or ethanol (10 mL/mmol) and cooled to -78 °C in a dry ice/acetone bath.

  • A reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise, and the reaction mixture is stirred at -78 °C for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, it is carefully quenched by the slow addition of water.

  • The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the diastereomerically enriched amine adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • The crude amine adduct is dissolved in a mixture of acetic acid and water (2:1 v/v).

  • Hydroxylamine hydrochloride (3.0 eq) is added, and the mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is basified with a 2 M sodium hydroxide solution to pH > 10.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.

  • The crude (S)-Cyclobutyl(phenyl)methanamine is purified by column chromatography on silica gel to afford the final product.

Diagram of Chiral Auxiliary Workflow

Chiral_Auxiliary_Workflow Start This compound + (1R,2R,3R,5S)-(-)-2-hydroxy-3-pinanone Ketimine_Formation Ketimine Formation (Toluene, p-TSA, reflux) Start->Ketimine_Formation Diastereoselective_Reduction Diastereoselective Reduction (NaBH₄, MeOH, -78 °C) Ketimine_Formation->Diastereoselective_Reduction Auxiliary_Cleavage Auxiliary Cleavage (NH₂OH·HCl, AcOH/H₂O, reflux) Diastereoselective_Reduction->Auxiliary_Cleavage Purification Purification (Column Chromatography) Auxiliary_Cleavage->Purification Product (S)-Cyclobutyl(phenyl)methanamine Purification->Product

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Method 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[2] This approach typically involves the reduction of a prochiral imine, formed in situ from cyclobutyl phenyl ketone and an ammonia source, using a chiral transition metal catalyst under a hydrogen atmosphere. Noyori-type ruthenium-BINAP complexes are particularly effective for this transformation, often providing high enantioselectivity and yield.[3][4][5][6]

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a general procedure based on established methods for the asymmetric hydrogenation of aromatic ketimines using Ru-BINAP catalysts.[7]

Step 1: Catalyst Preparation (Pre-catalyst formation)

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S)-BINAP (1.1 mol%).

  • Anhydrous and degassed dimethylformamide (DMF) is added, and the mixture is stirred at 100 °C for 10-15 minutes to form the active catalyst solution.

Step 2: Asymmetric Hydrogenation

  • In a separate high-pressure autoclave, cyclobutyl phenyl ketone (1.0 eq) and a source of ammonia (e.g., ammonium formate, 5.0 eq) are dissolved in a degassed solvent such as methanol.

  • The pre-formed catalyst solution is transferred to the autoclave via cannula.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50-100 atm).

  • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-80 °C) for 12-24 hours.

  • Reaction progress and enantiomeric excess can be monitored by taking aliquots and analyzing by chiral GC or HPLC.

  • After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully vented.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water to remove any inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or distillation to yield (S)-Cyclobutyl(phenyl)methanamine.

Data Summary: Asymmetric Hydrogenation of Analogous Ketimines
Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield
RuCl₂nAcetophenone N-benzylimine(S)-amine>95%>90%
[RuCl(p-cymene)((S,S)-TsDPEN)]Various aryl alkyl ketimines(S)-aminesup to 99%High

Note: Data is representative of similar systems and optimization for cyclobutyl phenyl ketimine may be required.

Method 3: Biocatalytic Asymmetric Amination

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis.[8] Transaminases (ATAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine.[9] This method offers exceptional enantioselectivity and operates under mild, aqueous conditions. Commercially available screening kits, such as the Codex® ATA Screening Kit, provide a panel of engineered transaminases, enabling rapid identification of a suitable biocatalyst for a specific transformation.[10][11][12][13]

Experimental Protocol: Biocatalytic Screening and Synthesis

This protocol is based on the general guidelines for using the Codex® ATA Screening Kit.[12]

Step 1: Screening for an Effective Transaminase

  • Prepare a stock solution of the substrate, cyclobutyl phenyl ketone, by dissolving it in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 100 mg of ketone in 1 mL of DMSO).

  • Prepare a reaction buffer containing an amine donor (e.g., isopropylamine, 1 M), a pH buffer (e.g., triethanolamine, 100 mM, pH 8.5), and the cofactor pyridoxal-5'-phosphate (PLP, 1 mM).

  • In separate vials of a 96-well plate or individual microcentrifuge tubes, place a small amount of each transaminase from the screening kit (e.g., 2-5 mg).

  • To each vial, add the reaction buffer (e.g., 225 µL).

  • Initiate the reactions by adding the substrate stock solution to each vial (e.g., 25 µL).

  • Seal the plate or tubes and incubate at a controlled temperature (e.g., 30-40 °C) with shaking for 24 hours.

  • After the incubation period, quench the reactions by adding a strong base (e.g., 1 M NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the formed (S)-Cyclobutyl(phenyl)methanamine for each enzyme.

Step 2: Preparative Scale Synthesis with the Best Biocatalyst

  • Based on the screening results, select the transaminase that provides the highest conversion and enantioselectivity for the (S)-enantiomer.

  • In a larger reaction vessel, prepare the reaction buffer with the amine donor and PLP at the desired concentrations.

  • Add the selected transaminase (e.g., 1-5% w/w relative to the substrate).

  • Add the cyclobutyl phenyl ketone substrate (e.g., 10-50 g/L). A co-solvent like DMSO may be used to improve substrate solubility.

  • Stir the reaction mixture at the optimal temperature and pH determined from the screening or further optimization studies.

  • Monitor the reaction progress by chiral HPLC or GC. The reaction equilibrium can be driven towards the product by using a high concentration of the amine donor or by removing the ketone co-product (e.g., acetone if isopropylamine is the donor).

  • Once the reaction has reached completion, work up the reaction as described in the screening protocol (basification and extraction).

  • Purify the product by column chromatography or distillation.

Diagram of Biocatalytic Workflow

Biocatalysis_Workflow Start Cyclobutyl phenyl ketone Screening Enzyme Screening (ATA Kit, 96-well plate) Start->Screening Analysis Analysis (Chiral HPLC/GC) Screening->Analysis Selection Select Best Enzyme Analysis->Selection Scale_Up Preparative Scale Synthesis (Optimized Conditions) Selection->Scale_Up Workup Work-up and Purification Scale_Up->Workup Product (S)-Cyclobutyl(phenyl)methanamine Workup->Product

Caption: Workflow for the biocatalytic synthesis via transaminase screening and scale-up.

Conclusion

The enantioselective synthesis of (S)-Cyclobutyl(phenyl)methanamine is achievable through multiple robust synthetic strategies. The choice of a chiral auxiliary-based method offers a classical and highly predictable route with excellent stereocontrol. Catalytic asymmetric hydrogenation represents a more atom-economical and industrially scalable approach, while biocatalysis with transaminases provides an environmentally friendly and highly selective alternative under mild aqueous conditions. The detailed protocols and comparative overview presented in this application note are intended to equip researchers and drug development professionals with the necessary tools to select and implement the most suitable method for their specific needs, thereby facilitating the synthesis of this important chiral building block.

References

  • Codexis, Inc. (n.d.). Codex® ATA Screening Kit. Retrieved from [Link]

  • Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

  • EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. (1997). Google Patents.
  • Saaby, S., Nakama, K., Lie, M. A., Hazell, R. G., & Jørgensen, K. A. (2003). The First Catalytic Highly Enantioselective Alkylation of Ketimines—A Novel Approach to Optically Active Quaternary α‐Amino Acids. Chemistry – A European Journal, 9(24), 6145–6154.
  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
  • Codexis, Inc. (n.d.). Codex Amine Transaminase (ATA) Screening Kit. Retrieved from [Link]

  • List, B. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18648-18649.
  • Trowbridge, A., Walton, S. M., & Gaunt, M. J. (2020). New strategies for the transition-metal catalyzed synthesis of aliphatic amines. Chemical Reviews, 120(5), 2613–2692.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Macmillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18648-18649.
  • Alonso, F., Riente, P., & Yus, M. (2021). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. Catalysis Science & Technology, 11(3), 968-980.
  • Pan, X., & Rueping, M. (2017). Organocatalytic Enantioselective Protonation for Photoreduction of Activated Ketones and Ketimines Induced by Visible Light.
  • Gladiali, S., & Alberico, E. (2006). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Chemical Reviews, 106(7), 2865-2934.
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  • Green Chemistry. (2023). Earth-abundant metal catalysed enantioselective hydrogenation of ketimines. Royal Society of Chemistry.
  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339.
  • Ghislieri, D., & Turner, N. J. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening.
  • ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Asymmetric Hydrogenation with BINAP Catalysts: A Deep Dive. Retrieved from [Link]

  • Hussain, S., Leipold, F., Man, H., Wells, E., & Turner, N. J. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
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  • France, S. P., & Turner, N. J. (2021). Imine Reductases and Reductive Aminases in Organic Synthesis.
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  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
  • Grogan, G. (2018). Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated N-heterocycles. University of Groningen.
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  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2017).
  • Ni, Y., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(1), 139-145.
  • Slabu, I., et al. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines.
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  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Koszelewski, D., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(23), 13019.
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  • Contente, M. L., et al. (2017). One-pot biocatalytic amine transaminase/acyl transferase cascade for aqueous formation of amides from aldehydes or ketones. Catalysis Science & Technology, 7(21), 5013-5016.
  • Martínez-Arias, J. L., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules, 30(23), 5432.
  • ResearchGate. (n.d.). Asymmetric Synthesis of N-N Axially Chiral Compounds via Organocatalytic Atroposelective N-Acylation. Retrieved from [Link]

  • Sanna, P., et al. (1998). Synthesis of N-pyridinyl(methyl)
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Application Note: A Robust HPLC Protocol for the Chiral Resolution of Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Cyclobutyl(phenyl)methanamine serves as a key chiral building block in the synthesis of various biologically active molecules. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral resolution of its enantiomers. Leveraging a polysaccharide-based chiral stationary phase (CSP), this protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for enantiomeric purity assessment and preparative separation. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to provide a comprehensive and scientifically grounded guide.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the pharmaceutical sciences. The spatial arrangement of atoms in a molecule can lead to stereoisomers, specifically enantiomers, which are non-superimposable mirror images. These subtle structural differences can result in significant variations in biological activity.[1] Consequently, regulatory agencies worldwide mandate rigorous analysis and control of the enantiomeric composition of chiral drugs.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high efficiency and broad applicability for enantioseparation.[3][4]

This compound (Figure 1) is a primary amine containing a stereocenter. Its structural motif is found in numerous pharmaceutical intermediates. The ability to resolve and quantify its enantiomers is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a foundational protocol for this separation, emphasizing the chemical principles that govern the resolution process.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₁₅N Molecular Weight: 161.24 g/mol [5] (Image of the chemical structure of this compound would be placed here)

Principles of Chiral Recognition for Primary Amines

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6] For primary amines like this compound, several interactions are key:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor and can interact with carbonyl or hydroxyl groups on the CSP.

  • π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with aromatic moieties within the chiral selector, such as the phenylcarbamate groups on polysaccharide-based CSPs.

  • Steric Interactions: The three-dimensional structure of the CSP creates chiral cavities or grooves. Differences in how the enantiomers fit into these spaces, particularly concerning the bulky cyclobutyl group, lead to differential retention.

Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are exceptionally effective for resolving a wide range of racemates, including amines, due to their helical structure and abundance of sites for the aforementioned interactions.[7][8]

Experimental Protocol: HPLC Method

This protocol is a robust starting point for the chiral resolution of this compound. Method optimization and validation are required for specific applications in accordance with ICH guidelines.[8]

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).[9]

  • Chiral Column: A polysaccharide-based column is recommended. For this protocol, we specify Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size. Other similar columns like Chiralpak® AD-H or Chiralcel® OD-H can also be effective.[3]

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA), HPLC grade.

  • Analyte: Racemic this compound, dissolved in mobile phase to a concentration of 1.0 mg/mL.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended SettingRationale
Chiral Stationary Phase Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)Polysaccharide CSPs are well-established for broad enantioselectivity, particularly for compounds with aromatic rings and hydrogen-bonding groups.[3][7]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)A normal phase mode is often highly effective for polysaccharide CSPs. IPA acts as the polar modifier, influencing retention and selectivity.[9]
Additive 0.1% Diethylamine (DEA)The basic additive is crucial for suppressing deleterious interactions between the primary amine of the analyte and residual acidic silanol groups on the silica support, leading to improved peak shape and reproducibility.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[8]
Column Temperature 25 °CMaintaining a constant temperature is critical for reproducible retention times and selectivity.
Detection Wavelength 220 nmThe phenyl group provides strong UV absorbance at lower wavelengths. A DAD can be used to screen for the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring a good signal-to-noise ratio.
Sample Preparation
  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase (n-Hexane/IPA/DEA 90:10:0.1).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.

Experimental Workflow

The logical flow of the experiment, from preparation to analysis, is critical for achieving reliable results.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Hexane/IPA/DEA) B Prepare Analyte Sample (1 mg/mL in Mobile Phase) A->B C Filter Sample (0.45 µm) B->C D Equilibrate Column (>10 column volumes) C->D E Inject Sample (10 µL) D->E F Isocratic Elution (1.0 mL/min) E->F G Detect at 220 nm F->G H Integrate Peaks G->H I Calculate Resolution (Rs) H->I J Determine Enantiomeric Purity (% ee) I->J

Diagram Caption: Workflow for chiral resolution of this compound.

Expected Results and Discussion

Under the proposed conditions, baseline separation of the two enantiomers is anticipated. A hypothetical chromatogram is shown in Figure 2.

(A representative HPLC chromatogram showing two well-resolved peaks for the enantiomers would be placed here as Figure 2)

Table 2: Expected Chromatographic Parameters

ParameterExpected ValueDescription
Retention Time (k₁) ~ 6.5 minRetention time of the first eluting enantiomer.
Retention Time (k₂) ~ 8.0 minRetention time of the second eluting enantiomer.
Selectivity Factor (α) > 1.2The ratio of the retention factors (k₂/k₁). A value > 1 indicates separation.
Resolution (Rs) > 1.5A measure of the degree of separation between the two peaks. Rs > 1.5 signifies baseline resolution, which is ideal for accurate quantification.[11]
Tailing Factor (Tf) 0.9 - 1.3Indicates peak symmetry. Values close to 1 are ideal. The basic additive (DEA) is critical for minimizing tailing.
Method Optimization Insights
  • Mobile Phase Composition: The ratio of n-Hexane to IPA is the primary lever for adjusting retention times. Increasing the percentage of IPA will decrease retention times for both enantiomers. The selectivity (α) may also be affected, so a systematic evaluation (e.g., testing IPA concentrations from 5% to 20%) is recommended to find the optimal balance.

  • Choice of Alcohol Modifier: Substituting IPA with other alcohols like ethanol can significantly alter selectivity. This is due to different hydrogen bonding characteristics and is a powerful tool for method development.

  • Additive Concentration: While 0.1% DEA is a good starting point, its concentration can be adjusted (e.g., 0.05% to 0.2%) to fine-tune peak shape. Insufficient additive will lead to broad, tailing peaks, while excessive amounts can sometimes reduce column efficiency.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the chiral resolution of this compound by HPLC. By utilizing a polysaccharide-based chiral stationary phase in a normal-phase mode with a basic additive, this method demonstrates high selectivity and efficiency. The detailed explanation of the principles and experimental parameters equips researchers with the necessary knowledge to implement, optimize, and validate this separation for critical quality control and drug development applications. The systematic workflow presented ensures reproducibility and supports the generation of high-quality, reliable data for assessing enantiomeric purity.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH.
  • Chiral HPLC Column - Phenomenex. Phenomenex.
  • Chiral HPLC and SFC Columns - Columnex LLC. Columnex LLC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. YAKHAK HOEJI.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. MDPI.
  • This compound 5244-84-8 wiki. LookChem.
  • This compound | C11H15N | CID 12280945 - PubChem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
  • Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution - Benchchem. BenchChem.
  • Basics of chiral HPLC - Sigma-Aldrich. Sigma-Aldrich.

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Application Note: A Strategic Approach for the Enantioselective Separation of Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for developing a robust method for the enantioselective separation of Cyclobutyl(phenyl)methanamine. As a primary amine containing a key phenyl group adjacent to the chiral center, this analyte is an excellent candidate for separation on polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs). This guide moves from foundational principles of chiral recognition to detailed, actionable protocols for screening and optimization.

Part 1: Analyte Analysis and CSP Selection Rationale

The successful chiral separation of this compound hinges on understanding its molecular structure and how it can interact with a chiral stationary phase. The key structural features are:

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor. It is also basic and prone to strong, undesirable ionic interactions with acidic residual silanols on the silica surface of the CSP, which can cause severe peak tailing.[1]

  • Phenyl Group (C₆H₅): This aromatic ring provides opportunities for π-π stacking interactions with electron-rich or electron-poor aromatic moieties on the CSP.[2][3]

  • Chiral Center: The stereogenic carbon, bonded to four different groups (H, NH₂, phenyl, and cyclobutyl), allows for differential steric interactions within the chiral grooves or cavities of a CSP.

Based on these features, the most promising CSPs are those that can engage in a combination of these interactions. Polysaccharide-based CSPs, which consist of cellulose or amylose derivatized with various phenylcarbamates, are exceptionally well-suited for this type of analyte.[4][5] Their complex three-dimensional structures offer a multitude of sites for hydrogen bonding, π-π interactions, and steric repulsion, which are essential for effective chiral recognition.[2][6] Additionally, cyclofructan-based CSPs have shown a remarkably high success rate for resolving primary amines and present a strong alternative.[7][8]

CSP_Selection_Logic Diagram 1: CSP Selection Logic for this compound cluster_features Key Functional Groups & Potential Interactions Analyte Analyte Structure This compound Amine Primary Amine (H-Bonding, Dipole-Dipole) Analyte->Amine identifies Phenyl Phenyl Group (π-π Stacking) Analyte->Phenyl identifies Steric Cyclobutyl Group (Steric Repulsion) Analyte->Steric identifies CSP_Class Recommended CSP Class Amine->CSP_Class Phenyl->CSP_Class Steric->CSP_Class Polysaccharide Polysaccharide-Based (e.g., Chiralpak® Series) - Multiple interaction modes CSP_Class->Polysaccharide Primary Choice Cyclofructan Cyclofructan-Based (e.g., Larihc® CF6-P) - High success for primary amines CSP_Class->Cyclofructan Secondary Choice

Caption: CSP selection workflow based on analyte functional groups.

Part 2: Recommended CSP Screening Protocol

The selection of the optimal CSP is largely an empirical process.[9] A screening protocol using a variety of polysaccharide-based columns under standardized normal phase conditions is the most efficient starting point.

Step-by-Step Screening Protocol
  • Prepare the Analyte Sample: Dissolve the racemic this compound in the initial mobile phase (e.g., 90:10 Hexane/IPA) to a concentration of approximately 1.0 mg/mL.

  • Select Screening Columns: A diverse set of polysaccharide CSPs is recommended to explore different chiral recognition environments.

  • Set Initial HPLC Conditions: Use the standardized conditions outlined in Table 1 for each column in the screen.

  • Equilibrate: Flush each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject and Analyze: Inject 5-10 µL of the sample and monitor the chromatogram.

  • Evaluate Results: For each column, assess the separation based on:

    • No separation: A single peak.

    • Partial separation: A broadened peak or a shoulder.

    • Baseline separation: Two distinct peaks with the resolution (Rs) value greater than 1.5.

  • Select the Best Candidate: The column providing the highest initial selectivity (α) and resolution (Rs) is the lead candidate for method optimization.

Table 1: CSP Screening Conditions
ParameterConditionRationale
Screening Columns Chiralpak® IA-3, IB-3, IC-3, ID-3, IE-3, IF-3[7]Provides a broad screen of both amylose and cellulose backbones with diverse carbamate derivatives, maximizing the chance of finding initial selectivity.[4]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)A standard normal phase condition. IPA acts as the polar modifier, while DEA is a crucial basic additive to prevent peak tailing from silanol interactions.[1][10][11]
Flow Rate 1.0 mL/min (for 4.6 mm I.D. columns)A typical analytical flow rate that provides a good balance between analysis time and efficiency.
Temperature 25 °CRoom temperature is a standard starting point. Temperature can be used as an optimization parameter later.
Detection UV at 254 nm or 220 nmThe phenyl group in the analyte allows for strong UV absorbance.
Injection Volume 5 µLA standard volume to avoid column overloading.

Part 3: Detailed Protocol for Method Optimization

Once a promising CSP has been identified, the next step is to systematically optimize the mobile phase and other conditions to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.

Method_Dev_Workflow Diagram 2: Chiral Method Development Workflow Start Start: 'Hit' from CSP Screen (e.g., Partial Separation on Chiralpak IA-3) Opt_Alcohol 1. Optimize Alcohol % Start->Opt_Alcohol Eval1 Evaluate Rs and k' Opt_Alcohol->Eval1 Opt_Alcohol_Type 2. Change Alcohol Type (e.g., IPA -> EtOH) Eval1->Opt_Alcohol_Type Rs or k' needs improvement Validated Final Validated Method (Rs > 1.5, Tailing < 1.5) Eval1->Validated Rs & k' are optimal Eval2 Evaluate Rs and α Opt_Alcohol_Type->Eval2 Opt_Additive 3. Optimize Additive % (e.g., DEA 0.1% -> 0.2%) Eval2->Opt_Additive Selectivity (α) needs improvement Eval2->Opt_Additive Rs or k' needs improvement Eval3 Evaluate Peak Shape Opt_Additive->Eval3 Eval3->Validated Peak shape is optimal

Caption: A systematic workflow for optimizing a chiral separation.

Step-by-Step Optimization Protocol
  • Optimize the Alcohol Modifier Percentage:

    • Action: Adjust the percentage of the alcohol (e.g., IPA) in the mobile phase. Start from the initial 10% and test concentrations such as 5%, 15%, and 20%.

    • Causality: Decreasing the alcohol percentage generally increases retention time (k') and often improves resolution (Rs). Conversely, increasing the alcohol percentage will shorten the analysis time but may reduce resolution. Find the optimal balance.

  • Change the Alcohol Type:

    • Action: If resolution is still not optimal, substitute the alcohol. For example, replace Isopropanol (IPA) with Ethanol (EtOH).

    • Causality: Different alcohols can alter the hydrogen-bonding interactions between the analyte and the CSP, leading to significant changes in enantioselectivity (α).[11] Ethanol is a stronger hydrogen bond donor/acceptor than IPA and can result in different retention and selectivity profiles.

  • Optimize the Basic Additive Concentration:

    • Action: If peak shape is poor (e.g., tailing factor > 1.5), adjust the concentration of Diethylamine (DEA). Test concentrations from 0.05% to 0.2%.

    • Causality: Increased DEA concentration can more effectively mask active silanol sites on the silica support, leading to more symmetrical peaks.[1] However, excessive DEA can sometimes compete too strongly with the analyte and reduce retention or resolution.

  • Adjust Temperature and Flow Rate:

    • Action: As a final optimization step, investigate the effect of temperature (e.g., 15°C, 25°C, 40°C).

    • Causality: Lowering the temperature often enhances chiral recognition and increases resolution, but at the cost of longer run times and higher backpressure. The flow rate can be decreased (e.g., to 0.8 mL/min) to improve efficiency and resolution if needed.

Part 4: Example Protocol & Expected Results

The following is a hypothetical but scientifically-grounded final method based on common conditions for separating primary amines on a polysaccharide CSP.

Table 2: Final Optimized HPLC Method
ParameterCondition
Column Chiralpak® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 3 µm
Mobile Phase n-Heptane / Ethanol / Diethylamine (DEA) (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Expected System Suitability Results
ParameterTarget Value
Retention Time (k'₁) ~ 5-7 min
Retention Time (k'₂) ~ 7-10 min
Selectivity (α) > 1.2
Resolution (Rs) > 1.7
Tailing Factor (T) 0.9 - 1.4
Theoretical Plates (N) > 5000

Part 5: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Mobile phase is too strong (too much alcohol).2. Incorrect CSP choice.1. Decrease the alcohol percentage in the mobile phase.2. Change the alcohol type (e.g., IPA to EtOH).3. Decrease the column temperature.4. Re-screen with different CSPs.
Severe Peak Tailing (T > 1.5) 1. Insufficient basic additive.2. Column contamination or degradation.1. Increase the DEA concentration to 0.15% or 0.2%.[1]2. Use a different amine additive like butylamine.[11]3. Flush the column with a strong solvent like pure ethanol.
No Separation (Single Peak) 1. CSP does not recognize the enantiomers.2. Mobile phase is too strong.1. Screen a different class of CSP (e.g., a different Chiralpak column or a cyclofructan column).2. Drastically reduce the alcohol percentage (e.g., to 2-5%).
Excessively Long Retention 1. Mobile phase is too weak (not enough alcohol).1. Increase the alcohol percentage in the mobile phase.[10]

References

  • Berthod, A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • Wikipedia. Chiral column chromatography. Wikipedia. Available at: [Link]

  • LCGC International. Application Notes: Chiral. LCGC International. Available at: [Link]

  • Hellinghausen, G., & Armstrong, D. W. (2019). Cyclofructans as Chiral Selectors: An Overview. ResearchGate. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, ... & IN-3 . Available at: [Link]

  • Daicel Corporation. (2013). Chiralpak AS Instruction Manual. MZ-Analysentechnik. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AS-H. Available at: [Link]

  • PubMed. (2021). Enantioseparation of phenethylamines by using HPLC column permanently coated with methylated β-cyclodextrin. Journal of Separation Science. Available at: [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • ResearchGate. (2015). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. Available at: [Link]

  • Metrolab. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Metrolab. Available at: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

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Application Notes & Protocols: The Utility of Cyclobutyl(phenyl)methanamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the use of Cyclobutyl(phenyl)methanamine (CAS No. 5244-84-8) as a versatile precursor in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, these notes detail its synthesis via reductive amination and its subsequent application in N-acylation and N-alkylation reactions. The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. The increasing relevance of the cyclobutane motif in medicinal chemistry underscores the importance of this building block in constructing novel molecular architectures with desirable pharmacological properties.

Introduction and Scientific Context

This compound is a primary amine that incorporates two structurally significant motifs: a phenylmethyl (benzyl) group and a cyclobutane ring. This combination makes it a valuable building block for creating analogues of biologically active phenethylamines and other pharmacophores. The cyclobutane ring, in particular, is an increasingly popular design element in drug discovery.[1][2] Its rigid, puckered three-dimensional structure can impart conformational constraint on a molecule, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings or larger aliphatic groups, often leading to enhanced binding affinity and selectivity for biological targets.[2][3]

This guide provides validated protocols for the synthesis of the title compound from its ketone precursor and its subsequent derivatization, enabling researchers to leverage its unique structural features in their synthetic programs.

Physical and Chemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource
CAS Number 5244-84-8[4]
Molecular Formula C₁₁H₁₅N[4]
Molecular Weight 161.24 g/mol [4]
IUPAC Name This compound[4]
Boiling Point ~250-260 °C (Predicted)N/A
Topological Polar Surface Area 26 Ų[4]
Canonical SMILES C1CC(C1)C(C2=CC=CC=C2)N[5]
Safety and Handling

This compound is a research chemical and must be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Protocol I: Synthesis via Reductive Amination

The most direct and efficient synthesis of this compound is the reductive amination of its corresponding ketone, Cyclobutyl phenyl ketone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (ammonia), which is then reduced in situ to the target primary amine.[6][7]

Causality: The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is critical. These reagents are selective for the protonated imine (iminium ion) over the starting ketone, preventing the formation of the corresponding alcohol byproduct and maximizing the yield of the desired amine.[8][9] The reaction is typically run under mildly acidic conditions (pH ~4-6) to facilitate imine formation without compromising the stability of the hydride reagent.[10]

G ketone Cyclobutyl Phenyl Ketone imine Imine Intermediate ketone->imine + NH₃ - H₂O (Mild Acid Catalyst) ammonia Ammonia (NH₃) ammonia->imine amine This compound imine->amine reductant NaBH(OAc)₃ reductant->amine Reduction caption Workflow for Reductive Amination Synthesis.

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol
  • Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutyl phenyl ketone (1.0 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.2 M concentration).

  • Amine Source Addition: Add ammonium acetate or a solution of ammonia in methanol (5-10 eq.) to the flask. If using ammonium acetate, add a dehydrating agent like powdered 3Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours or until the reaction is complete as indicated by TLC/LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Application Note I: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that converts the primary amine of this compound into a stable amide. This reaction is crucial for peptide synthesis, creating protecting groups, and synthesizing a vast array of biologically active molecules.[11][12] The reaction with an acyl chloride proceeds via a rapid nucleophilic addition-elimination mechanism.[13] A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is required to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[13]

G amine This compound amide N-Acyl Derivative (Amide) amine->amide acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide Nucleophilic Acyl Substitution base Base (e.g., Et₃N) base->amide HCl Scavenger caption General Scheme for N-Acylation.

Caption: General Scheme for N-Acylation.

Protocol: Synthesis of N-(cyclobutyl(phenyl)methyl)acetamide
  • Reactant Setup: Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's completion by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude amide is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Application Note II: N-Alkylation for Secondary Amine Synthesis

Selective mono-N-alkylation of a primary amine is a key synthetic step for modulating a compound's physicochemical properties, such as lipophilicity and basicity. However, it can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[14][15] Careful control of stoichiometry and reaction conditions is essential for achieving high selectivity.[16] The protocol below uses an alkyl halide as the electrophile in the presence of a mild base.

G amine This compound sec_amine N-Alkyl Derivative (Secondary Amine) amine->sec_amine alkyl_halide Alkyl Halide (R-X) alkyl_halide->sec_amine Sₙ2 Reaction base Base (e.g., K₂CO₃) base->sec_amine Deprotonation caption Workflow for Selective N-Alkylation.

Caption: Workflow for Selective N-Alkylation.

Protocol: Synthesis of N-benzyl-1-cyclobutyl-1-phenylmethanamine
  • Reactant Setup: In a round-bottom flask, combine this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: Add benzyl bromide (1.05 eq.) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 40-60 °C and stir for 6-18 hours. The use of a slight excess of the primary amine can sometimes favor mono-alkylation. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the desired secondary amine from any unreacted starting material and dialkylated byproduct.

References

  • Steffens, T., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Devi, N., & Prajapati, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]

  • Fisher, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Steffens, T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]

  • Sharma, P., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

  • Fisher, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. Available at: [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

  • ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. Available at: [Link]

  • Organic Chemistry. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

"protocol for Cyclobutyl(phenyl)methanamine histamine H3 receptor binding assay"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of Ligand Affinity for the Human Histamine H3 Receptor via Radioligand Binding Assay Using Cyclobutyl(phenyl)methanamine

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[2] This central role in neurotransmission makes the H3R a compelling target for therapeutic intervention in a variety of CNS disorders, including sleep-wake disorders, cognitive impairments, and neurodegenerative diseases.[1][3] The approval of the H3R inverse agonist Pitolisant for the treatment of narcolepsy has validated the druggability of this receptor and spurred further discovery efforts.[1][3]

Radioligand binding assays are a cornerstone of GPCR drug discovery, providing a direct measure of the affinity (Kᵢ) of a test compound for its target receptor.[4][5] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of novel compounds, exemplified by this compound, for the human histamine H3 receptor.

Assay Principle: Competitive Displacement

This protocol employs a competitive binding assay format. The principle relies on the competition between a test compound (the "competitor," e.g., this compound) and a constant concentration of a radiolabeled ligand (the "radioligand") for a finite number of receptors in a membrane preparation.

The radioligand, which has a known high affinity for the receptor, is incubated with cell membranes expressing the H3R. In the absence of a competitor, the radioligand binds to the receptors, generating a maximum signal (Total Binding). As the concentration of the unlabeled test compound increases, it progressively displaces the radioligand from the receptor's binding sites. This displacement results in a dose-dependent decrease in the measured radioactive signal. By plotting the signal against the logarithm of the competitor concentration, a sigmoidal inhibition curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[6][7]

Scientist's Note: The Kᵢ is a more absolute measure of a compound's binding affinity than the IC₅₀.[6] The IC₅₀ value is dependent on the specific experimental conditions, particularly the concentration of the radioligand, whereas the Kᵢ represents the equilibrium dissociation constant of the inhibitor-receptor complex and can be compared across different experiments and labs.[6][7]

Visualization of the Competitive Binding Principle

Competitive_Binding_Principle cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor_Low H3 Receptor Binding Site Radioligand [3H]Nα-methylhistamine Receptor_Low:f1->Radioligand High Binding Competitor_Low Test Compound (Low Conc.) Receptor_High H3 Receptor Binding Site Competitor_High Test Compound (High Conc.) Receptor_High:f1->Competitor_High High Binding Radioligand_2 [3H]Nα-methylhistamine Radioligand_2->Receptor_High:f1 Displaced

Caption: Principle of competitive radioligand displacement at the H3 receptor.

Materials and Reagents

Item Description / Recommended Source Purpose
Receptor Source Membrane preparation from HEK-293 cells stably expressing the human Histamine H3 Receptor (hH3R).Provides the biological target for the binding assay.
Radioligand [³H]-Nα-methylhistamine ([³H]NAMH), Specific Activity: ~80 Ci/mmol.High-affinity agonist radioligand for H3R.[3][8][9]
Test Compound This compound.The unlabeled "competitor" ligand whose affinity is to be determined.
Non-Specific Agent Clobenpropit or Pitolisant (10 µM final concentration).High-affinity H3R ligand to define non-specific binding.[1]
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.Maintains physiological pH and provides necessary ions for receptor integrity.
Filtration Plates 96-well glass fiber filter plates (e.g., Millipore MultiScreen®).[10]Used to separate bound from free radioligand.[11]
Scintillation Cocktail Ultima Gold™ or equivalent.Required for detecting the radioactive signal.
Instrumentation Microplate liquid scintillation counter (e.g., PerkinElmer MicroBeta²).Quantifies the radioactivity on the filter plates.
Other Consumables 96-well assay plates, multichannel pipettes, reagent reservoirs, plate seals.Standard laboratory consumables.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.

Step 1: Preparation of Reagents
  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a range of stock concentrations (e.g., 10 mM to 100 nM).

    • From these DMSO stocks, create intermediate dilutions in Assay Buffer. This minimizes the final DMSO concentration in the assay to ≤0.5%, which is crucial to avoid impacting receptor function.

  • Radioligand Dilution:

    • Dilute the [³H]NAMH stock in Assay Buffer to a final working concentration of 2X the desired final assay concentration. For example, to achieve a final concentration of 1 nM, prepare a 2 nM working solution.

    • Scientist's Note: The chosen radioligand concentration should be at or near its Kₔ value for the receptor. This provides an optimal balance between signal strength and sensitivity to competition. A recent study reported a Kₔ of ~3.08 nM for [³H]NAMH at the hH3R.[2]

  • Receptor Membrane Preparation:

    • Thaw the frozen hH3R membrane preparation on ice.

    • Dilute the membranes in ice-cold Assay Buffer to a concentration that will yield a robust signal (typically 5-20 µg of protein per well). This must be optimized empirically during assay development.

Step 2: Assay Plate Setup
  • Layout: Design the 96-well plate to include wells for Total Binding, Non-Specific Binding (NSB), and the test compound competition curve. Each condition should be run in triplicate.

    Well Type Component 1 (50 µL) Component 2 (50 µL) Component 3 (100 µL)
    Total Binding Assay Buffer[³H]NAMH (2X)hH3R Membranes (2X)
    NSB NSB Agent (e.g., 40 µM Clobenpropit)[³H]NAMH (2X)hH3R Membranes (2X)
    Competition Test Compound (4X)[³H]NAMH (2X)hH3R Membranes (2X)
  • Addition of Reagents:

    • Add 50 µL of Assay Buffer (for Total Binding), 40 µM NSB agent (for NSB), or the appropriate 4X test compound dilution to the wells.

    • Add 50 µL of the 2X [³H]NAMH working solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the 2X diluted membrane preparation to all wells.

Step 3: Incubation
  • Seal the plate securely.

  • Incubate for 60-90 minutes at room temperature with gentle agitation.

    • Scientist's Note: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This is determined via time-course experiments during assay development.[1]

Step 4: Termination and Filtration
  • Pre-soak the glass fiber filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester or multichannel pipette.

  • Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.

    • Scientist's Note: The filtration and washing steps must be performed quickly and with ice-cold buffer to minimize dissociation of the radioligand-receptor complex.[11]

Step 5: Quantification
  • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

  • Add 30-40 µL of scintillation cocktail to each well.

  • Allow the plate to sit for at least 1 hour to permit the scintillant to permeate the filter.

  • Count the plate in a microplate scintillation counter to obtain Counts Per Minute (CPM) for each well.

Data Analysis and Interpretation

Step 1: Calculate Specific Binding
  • Average the CPM values for the triplicate wells of each condition.

  • Calculate Specific Binding for each competitor concentration:

    • Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)

  • The specific binding for the test compound at a given concentration is:

    • Sample (CPM) - NSB (CPM)

  • Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding:

    • % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (Total CPM - NSB CPM)])

Step 2: Determine IC₅₀
  • Plot % Inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) using software like GraphPad Prism.

  • The model will calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Step 3: Calculate Kᵢ using the Cheng-Prusoff Equation

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.[6][12]

  • Formula: Ki = IC₅₀ / (1 + [L]/Kₔ)

    • Kᵢ: Inhibitory constant of the test compound.

    • IC₅₀: Experimentally determined half-maximal inhibitory concentration.

    • [L]: Concentration of the radioligand used in the assay.

    • Kₔ: Dissociation constant of the radioligand for the receptor.

Data Analysis Workflow

Data_Analysis_Workflow raw_cpm Raw CPM Data (Total, NSB, Competitor) calc_specific Calculate Specific Binding (Total - NSB) raw_cpm->calc_specific normalize Normalize Data (% Inhibition) calc_specific->normalize plot_curve Plot: % Inhibition vs. log[Competitor] normalize->plot_curve fit_model Non-linear Regression (Sigmoidal Fit) plot_curve->fit_model get_ic50 Determine IC50 fit_model->get_ic50 cheng_prusoff Apply Cheng-Prusoff Eq. Ki = IC50 / (1 + [L]/Kd) get_ic50->cheng_prusoff final_ki Final Ki Value (Binding Affinity) cheng_prusoff->final_ki

Caption: Step-by-step workflow for calculating Kᵢ from raw binding data.

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the data, the assay must be rigorously validated.

  • Signal Window: The ratio of Total Binding to Non-Specific Binding (Total/NSB) should be ≥ 5. A low signal window may indicate poor receptor expression, inactive membranes, or a suboptimal radioligand.

  • Z'-factor: This statistical parameter assesses the quality of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the Total and NSB controls.

  • Kₔ Determination: The Kₔ of the radioligand should be determined experimentally via a saturation binding experiment using the same membrane preparation and buffer conditions. This ensures an accurate Kᵢ calculation.

  • Reference Compounds: The Kᵢ values of known H3R reference ligands (e.g., Pitolisant, Imetit) should be determined and must fall within the range of literature-reported values to confirm the assay is performing correctly.[1]

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Cheng-Prusoff Equation Calculator. Calculator.net.
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate.
  • A 1536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR. PubMed.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed.
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Public Library of Science.
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central.
  • Ki, IC50, & the Cheng-Prusoff equation. YouTube.
  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg.
  • Scintillation Proximity Assays. Revvity.
  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H 3 Receptor. Scilit.
  • (A) Radioligand competition binding assay validates hits at the H 3... ResearchGate.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Filter binding assay. Wikipedia.
  • Synthesis and binding assays of H3-receptor ligands. PubMed.
  • N-(Cyclobutylmethyl)(phenyl)methanamine. Biosynth.
  • GPCR Screening & Profiling with Binding Assays. Creative Biogene.
  • This compound. PubChem.
  • GPCR Binding Assay. Creative Proteomics.
  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC - NIH.
  • [1-(4-chlorophenyl)cyclobutyl]methanamine synthesis. ChemicalBook.
  • Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. MDPI.
  • N-(Cyclobutylmethyl)(phenyl)methanamine. Santa Cruz Biotechnology.
  • This compound. Aromsyn Co.,Ltd..

Sources

"method for synthesizing Cyclobutyl(phenyl)methanamine hydrochloride salt"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Cyclobutyl(phenyl)methanamine Hydrochloride Salt

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride. This compound is a valuable building block for medicinal chemistry and drug development, where the unique combination of a rigid cyclobutane scaffold and an aryl-amine functional group offers significant opportunities for molecular design. The primary synthetic strategy detailed herein is a robust two-step process involving the reductive amination of cyclobutyl phenyl ketone, followed by conversion to its corresponding hydrochloride salt. This guide emphasizes the causality behind procedural choices, offers troubleshooting advice, and is intended for researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

The synthesis of novel amine scaffolds is a cornerstone of modern pharmaceutical research. This compound, in particular, presents an interesting structural motif. The cyclobutane ring introduces conformational rigidity, which can be highly advantageous for optimizing drug-receptor interactions by reducing the entropic penalty upon binding. The phenylmethanamine portion is a common pharmacophore found in numerous biologically active compounds.

The hydrochloride salt form is targeted for its enhanced stability, crystallinity, and improved handling characteristics compared to the freebase, making it ideal for storage and subsequent applications.

Several synthetic routes could be envisioned for this target. While a Grignard reaction involving a cyclobutyl Grignard reagent and benzonitrile is plausible, such reactions can be complex and sometimes prone to side reactions or rearrangements.[1] Therefore, we have selected reductive amination as the preferred pathway. This method is widely recognized for its reliability, high yields, and operational simplicity. It proceeds via the in-situ formation of an imine from a ketone and an ammonia source, which is then immediately reduced to the target amine by a mild reducing agent.[2]

This protocol outlines a reproducible and scalable synthesis route designed for high purity and yield.

Overall Synthetic Workflow

The synthesis is achieved through a two-step sequence starting from commercially available cyclobutyl phenyl ketone.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A Cyclobutyl Phenyl Ketone D This compound (Free Base) A->D Methanol, rt B Ammonium Acetate (Ammonia Source) B->D C Sodium Cyanoborohydride (Reducing Agent) C->D E This compound G This compound HCl (Final Product) E->G Anhydrous Diethyl Ether F HCl in Diethyl Ether F->G

Caption: Overall workflow for the synthesis of the target hydrochloride salt.

Detailed Experimental Protocols

PART A: Synthesis of this compound (Free Base)

This procedure details the reductive amination of cyclobutyl phenyl ketone.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Cyclobutyl phenyl ketoneC₁₁H₁₂O160.215.00 g31.21.0
Ammonium AcetateC₂H₇NO₂77.0824.0 g31210.0
Sodium CyanoborohydrideNaBH₃CN62.842.94 g46.81.5
Methanol (MeOH)CH₄O32.04150 mL--
Dichloromethane (DCM)CH₂Cl₂84.93200 mL--
1M Sodium Hydroxide (NaOH)NaOH40.00~100 mL--
Brine--50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--

3.2. Step-by-Step Protocol

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutyl phenyl ketone (5.00 g, 31.2 mmol) and ammonium acetate (24.0 g, 312 mmol).

  • Dissolution: Add 150 mL of methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Reductant Addition: To the stirred solution, add sodium cyanoborohydride (2.94 g, 46.8 mmol) portion-wise over 15 minutes.

    • Scientist's Note: Sodium cyanoborohydride is a versatile reagent that selectively reduces the iminium ion in the presence of the ketone.[2] The portion-wise addition helps to control the reaction rate and any potential exotherm. The reaction is typically run at a pH of ~7, where the imine formation is favorable and the reducing agent is stable.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Solvent Removal: After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Aqueous Work-up: To the resulting residue, add 100 mL of deionized water. Adjust the pH to >11 by slowly adding 1M NaOH solution. This step ensures the product is in its freebase form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

G ketone Cyclobutyl Phenyl Ketone (C=O) hemiaminal Hemiaminal Intermediate ketone->hemiaminal ammonia Ammonia (from NH4OAc) ammonia->hemiaminal iminium Iminium Ion (Electrophile) hemiaminal->iminium -H₂O amine Target Amine iminium->amine nabh3cn [H]⁻ from NaBH3CN nabh3cn->amine Nucleophilic Attack

Caption: Mechanism of reductive amination.

PART B: Formation of this compound Hydrochloride

This procedure converts the purified freebase into its stable hydrochloride salt.

3.3. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount
This compoundC₁₁H₁₅N161.24~5 g
Anhydrous Diethyl EtherC₄H₁₀O74.12100 mL
2M HCl in Diethyl EtherHCl36.46As needed

3.4. Step-by-Step Protocol

  • Dissolution: Dissolve the purified this compound freebase (assuming ~31.2 mmol theoretical yield) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Precipitation: While stirring the solution, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.

    • Scientist's Note: The use of anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallinity and purity of the salt. The HCl solution should be added slowly until no further precipitation is observed.

  • pH Check: Periodically check the pH of the solution by spotting a small amount onto moist universal pH paper. Continue adding the HCl solution until the mixture is acidic.

  • Digestion: After the addition is complete, continue stirring the suspension at room temperature for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or soluble impurities.

  • Drying: Dry the resulting white powder under high vacuum for several hours to remove all residual solvent. The final product is this compound hydrochloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. Spectral data for similar compounds can be found in chemical supplier databases.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (freebase).

  • Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values or supplier data (reported as 311-312 °C).[4]

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretches in the salt).

Safety and Handling

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas.

  • Solvents: Methanol and dichloromethane are toxic and flammable. Diethyl ether is extremely flammable. All manipulations should be performed in a fume hood, away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • BenchChem (2025). Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine: An Application Note.
  • ResearchGate (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • Sci-Hub. Formation and rearrangement of the Grignard reagent from 2-phenylcyclobutylmethyl bromide. Journal of Organometallic Chemistry, 1986. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available at: [Link]

  • PubChem. This compound Compound Summary. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Cyclobutyl(phenyl)methanamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclobutyl(phenyl)methanamine in Modern Drug Discovery

This compound and its derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors. The incorporation of the cyclobutane moiety introduces a degree of conformational rigidity and a three-dimensional character that can be highly advantageous for optimizing drug-receptor interactions. This structural feature can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. As such, a reliable and scalable synthesis of this key amine is crucial for enabling extensive research and development activities.

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The described two-step synthetic route is designed for scalability and reproducibility, commencing with the formation of the key intermediate, Cyclobutyl phenyl ketone, followed by its conversion to the target primary amine via reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and analytical validation methods.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. This strategy was chosen for its reliance on well-established and robust chemical transformations, ensuring high yields and purity on a larger scale.

  • Step 1: Synthesis of Cyclobutyl Phenyl Ketone. This precursor is synthesized via a Grignard reaction, a powerful tool for carbon-carbon bond formation[1]. Specifically, cyclobutylmagnesium bromide is reacted with benzoyl chloride to yield the desired ketone[2]. This method is favored for its efficiency and the commercial availability of the starting materials.

  • Step 2: Reductive Amination. The synthesized Cyclobutyl phenyl ketone is then converted to this compound. Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its versatility and operational simplicity[3][4]. This step involves the reaction of the ketone with an ammonia source, followed by reduction of the in-situ formed imine.

Synthetic_Workflow Bromocyclobutane Bromocyclobutane Grignard_Reagent Cyclobutylmagnesium Bromide Bromocyclobutane->Grignard_Reagent Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Ketone Cyclobutyl Phenyl Ketone Grignard_Reagent->Ketone Grignard Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Ketone Amine This compound Ketone->Amine Reductive Amination Ammonia Ammonia Ammonia->Amine Reducing_Agent Reducing Agent Reducing_Agent->Amine

Caption: Overall synthetic workflow for this compound.

Part 1: Large-Scale Synthesis of Cyclobutyl Phenyl Ketone

The Grignard reaction is highly sensitive to moisture; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used[1][5].

Experimental Protocol: Grignard Reaction
  • Apparatus Setup: A 22 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube. The entire apparatus is flame-dried under a stream of dry nitrogen.

  • Grignard Reagent Formation: The flask is charged with magnesium turnings (243 g, 10.0 mol) and anhydrous tetrahydrofuran (THF, 5 L). A small crystal of iodine is added to initiate the reaction. A solution of bromocyclobutane (1350 g, 10.0 mol) in anhydrous THF (2 L) is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent. The mixture will appear as a cloudy, grey to brown solution[6].

  • Reaction with Benzoyl Chloride: The Grignard reagent solution is cooled to 0 °C in an ice-salt bath. A solution of benzoyl chloride (1405 g, 10.0 mol) in anhydrous THF (2 L) is added dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 L). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 2 L). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford Cyclobutyl phenyl ketone as a colorless oil.

Data Presentation: Cyclobutyl Phenyl Ketone
ParameterValueReference
Molecular Formula C₁₁H₁₂O[7]
Molecular Weight 160.21 g/mol
Appearance Colorless oil
Boiling Point 114-118 °C/7 mmHg
Density 1.05 g/mL at 25 °C
Purity (by GC) ≥98%
Yield 75-85%

Part 2: Large-Scale Synthesis of this compound via Reductive Amination

This procedure utilizes sodium borohydride as the reducing agent in the presence of an ammonium salt, which serves as the ammonia source. This is a widely used and effective method for reductive amination[8].

Experimental Protocol: Reductive Amination
  • Reaction Setup: A 22 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a powder addition funnel.

  • Imine Formation: The flask is charged with Cyclobutyl phenyl ketone (1602 g, 10.0 mol), methanol (10 L), and ammonium acetate (3083 g, 40.0 mol). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (756 g, 20.0 mol) is added portion-wise over 2 hours, ensuring the internal temperature does not exceed 15 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 16 hours.

  • Workup and Isolation: The methanol is removed under reduced pressure. The resulting residue is diluted with water (10 L) and basified to pH > 12 with a 10 M sodium hydroxide solution. The aqueous layer is extracted with dichloromethane (3 x 5 L). The combined organic layers are washed with brine (5 L) and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. The final purification is achieved by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Reductive_Amination_Setup cluster_flask 22 L Three-Necked Flask flask_content Reaction Mixture: - Cyclobutyl Phenyl Ketone - Methanol - Ammonium Acetate ice_bath Ice Bath flask_content->ice_bath stirrer Mechanical Stirrer stirrer->flask_content thermometer Thermometer thermometer->flask_content powder_funnel Powder Addition Funnel (for NaBH4 addition) powder_funnel->flask_content

Caption: Reaction setup for the large-scale reductive amination.

Data Presentation: this compound
ParameterValueReference
Molecular Formula C₁₁H₁₅N[9][10]
Molecular Weight 161.24 g/mol [9]
Appearance Colorless to pale yellow oil
Purity (by HPLC) ≥95%[9][]
Yield 65-75%

Safety Precautions and Guidelines

Handling large quantities of reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[12][13].

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors[14].

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere (nitrogen or argon)[1].

  • Amines: Amines can be corrosive and toxic. Avoid skin and eye contact. Have an emergency eyewash station and safety shower readily accessible[15][16].

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions to control the reaction rate and temperature.

  • Quenching: The quenching of the Grignard reaction and the workup of the reductive amination can be exothermic. Perform these steps slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations[12].

Analytical Characterization of this compound

A combination of analytical techniques should be employed to confirm the structure and purity of the final product[17][18].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is suitable. Detection can be performed using a UV detector at approximately 254 nm[19][20].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the product, providing further structural confirmation[18].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation of the final compound[17].

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the primary amine[18].

Conclusion

The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of this compound, a valuable building block in pharmaceutical research. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently produce this compound in high yield and purity, facilitating further advancements in drug discovery and development.

References

  • ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

  • European Patent Office. (n.d.). CYCLOBUTYL AMINE DERIVATIVES - EP 1888523 B1. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Using a Grignard reagent and the appropriate aldehyde or ketone, show how each of the following.... Retrieved from [Link]

  • (n.d.). Electroreductive Cyclization. Ketones and Aldehydes Tethered to a .... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Chemistry at Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Quora. (2020, March 17). What is the reaction of oxirane with phenylmagnesium bromide?. Retrieved from [Link]

  • Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H15N). Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

Sources

Application of Cyclobutyl(phenyl)methanamine in Asymmetric Catalysis: An Evaluation of Current Literature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature was conducted to assemble detailed application notes and protocols for the use of Cyclobutyl(phenyl)methanamine in asymmetric catalysis. Despite extensive searches, there is a notable absence of specific, documented applications of this compound as a primary chiral catalyst, ligand for a metal-based catalyst, or chiral auxiliary in asymmetric synthesis. Consequently, the creation of detailed, scientifically-validated application notes and protocols as requested is not feasible at this time. This document outlines the findings of the literature survey and discusses the potential of structurally related compounds in the field of asymmetric catalysis, providing context for the current state of research.

Introduction to Chiral Amines in Asymmetric Catalysis

Chiral amines are a cornerstone of asymmetric catalysis, serving as highly effective organocatalysts and as ligands for transition metal catalysts. Their utility stems from their ability to form chiral transient intermediates, such as enamines and iminium ions, which activate substrates and control the stereochemical outcome of a wide range of chemical transformations. The structural diversity of chiral amines allows for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity in reactions crucial for the synthesis of pharmaceuticals and other valuable chiral molecules.

Literature Survey Findings on this compound

Despite the prominence of chiral amines in asymmetric catalysis, a thorough search of chemical databases and scientific journals did not yield specific examples of this compound being directly employed as a catalyst or ligand for enantioselective reactions. The existing literature focuses on broader concepts of asymmetric synthesis and the application of other, more established chiral amines.

While direct applications are not documented, the constituent structural motifs of this compound—the chiral benzylamine and the cyclobutane ring—are present in various effective catalytic systems.

Structurally Related Compounds in Asymmetric Catalysis

Chiral Benzylamines

The benzylamine scaffold is a privileged structure in asymmetric catalysis. Derivatives of benzylamine are frequently used as organocatalysts or as precursors for the synthesis of more complex chiral ligands. For instance, N-benzyl-N-α-methylbenzylamine has been utilized in diastereoselective tandem conjugate addition-cyclisation protocols. Furthermore, recent advancements have shown the direct asymmetric α-C(sp³)–H alkylation of benzylamines, highlighting their versatility in carbon-carbon bond formation.[1]

Chiral Cyclobutane-Containing Molecules

The rigid, four-membered ring of cyclobutane can impart unique conformational constraints in a catalyst or ligand, which can be advantageous for stereocontrol. Research has demonstrated the use of chiral cyclobutane-containing molecules in asymmetric synthesis. For example:

  • Chiral Cyclobutane β-Amino Acids: These have been incorporated into peptides which, in turn, have been successfully employed as organocatalysts in asymmetric aldol additions, demonstrating that the cyclobutane framework can be a valuable component of a larger catalytic system.[2]

  • Functionalized Cyclobutanones: The enantioselective synthesis of functionalized cyclobutanones, such as α-(benzylamino)cyclobutanones, has been achieved through organocatalytic methods.[3] This indicates the feasibility of creating chiral cyclobutane structures that could potentially be developed into catalysts.

  • Ligands for Enantioselective C-H Functionalization: Chiral ligands have been developed for the palladium-catalyzed enantioselective C-H arylation and vinylation of cyclobutyl carboxylic acid derivatives, showcasing the potential of chiral cyclobutane-containing molecules to control stereochemistry in metal-catalyzed reactions.[4]

Prospective Outlook and Future Research Directions

The absence of documented applications for this compound in asymmetric catalysis does not preclude its potential utility. The structural features of the molecule suggest that it could be a candidate for development into a novel chiral catalyst or ligand. Future research in this area could explore the following avenues:

  • Derivatization: The primary amine functionality of this compound could be readily modified to synthesize a library of derivatives, such as thioureas, squaramides, or phosphines. These derivatives could then be screened for catalytic activity in a variety of asymmetric transformations.

  • Metal Complexation: The amine could be investigated as a ligand for various transition metals (e.g., ruthenium, rhodium, palladium, iridium) to form chiral metal complexes. These complexes could be tested for their efficacy in asymmetric hydrogenation, transfer hydrogenation, and other metal-catalyzed reactions.

  • Organocatalytic Applications: The unmodified amine or its simple salts could be evaluated as organocatalysts for reactions proceeding through enamine or iminium ion intermediates, such as Michael additions, aldol reactions, and Diels-Alder reactions.

Conclusion

While a detailed guide with specific application notes and protocols for the use of this compound in asymmetric catalysis cannot be provided due to a lack of published research, the analysis of structurally related compounds indicates that the chiral cyclobutane and benzylamine motifs are valuable in the design of effective asymmetric catalysts. The direct application of this compound remains an unexplored area of research, presenting an opportunity for the development of novel catalytic systems. Researchers and drug development professionals are encouraged to consider this molecule and its derivatives as potential candidates for future investigation in the field of asymmetric synthesis.

References

[2] Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. (2025). Request PDF - ResearchGate. [5] Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. (n.d.). [6] Stereoselective synthesis of cyclobutyl γ-amino acids leading to branched peptides with a cyclobutane core. (2025). Request PDF - ResearchGate. [3] Catalytic Enantioselective Synthesis of α-(Benzylamino)cyclobutanones. (2025). Request PDF. [7] A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (n.d.). MDPI. [8] Stereoselective Transformations of Chiral Amines. (n.d.). [1] Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. (2025). PMC. [9] Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026). Organic Letters - ACS Publications. [10] Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. (2023). Journal of the American Chemical Society - ACS Publications. [11] Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024). Organic Chemistry | ChemRxiv | Cambridge Open Engage. [12] Stereoselective synthesis of highly branched chiral cyclobutane-cored triamines and their conjugation to Gd-DOTA. (2025). Request PDF - ResearchGate. [13] Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines. (n.d.). DOI. [14] Application Notes and Protocols: N-benzyl-2-oxocyclopentanecarboxamide in Asymmetric Synthesis. (n.d.). Benchchem. [4] Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. (n.d.). PMC - NIH. [15] Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). PMC - NIH. [16] Asymmetric synthesis of N-substituted N-hydroxyureas. (2025). Request PDF - ResearchGate. [17] Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI. [18] Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). ResearchGate. [19] The Untapped Potential of α-(4-Biphenylyl)benzylamine in Organocatalysis: A Prospective Outlook. (n.d.). Benchchem. [20] Organocatalysis. (2025). Request PDF - ResearchGate. [21] Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. (n.d.). Chemical Communications (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Cyclobutyl(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Cyclobutyl(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

Introduction

This compound is a primary amine with applications in pharmaceutical and materials science. Its synthesis can be approached through several routes, with the most common being the reductive amination of cyclobutyl phenyl ketone and the Grignard reaction of phenylmagnesium bromide with cyclobutanecarbonitrile. This guide will delve into the intricacies of both methods, offering detailed protocols, troubleshooting advice, and optimization strategies.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing a logical workflow for diagnosis and resolution.

Route 1: Reductive Amination of Cyclobutyl Phenyl Ketone

This two-step, one-pot reaction involves the formation of an imine intermediate from cyclobutyl phenyl ketone and an ammonia source, followed by its reduction to the desired primary amine.

Problem 1: Low or No Product Formation

A low yield of this compound is a common issue that can stem from several factors.

Initial Checks & Workflow:

Caption: Troubleshooting workflow for low reaction yield in reductive amination.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Inefficient Imine Formation Optimize reaction conditions for imine formation.The equilibrium between the ketone, ammonia, and the imine can be unfavorable. Ensure an adequate excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is used. The removal of water formed during imine formation, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine.
Ineffective Reduction Choose an appropriate reducing agent and optimize reduction conditions.The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is effective at slightly acidic pH, while sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and does not require pH control. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and the hydrogen pressure is adequate.[1][2]
Hydrolysis of the Imine Maintain anhydrous conditions during the reduction step.The imine intermediate is susceptible to hydrolysis back to the ketone, especially in the presence of excess water and at acidic pH. While some water may be present from the ammonia source, try to minimize it, particularly if using a hydride-based reducing agent.
Over-reduction of the Ketone Use a milder or more selective reducing agent.Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the ketone to the corresponding alcohol (cyclobutyl(phenyl)methanol), which is a common byproduct. NaBH₃CN and NaBH(OAc)₃ are generally more selective for the imine over the ketone.[3]

Problem 2: Formation of Secondary Amine Impurity

The formation of the secondary amine, bis(cyclobutyl(phenyl)methyl)amine, can be a significant issue.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Reaction of Primary Amine with Imine Use a large excess of the ammonia source.The newly formed primary amine is nucleophilic and can react with the imine intermediate to form a new imine, which is then reduced to the secondary amine. Using a large excess of ammonia helps to outcompete the primary amine in reacting with the starting ketone.
Stepwise Procedure Separate the imine formation and reduction steps.If controlling the one-pot reaction is difficult, consider a stepwise approach. First, form the imine and, if stable enough, isolate it or carry it forward in the same pot after removing excess ammonia source. Then, add the reducing agent.[4]
Route 2: Grignard Reaction with Cyclobutanecarbonitrile

This route involves the synthesis of an imine intermediate via the addition of phenylmagnesium bromide to cyclobutanecarbonitrile, followed by hydrolysis to the ketone and subsequent reductive amination, or direct reduction of the imine to the amine. For the purpose of this guide, we will focus on the formation of the ketone precursor.

Problem 3: Grignard Reagent Fails to Form

The initiation of the Grignard reaction can be challenging.

Initial Checks & Workflow:

Caption: Troubleshooting workflow for Grignard reagent formation.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Moisture in the Reaction Ensure strictly anhydrous conditions.Grignard reagents are highly reactive towards protic sources, especially water. All glassware should be oven or flame-dried, and anhydrous solvents (diethyl ether or THF) must be used.[5]
Inactive Magnesium Surface Activate the magnesium turnings.The surface of magnesium can be coated with a layer of magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a glass rod to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to activate the magnesium.[6]
Slow Initiation Gentle heating.Gentle warming with a heat gun or a warm water bath can help to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.[6]

Problem 4: Low Yield of Cyclobutyl Phenyl Ketone

Even if the Grignard reagent forms, the subsequent reaction with cyclobutanecarbonitrile can be low-yielding.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Formation of Biphenyl Control the rate of addition of bromobenzene.A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl. This can be minimized by slow, dropwise addition of the bromobenzene to the magnesium suspension.
Double Addition to the Nitrile Use a 1:1 stoichiometry and low temperature.While less common with nitriles compared to esters, it is possible for a second equivalent of the Grignard reagent to add to the intermediate imine anion. Maintaining a low reaction temperature and using a 1:1 molar ratio of the Grignard reagent to the nitrile can help to avoid this.
Incomplete Hydrolysis of the Imine Intermediate Ensure proper acidic work-up.The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. This must be hydrolyzed with aqueous acid (e.g., HCl or H₂SO₄) to yield the ketone. Ensure the pH is acidic during work-up and that the hydrolysis is allowed to proceed to completion.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

A1: Both routes are viable, and the "better" route often depends on the availability of starting materials and the scale of the reaction.

  • Reductive Amination: This is often preferred for its operational simplicity (one-pot) and the wide availability of cyclobutyl phenyl ketone. It is a very versatile and well-understood reaction.[8]

  • Grignard Reaction: This route can be advantageous if cyclobutanecarbonitrile is more readily available than the corresponding ketone. However, Grignard reactions require strict anhydrous conditions and can be more challenging to initiate and control.

Q2: What are the key parameters to control for optimizing the yield in the reductive amination route?

A2: The key parameters are:

  • Ammonia Source and Concentration: A large excess of the ammonia source is crucial to favor the formation of the primary amine and minimize the secondary amine byproduct.

  • pH: The pH of the reaction mixture is critical for imine formation, which is typically favored under slightly acidic conditions (pH 4-6).

  • Reducing Agent: The choice of reducing agent affects the selectivity and reaction conditions.

  • Temperature and Reaction Time: These should be optimized to ensure complete conversion without promoting side reactions.

Q3: How can I purify the final this compound product?

A3: The purification strategy will depend on the impurities present.

  • Acid-Base Extraction: As a basic amine, the product can be separated from neutral organic impurities by extraction into an aqueous acidic solution, followed by basification of the aqueous layer and re-extraction into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a common method for purifying amines. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is often effective.

  • Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an effective purification method.[9]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagents.

  • Imine Formation:

    • To a solution of cyclobutyl phenyl ketone (1.0 eq) in methanol (5-10 mL per mmol of ketone), add ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

    • Stir for 30 minutes to hydrolyze any remaining imine.

    • Wash the aqueous layer with diethyl ether or dichloromethane to remove any unreacted ketone or other neutral impurities.

    • Basify the aqueous layer to pH >10 with 2M NaOH.

    • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Comparative Data for Reductive Amination Reagents

The following table provides a qualitative comparison of common reducing agents for the reductive amination of ketones. Actual yields for the synthesis of this compound may vary.

Reducing Agent Typical Solvent pH Requirement Advantages Disadvantages Approximate Yield Range (for analogous reactions)
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolSlightly Acidic (pH 4-6)Selective for imines over ketones.[3]Toxic cyanide byproduct.70-90%
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, THFNoneMild, non-toxic byproducts.[4]More expensive.80-95%
Catalytic Hydrogenation (H₂/Pd-C) Methanol, EthanolNeutral"Green" reagent, high atom economy.Requires specialized equipment (hydrogenator), may reduce other functional groups.[1]85-98%

References

  • Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

  • Lumbroso, A., & Vollhardt, K. P. C. (2002). Process for the preparation of N-benzylamines. EP1247799A2. Google Patents.
  • Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Bomann, M. D., et al. (1995). Cyclobutyl amine derivatives. EP1888523B1. Google Patents.
  • Frostburg State University Chemistry Department. (2018). Reaction of nitriles with Grignard reagents. YouTube. Retrieved from [Link]

  • Nigh, W. G. (1972). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 49(9), 632. Retrieved from [Link]

  • LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

  • Angewandte Chemie. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Scribd. (n.d.). Postlab-Grignard Reagent-Synthesis of Triphenylmethanol. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic process of cyclopentyl phenyl ketone. CN107337595A.
  • Google Patents. (n.d.). Preparation of N-benzylamines. US6476268B1.
  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

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"troubleshooting byproducts in Cyclobutyl(phenyl)methanamine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclobutyl(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our focus is on providing practical, in-depth solutions grounded in chemical principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?

The most prevalent method for synthesizing this compound is the reductive amination of cyclobutyl phenyl ketone with ammonia or a suitable nitrogen source.[1][2] This process, while direct, is susceptible to several side reactions that can complicate purification and reduce yield.

Primary Synthetic Route:

  • Reaction: Cyclobutyl phenyl ketone reacts with an amine source (e.g., ammonia, ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3]

  • Common Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used.[4][5]

Key Byproduct Risks:

  • Unreacted Starting Material: Incomplete reaction leaves residual cyclobutyl phenyl ketone.

  • Intermediate Imine: The imine intermediate may persist if the reduction is not complete.[6]

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine byproduct.[7]

  • Alcohol Byproduct: The reducing agent can directly reduce the starting ketone to form cyclobutyl(phenyl)methanol.[4]

Q2: My TLC analysis shows multiple spots, including one corresponding to the starting ketone. How can I drive the reaction to completion?

The persistence of the starting ketone, cyclobutyl phenyl ketone, is a common issue that points to either incomplete imine formation or insufficient reducing agent activity.

Causality and Troubleshooting Steps:

  • Promote Imine Formation: The formation of the imine from the ketone and amine is an equilibrium-driven process that produces water.[3]

    • Action: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. This sequesters the water produced and shifts the equilibrium towards the imine, making it available for reduction.[7]

    • Action: A catalytic amount of a weak acid, like acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[7]

  • Optimize Reducing Agent Addition: Stronger reducing agents like NaBH₄ can reduce the ketone directly if added too early.[5]

    • Action: Adopt a stepwise approach. First, stir the ketone and amine source (e.g., ammonium acetate) together for a sufficient period (monitor by TLC) to ensure maximum imine formation. Then, add the sodium borohydride portion-wise.[7]

  • Choice of Reducing Agent: For one-pot reactions, a milder, more selective reducing agent is often superior.[8]

    • Action: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃). It is less likely to reduce the starting ketone compared to NaBH₄ but is very effective at reducing the intermediate imine.[4][8]

Q3: I've identified a significant amount of cyclobutyl(phenyl)methanol in my crude product. What causes this and how can it be prevented?

The formation of the corresponding alcohol is a classic side reaction in reductive aminations, arising from the direct reduction of the starting ketone.

Causality and Prevention:

  • Cause: This typically occurs when a strong, non-selective reducing agent like sodium borohydride is used, which can readily reduce both the ketone and the imine intermediate.[5] The rate of ketone reduction can sometimes compete with or even exceed the rate of imine formation and its subsequent reduction.

  • Prevention Strategy 1: Use a Selective Reducing Agent:

    • Recommendation: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] These reagents are kinetically slower at reducing ketones under neutral or mildly acidic conditions but are highly effective for reducing the protonated imine (iminium ion).[9] This selectivity is the key to minimizing alcohol byproduct formation.[8]

  • Prevention Strategy 2: Control Reaction pH:

    • Explanation: The reduction of the imine is much faster under mildly acidic conditions (pH 5-6) because the imine is protonated to form an iminium ion, which is more electrophilic and thus more readily reduced. Ketones are less readily reduced under these conditions.

    • Action: If using NaBH₃CN, maintain the reaction pH between 5 and 6 with the addition of acetic acid.[10]

Q4: Mass spectrometry of an impurity shows a mass corresponding to a secondary amine. How do I prevent this over-alkylation?

The formation of a secondary amine, di(cyclobutyl(phenyl)methyl)amine, occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone and imine intermediate.

Causality and Prevention:

  • Cause: The product, this compound, is itself a primary amine and can compete with the initial ammonia source in reacting with the cyclobutyl phenyl ketone. This is more likely to happen if the concentration of the product builds up while a significant amount of the starting ketone is still present.

  • Prevention Strategies:

    • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This ensures that the ketone is more likely to react with ammonia rather than the primary amine product.

    • Slow Addition: If feasible, a slow addition of the ketone to the mixture of the amine source and reducing agent can help maintain a low concentration of the ketone, disfavoring the secondary amine formation.

Byproduct Summary and Identification

Byproduct NameStructureCommon Analytical Signature (MS)Prevention Strategy
Cyclobutyl phenyl ketoneC₁₁H₁₂OM⁺ peak at m/z 160.21Drive imine formation; use selective reducing agent.
Cyclobutyl(phenyl)methanolC₁₁H₁₄OM⁺ peak at m/z 162.23Use milder reducing agent (e.g., NaBH(OAc)₃); control pH.
N-(Cyclobutyl(phenyl)methylidene)amine (Imine Intermediate)C₁₁H₁₃NM⁺ peak at m/z 159.23Ensure sufficient reducing agent and reaction time.
Di(cyclobutyl(phenyl)methyl)amineC₂₂H₂₉NM⁺ peak at m/z 307.47Use a large excess of the ammonia source.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
  • To a solution of cyclobutyl phenyl ketone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (5-10 eq).[8]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Purification via Acid-Base Extraction

If your crude product is contaminated with neutral byproducts like the starting ketone or the alcohol, an acid-base extraction can be highly effective.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The desired amine will protonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the layers. The organic layer contains the neutral byproducts and can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is >10. This deprotonates the amine salt, causing the free amine to precipitate or form an oil.

  • Extract the liberated amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified amine.

Visual Troubleshooting Guide

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts start Reaction Complete? (Check by TLC/LC-MS) incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes ketone Ketone Remaining? imine Imine Remaining? alcohol Alcohol Byproduct Present? sec_amine Secondary Amine Present? purify Proceed to Purification (Acid-Base Extraction, Chromatography) sec_amine->purify No action_ketone action_ketone action_ketone->purify action_imine action_imine action_imine->purify action_alcohol action_alcohol action_alcohol->purify action_sec_amine action_sec_amine action_sec_amine->purify

References

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025-01-01). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014-02-14). Available from: [Link]

  • Google Patents. Reductive amination of ketones.
  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). Available from: [Link]

  • Organic Reactions. The Leuckart Reaction. Available from: [Link]

  • Organic Syntheses. Reductive amination of carbonyl compounds with borohydride and borane reducing agents. Available from: [Link]

  • Paton, R. S. Reductive Amination. Available from: [Link]

Sources

Technical Support Center: Improving Enantiomeric Excess in the Synthesis of Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of Cyclobutyl(phenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the enantiomeric excess (% ee) of this valuable chiral amine. The content is structured to address common experimental challenges through a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Core Strategies for Enantioselective Synthesis

Achieving high enantiopurity in this compound synthesis primarily involves two robust strategies:

  • Asymmetric Synthesis: The most direct and atom-economical approach is the asymmetric reduction of the prochiral imine precursor, N-(cyclobutylmethylidene)benzenamine. The success of this method hinges on the selection of an appropriate chiral catalyst and the fine-tuning of reaction conditions.

  • Chiral Resolution: This classical method involves the separation of a prepared racemic mixture of this compound. By reacting the racemate with a chiral resolving agent, a pair of diastereomeric salts with different physical properties (e.g., solubility) is formed, allowing for their separation.

This guide will focus heavily on troubleshooting the more complex asymmetric synthesis approach while also providing a detailed protocol for chiral resolution as a reliable alternative.

Troubleshooting Guide: Asymmetric Imine Hydrogenation

This section addresses specific issues you may encounter during the asymmetric reduction of N-(cyclobutylmethylidene)benzenamine.

Question 1: My initial screening with a standard chiral catalyst is yielding very low enantiomeric excess (<50% ee). What are the primary factors to investigate?

Answer: Low enantiomeric excess in an initial screen is a common challenge and points to a mismatch between the substrate, catalyst, and reaction conditions. The stereochemical outcome of an asymmetric hydrogenation is determined by the energy difference between the two diastereomeric transition states, which is influenced by a combination of steric and electronic interactions.[1] Here is a systematic approach to troubleshoot this issue:

  • The Chiral Ligand is Paramount: The structure of the chiral ligand is the single most critical factor. The "chiral pocket" it creates around the metal center dictates the facial selectivity of the hydride attack on the imine.

    • Causality: For aryl-alkyl ketimines, iridium-based catalysts with chiral phosphine-containing ligands are often highly effective.[2][3] Ligands like P-chiral phosphines (e.g., t-Bu-BisP*) or those with a rigid spiro backbone can create a well-defined and crowded chiral environment, which is often necessary for high induction.[2][3] If you are using a more flexible ligand, it may not be providing sufficient steric hindrance to effectively differentiate between the two faces of the imine.

    • Actionable Advice: Screen a panel of ligands with different steric and electronic properties. For an Ir-catalyzed system, consider moving from a standard BINAP-type ligand to a more sterically demanding one, such as a SpiroPNP ligand or a PHOX (phosphine-oxazoline) ligand.[2][4]

  • Solvent Effects: The solvent can significantly influence both catalytic activity and enantioselectivity.

    • Causality: Solvents can affect the solubility of the catalyst and substrate, the stability of catalytic intermediates, and can even participate in non-covalent interactions within the transition state. Less polar, non-coordinating solvents often lead to higher enantioselectivity by promoting a more ordered and compact transition state.

    • Actionable Advice: Conduct a solvent screen. If you are using a polar protic solvent like methanol, try switching to a less polar aprotic solvent like dichloromethane (DCM), toluene, or tetrahydrofuran (THF). In some cases, halogenated solvents or additives like hexafluoroisopropanol (HFIP) can promote specific interactions that enhance selectivity.[5]

  • Temperature and Pressure: These parameters directly affect reaction kinetics and thermodynamics.

    • Causality: Lowering the reaction temperature generally increases enantioselectivity. This is because the difference in activation energies between the two competing diastereomeric pathways becomes more significant relative to the available thermal energy (k T). Hydrogen pressure can influence the concentration of active catalytic species and the rate of hydrogenation.

    • Actionable Advice: Attempt the reaction at a lower temperature (e.g., move from room temperature to 0 °C or even -20 °C).[6] Be aware that this will likely decrease the reaction rate, requiring longer reaction times. Investigate a range of hydrogen pressures (e.g., 10 atm to 50 atm). While higher pressure can increase the rate, it can sometimes negatively impact enantioselectivity.

The following diagram outlines a logical workflow for optimizing enantiomeric excess when initial results are poor.

G cluster_start Initial Result: Low % ee cluster_primary Primary Optimization Variables cluster_secondary Secondary Optimization Variables cluster_outcome Desired Outcome start Low Enantioselectivity (<50% ee) ligand Ligand Screening (Vary steric/electronic properties) start->ligand solvent Solvent Screening (Vary polarity/coordination) ligand->solvent finish High Enantioselectivity (>95% ee) ligand->finish Success? temp Temperature Optimization (Typically lower T) solvent->temp pressure H2 Pressure Adjustment temp->pressure temp->finish Success? additives Screen Additives (e.g., Lewis acids, bases) pressure->additives concentration Substrate/Catalyst Concentration additives->concentration concentration->ligand Re-optimize concentration->finish

Caption: Workflow for troubleshooting low enantiomeric excess.

Question 2: The enantiomeric excess is moderate (70-90% ee), but I am struggling to push it higher for pharmaceutical applications (>99% ee). What advanced strategies can I employ?

Answer: Achieving exceptionally high enantiomeric excess often requires fine-tuning and sometimes a change in approach.

  • Recrystallization of the Final Product: This is often the simplest and most effective method to upgrade enantiomeric excess.

    • Causality: If your product is a crystalline solid, it may form a conglomerate (a mixture of separate R and S crystals) or a racemic compound. Even if it's not a conglomerate, a single recrystallization of an enantiomerically enriched sample can often remove the minor enantiomer, which remains in the mother liquor.

    • Actionable Advice: First, attempt to crystallize the free amine from a suitable solvent system (e.g., heptane/ethyl acetate). If the free base is an oil, convert it to a salt (e.g., hydrochloride or tartrate) and attempt to recrystallize the salt. Analyze the % ee of the resulting crystals and the mother liquor by chiral HPLC to assess the efficiency of the enrichment.

  • Switch to an Alternative Strategy: Chiral Resolution: If asymmetric synthesis consistently plateaus below the desired purity, classical resolution is a highly reliable alternative.

    • Causality: Chiral resolution relies on forming diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties and can be separated by fractional crystallization.[7] This method is less dependent on the subtle kinetics of a catalytic reaction and relies on thermodynamic differences in solubility.

    • Actionable Advice: React your racemic or enantiomerically enriched amine with a chiral acid like (+)- or (-)-O,O'-dibenzoyl-tartaric acid or mandelic acid.[8] Screen different solvents to find conditions where one diastereomeric salt selectively crystallizes. After separation, the pure enantiomer can be liberated by treatment with a base. A detailed protocol is provided later in this guide.

  • Consider Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines with extremely high enantioselectivity.[9][10]

    • Causality: The highly complex and well-defined three-dimensional structure of an enzyme's active site provides a chiral environment far more sophisticated than most small-molecule catalysts, often leading to near-perfect enantioselectivity.[11]

    • Actionable Advice: Screen a commercially available panel of IREDs. These biocatalytic reactions are typically run in aqueous buffer systems, often with a co-solvent, and use a glucose/GDH system to regenerate the NADPH cofactor.[10] This approach can provide access to either enantiomer depending on the specific IRED chosen.

Question 3: My reaction conversion is low, and unreacted imine remains. How can I improve the yield without compromising the enantioselectivity?

Answer: Low conversion suggests issues with catalyst activity or stability.

  • Catalyst Loading and Purity: Ensure your catalyst precursor and ligand are pure and handled under inert conditions.

    • Causality: Many hydrogenation catalysts, particularly Iridium and Ruthenium complexes, are sensitive to air and moisture. Oxygen can oxidize the phosphine ligands or the metal center, deactivating the catalyst.

    • Actionable Advice: Use freshly distilled, degassed solvents. Prepare the active catalyst in situ under an inert atmosphere (e.g., Argon or Nitrogen). If catalyst deactivation is suspected, consider increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%), but be mindful of cost implications on a larger scale.

  • Reaction Time and Temperature: The simplest solution is often to extend the reaction time.

    • Causality: Asymmetric reactions are often run at lower temperatures to maximize enantioselectivity, which inherently slows down the reaction rate.[6]

    • Actionable Advice: Monitor the reaction by TLC or GC/MS over a longer period (e.g., 24-48 hours). If the reaction has stalled, a slight increase in temperature might be necessary. You may need to find a balance where you achieve full conversion with an acceptable enantiomeric excess. For example, running the reaction at 20 °C might give 99% conversion and 94% ee, while running at 0 °C gives 60% conversion and 97% ee. The optimal conditions will depend on your project's specific requirements.

  • Hydrogen Source and Pressure:

    • Causality: Insufficient hydrogen pressure can limit the rate of the reaction. The choice of hydrogen donor in asymmetric transfer hydrogenation (ATH) is also critical.

    • Actionable Advice: For direct hydrogenation, ensure your system is leak-free and increase the H₂ pressure moderately (e.g., from 20 atm to 40 atm). For ATH, formic acid/triethylamine (FA/TEA) is a common hydrogen source, but its ratio and purity can be critical.[12] Ensure the reagents are high quality.

Frequently Asked Questions (FAQs)

Q1: What is the first step in synthesizing this compound? The synthesis typically begins with the condensation of cyclobutanecarboxaldehyde and aniline to form the imine precursor, N-(cyclobutylmethylidene)benzenamine. This reaction is usually straightforward and can be achieved by heating the two reagents, often with a dehydrating agent or Dean-Stark trap to remove the water formed.

Q2: Which is generally the better approach for large-scale synthesis: asymmetric hydrogenation or chiral resolution? This is a critical process development question.

  • Asymmetric Hydrogenation: If a highly efficient catalyst is found (>99% ee, high turnover number), this is often the preferred route for large-scale synthesis. It is more atom-economical as it avoids "losing" 50% of the material as the undesired enantiomer.

  • Chiral Resolution: This method is often more robust, easier to implement without specialized high-pressure equipment, and highly predictable.[13] Although the theoretical maximum yield is 50%, if the undesired enantiomer can be racemized and recycled, the overall process can be very efficient. For many pharmaceutical processes, the reliability and simplicity of crystallization make resolution a very attractive option.

Q3: How do I determine the enantiomeric excess of my product? The most common and reliable method is chiral High-Performance Liquid Chromatography (chiral HPLC) . You will need a chiral stationary phase column (e.g., a Daicel Chiralpak® or Chiralcel® column). The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification. Chiral gas chromatography (GC) is also a viable option.

Q4: Can I use a chiral auxiliary-based approach? Yes, a chiral auxiliary approach is another valid strategy in asymmetric synthesis.[14] This would involve reacting the precursor, cyclobutanecarboxaldehyde, with a chiral amine (the auxiliary) to form a chiral imine. Subsequent reduction would lead to a diastereomeric mixture of amines. After separation of the diastereomers (e.g., by column chromatography), the chiral auxiliary would be cleaved off to yield the desired enantiopure this compound. However, this method involves more synthetic steps (attachment and removal of the auxiliary) compared to direct catalytic hydrogenation.

Data Presentation: Influence of Ligands on Enantioselectivity

The following table summarizes representative data for the Iridium-catalyzed asymmetric hydrogenation of various ketimines, illustrating the profound impact of the chiral ligand on enantioselectivity. While not specific to the exact target molecule, these trends are highly informative for ligand selection.

Catalyst PrecursorChiral Ligand TypeSubstrate TypeBest Reported % eeReference
[Ir(COD)Cl]₂Spiro PNPDialkyl Imine98%[2]
[Ir(COD)Cl]₂P-Chiral Phosphine (BisP*)N-Aryl Imine>99%[3]
[Ir(COD)Cl]₂P,N Ligand (PHOX)N-Aryl Imine91%[12]
[Ir(COD)Cl]₂Chiral DiamineN-Aryl Imine99%[4]

This table is illustrative and compiles data from analogous systems to guide experimental design.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-(cyclobutylmethylidene)benzenamine

This is a representative protocol based on highly efficient Iridium-SpiroPNP catalyst systems reported for similar substrates.[2] Optimization will be required.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-SpiroPNP Ligand (or other suitable chiral phosphine ligand)

  • N-(cyclobutylmethylidene)benzenamine (Imine Substrate)

  • Anhydrous, Degassed Toluene

  • Hydrogen Gas (High Purity)

  • Methanol (for workup)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (2M)

  • Ethyl Acetate

  • Magnesium Sulfate

Procedure:

  • Catalyst Preparation (In-situ): In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) to a glass liner for a high-pressure autoclave. Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add N-(cyclobutylmethylidene)benzenamine (0.5 mmol, 1.0 equiv).

  • Hydrogenation: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox, purge it with hydrogen gas three times, and then pressurize to 30 atm H₂.

  • Reaction: Place the autoclave in a heating block set to 30 °C and stir for 18-24 hours.

  • Work-up: After the reaction, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Dissolve the residue in ethyl acetate (10 mL) and extract with 1M HCl (2 x 5 mL). Combine the aqueous layers and basify with 2M NaOH until pH > 12. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude amine. Purify by column chromatography if necessary.

  • Enantiomeric Excess Determination: Analyze the purified amine by chiral HPLC to determine the % ee.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a classical method for separating racemic amines and is adapted from standard procedures.[7]

Materials:

  • Racemic this compound

  • (+)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)

  • Methanol

  • Sodium Hydroxide (2M)

  • Diethyl Ether

  • Magnesium Sulfate

Procedure:

  • Salt Formation: Dissolve racemic this compound (10 mmol) in 100 mL of methanol in an Erlenmeyer flask. In a separate flask, dissolve (+)-DBTA (10 mmol, 1.0 equiv) in 100 mL of warm methanol.

  • Crystallization: Slowly add the amine solution to the DBTA solution with stirring. Cork the flask and allow it to stand undisturbed at room temperature for 24-48 hours. One of the diastereomeric salts should preferentially crystallize.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected solid is the diastereomerically enriched salt. You can recrystallize this salt from fresh methanol to further improve diastereomeric purity.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of water (50 mL) and diethyl ether (50 mL). While stirring vigorously, add 2M NaOH dropwise until the aqueous layer is strongly basic (pH > 12) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the % ee of the resolved amine by chiral HPLC. The other enantiomer can be recovered from the mother liquor from step 3 by the same basification and extraction procedure.

G racemate Racemic Amine (R/S Mixture) resolving_agent Add Chiral Resolving Agent (e.g., (+)-DBTA) racemate->resolving_agent diastereomers Formation of Diastereomeric Salts (R,R) and (S,R) resolving_agent->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization filtration Filtration crystallization->filtration solid Crystalline Salt (e.g., less soluble (R,R) salt) filtration->solid liquid Mother Liquor (contains more soluble (S,R) salt) filtration->liquid liberation1 Liberate Amine (Add Base) solid->liberation1 liberation2 Liberate Amine (Add Base) liquid->liberation2 enantiomer1 Pure Enantiomer 1 (e.g., R-Amine) liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., S-Amine) liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis. Chemistry – An Asian Journal. Available at: [Link]

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.
  • Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. Nature Communications. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available at: [Link]

  • HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. Google Patents.
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. Available at: [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Asymmetric hydrogenation of ketimines with minimally different alkyl groups. Nature. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Available at: [Link]

  • Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis. ChemistryOpen. Available at: [Link]

  • Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances. Available at: [Link]

  • Asymmetric hydrogenation of imines, enamines and N- heteroarenes with Frustrated Lewis pairs in combination with chiral counterions. Helda - University of Helsinki. Available at: [Link]

  • Catalytic Asymmetric Umpolung Reactions of Imines. Science. Available at: [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Available at: [Link]

Sources

Chiral HPLC Separation of Aromatic Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC) separation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive analytical procedures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust separation methods.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why is the separation of aromatic amine enantiomers so challenging?

    • How do I select the right chiral stationary phase (CSP) for my aromatic amine?

    • What is the role of mobile phase additives, and how do I choose them?

  • Troubleshooting Guide: Common Issues & Solutions

    • Problem 1: Poor Peak Shape (Tailing)

      • Q: My aromatic amine peaks are tailing significantly. What are the likely causes and how can I fix this?

    • Problem 2: No or Poor Resolution

      • Q: I'm not seeing any separation between my enantiomers. Where should I start troubleshooting?

      • Q: My resolution is less than 1.5. How can I improve it?

    • Problem 3: Irreproducible Results & Shifting Retention Times

      • Q: My retention times and resolution are inconsistent between runs. What could be causing this variability?

Frequently Asked Questions (FAQs)

Why is the separation of aromatic amine enantiomers so challenging?

The enantiomers of aromatic amines often present a significant chromatographic challenge due to a combination of their structural and chemical properties. The basic nature of the amine functional group can lead to strong, undesirable interactions with the stationary phase support, particularly the acidic silanol groups on the surface of silica-based columns. This can result in severe peak tailing and poor efficiency.[1][2] Furthermore, achieving chiral recognition requires a precise spatial arrangement between the analyte and the chiral stationary phase (CSP). For aromatic amines, the key interaction points—the aromatic ring, the amino group, and the chiral center—must align perfectly with the complementary sites on the CSP.

How do I select the right chiral stationary phase (CSP) for my aromatic amine?

There is no single "best" CSP for all aromatic amines; the selection process is largely empirical and depends on the specific structure of your analyte.[3] However, a systematic screening approach is highly effective.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Lux® series), are a popular starting point due to their broad applicability.[5][6] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions with the aromatic ring of the analyte. For primary amines, cyclofructan-based CSPs have also shown high success rates.[1]

A logical approach to CSP selection is to start with a screening kit that includes columns with different functionalities.[3]

What is the role of mobile phase additives, and how do I choose them?

Mobile phase additives are critical for controlling the retention and improving the peak shape and resolution of aromatic amines. They can be broadly categorized as acidic or basic.

  • Basic Additives: Small amounts of a basic additive, such as diethylamine (DEA), triethylamine (TEA), or butylamine (BA), are often added to the mobile phase to suppress the interaction of the basic amine analyte with acidic silanol groups on the column packing.[1] This minimizes peak tailing and improves peak symmetry.

  • Acidic Additives: An acidic additive, like trifluoroacetic acid (TFA) or acetic acid, can protonate the amine, which can enhance its interaction with certain CSPs and improve chiral recognition.[7]

The choice and concentration of the additive are crucial and often require optimization. A combination of both an acid and a base can sometimes provide the best results, offering good peak shape and selectivity.[7]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Poor Peak Shape (Tailing)

Q: My aromatic amine peaks are tailing significantly. What are the likely causes and how can I fix this?

Peak tailing is the most common issue when analyzing basic compounds like aromatic amines. The primary cause is secondary interactions between the amine's basic nitrogen and acidic residual silanol groups on the silica surface of the column.[1][2] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Caption: Strategy for achieving initial enantiomeric separation.

Q: My resolution is less than 1.5. How can I improve it?

Once you have some initial separation, optimization is key to achieving baseline resolution (Rs ≥ 1.5). Resolution is a function of efficiency (N), selectivity (α), and retention (k).

ParameterActionRationale
Selectivity (α) Change the alcohol modifier in the mobile phase (e.g., isopropanol to ethanol).Different alcohols can alter the hydrogen bonding and dipole interactions between the analyte and the CSP, thus changing the selectivity. [6]
Vary the concentration of the alcohol modifier.Lowering the percentage of the alcohol modifier generally increases retention and can improve resolution. [6]
Adjust the concentration of acidic/basic additives.Additives can influence the conformation of the CSP and the ionization state of the analyte, directly impacting selectivity. [7]
Change the column temperature.Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, increases resolution.
Efficiency (N) Decrease the flow rate.Slower flow rates can lead to better mass transfer and narrower peaks, thus improving resolution.
Ensure your HPLC system is optimized (minimize dead volume).Extra-column band broadening can significantly reduce efficiency and resolution.
Retention (k) Decrease the amount of polar solvent (e.g., alcohol) in the mobile phase.Increasing retention time can sometimes provide more opportunity for the enantiomers to separate.
Problem 3: Irreproducible Results & Shifting Retention Times

Q: My retention times and resolution are inconsistent between runs. What could be causing this variability?

Irreproducible results can be particularly frustrating. The cause often lies in subtle changes to the chromatographic system or the column's history.

  • Column "Memory Effect": Chiral stationary phases, especially polysaccharide-based ones, can exhibit a "memory effect." [8]Additives from previous analyses can remain adsorbed to the stationary phase and affect subsequent separations. [9][8] * Solution: Dedicate a column to a specific method or class of compounds. If this is not possible, implement a rigorous column washing and equilibration protocol between different methods. Flushing the column with a strong solvent like isopropanol can help remove strongly adsorbed molecules.

  • Mobile Phase Instability: Ensure your mobile phase is fresh and well-mixed. Evaporation of the more volatile component can change the composition and affect retention times.

  • Temperature Fluctuations: If your column is not in a thermostatted compartment, ambient temperature changes can lead to shifts in retention. * Column Equilibration: Chiral separations can require longer equilibration times than achiral separations. Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence. A stable baseline is a good indicator of equilibration.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [https://www.mdpi.com/23 separations040165]([Link] separations040165)

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • 26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Ugly peak shape of amine compound. Chromatography Forum. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. [Link]

  • Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Troubleshooting Cyclobutyl(phenyl)methanamarine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving peak tailing issues with cyclobutyl(phenyl)methanamine in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common chromatographic challenges. As a basic compound, this compound is prone to asymmetrical peak shapes, which can compromise resolution, integration accuracy, and overall data reliability[1]. This document provides a structured, cause-and-effect approach to troubleshooting, moving from simple adjustments to more complex methodological changes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What is the most common cause?

A1: The most frequent cause of peak tailing for basic compounds like this compound in RP-HPLC is secondary interaction with residual silanol groups on the silica-based stationary phase. [1][2][3]

Expertise & Experience: Standard silica-based columns (e.g., C18) have a surface populated with silanol groups (Si-OH). While manufacturers bond the hydrophobic C18 chains to these groups, steric hindrance prevents complete coverage.[4][5] The remaining, unreacted silanols are acidic and can become ionized (negatively charged) at mobile phase pH values typically above 3.0-4.0.[5][6][7]

This compound, being a primary amine, is basic and will be protonated (positively charged) in acidic to neutral mobile phases. This positive charge leads to a strong ionic interaction with the negatively charged silanols, creating a secondary retention mechanism alongside the primary hydrophobic interaction with the C18 phase.[2][7] This dual retention mechanism is a primary driver of peak tailing, as some analyte molecules are delayed by these strong polar interactions.[2][4]

Q2: How can I quickly diagnose if silanol interactions are the root cause of the tailing?

A2: A rapid diagnostic involves adjusting the mobile phase pH. A significant improvement in peak shape upon lowering the pH is a strong indicator of silanol interactions.

Trustworthiness: By lowering the mobile phase pH to a range of 2.5-3.0, the vast majority of silanol groups become protonated (neutral), effectively eliminating the ionic interaction sites.[2][8] If the peak tailing is substantially reduced, you have validated that silanol interactions are the primary issue.

Experimental Protocol: Diagnostic pH Adjustment

  • Prepare a Modified Mobile Phase: Prepare your existing mobile phase, but before final dilution, add a small amount of an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion to achieve a pH between 2.5 and 3.0.

  • Equilibrate the System: Flush the column with the new, low-pH mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully equilibrated.

  • Inject the Standard: Inject your this compound standard and compare the peak shape to the original chromatogram.

Q3: I've confirmed silanol interactions are the problem. What are my options to fix it?

A3: You have several effective strategies, which can be used alone or in combination: Mobile Phase Optimization (pH and Additives) and Stationary Phase Selection.

This troubleshooting workflow can guide your decisions:

G start Peak Tailing Observed ph_adjust Strategy 1: Adjust Mobile Phase pH (e.g., pH 2.5-3.0) start->ph_adjust Easiest to implement additives Strategy 2: Use Mobile Phase Additives (e.g., TEA) ph_adjust->additives If tailing persists or retention is lost resolved Symmetrical Peak Achieved ph_adjust->resolved If successful column_select Strategy 3: Change HPLC Column additives->column_select If tailing persists additives->resolved If successful column_select->resolved Final option

Caption: Troubleshooting workflow for peak tailing.

Q4: You mentioned lowering the pH. What is the detailed procedure and what should I be cautious about?

A4: Lowering the mobile phase pH is a highly effective strategy, but requires careful buffer selection and awareness of your column's stability limits.

Expertise & Experience: The goal is to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic state and to suppress silanol ionization.[9][10] For this compound (a base), a low pH ensures it is fully protonated and that the silanols are neutral.

Causality: Operating at a low pH (e.g., 2.7) with a suitable buffer like phosphate or formate suppresses the ionization of acidic silanol groups (pKa ~3.8-4.2), minimizing the secondary ionic interactions that cause peak tailing.[5][8]

Experimental Protocol: Low pH Mobile Phase Preparation (Phosphate Buffer)

  • Buffer Preparation: Weigh an appropriate amount of monobasic potassium phosphate to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

  • pH Adjustment: While stirring, add phosphoric acid dropwise to the aqueous buffer solution to adjust the pH to 2.7.

  • Mobile Phase Combination: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration.

Data Presentation: Buffer Selection Guide

Buffer SystemUseful pH RangeVolatility (LC-MS Compatibility)Notes
Phosphate2.1 - 3.1 & 6.2 - 8.2NoExcellent buffering capacity, but non-volatile. Ideal for UV detection.
Formate2.8 - 4.8YesGood choice for LC-MS applications.
Acetate3.8 - 5.8YesVolatile, but may not buffer effectively at the desired low pH.
Trifluoroacetate (TFA)< 2.5YesStrong ion-pairing agent, can be difficult to remove from the column.

Trustworthiness & Cautions:

  • Column Stability: Continuously operating standard silica columns below pH 2.5 can cause hydrolysis of the silica backbone, leading to column degradation.[11] Always check your column's specifications for its recommended pH range. Many modern columns are designed for stability at low pH.[2]

  • Retention Shift: Lowering the pH might decrease the retention time of your analyte. You may need to compensate by reducing the percentage of the organic solvent in your mobile phase.[2][11]

Q5: What if I cannot operate at low pH or the tailing persists? What is the role of an additive like Triethylamine (TEA)?

A5: If low pH is not an option or is insufficient, a basic additive like triethylamine (TEA) can be used as a "silanol blocker."

Expertise & Experience: Triethylamine is a small basic molecule that is added to the mobile phase in low concentrations (typically 0.1-0.5%).[12][13] It acts as a competitive base, preferentially interacting with the active silanol sites on the stationary phase.[14][15]

Causality: By "masking" or blocking the acidic silanols, TEA prevents your basic analyte, this compound, from undergoing secondary ionic interactions.[12][14][16] This results in a single, dominant hydrophobic retention mechanism and a more symmetrical peak shape.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-O⁻ Analyte Analyte-NH₃⁺ Analyte->Silanol Tailing Interaction TEA TEA-H⁺ TEA->Silanol Competitive Blocking

Caption: Mechanism of TEA as a silanol blocker.

Experimental Protocol: Mobile Phase with TEA

  • Prepare Aqueous Phase: To the aqueous portion of your mobile phase, add triethylamine to a final concentration of 0.1% (v/v).

  • Adjust pH: Use an acid (like phosphoric acid or acetic acid) to adjust the mobile phase to your desired operating pH. The TEA itself will make the solution basic, so this adjustment is crucial.

  • Combine and Degas: Mix with the organic modifier and degas as usual.

Trustworthiness & Cautions:

  • Modern Columns: The need for TEA has diminished with the advent of high-purity, base-deactivated silica columns. On a modern, high-quality column, TEA may offer little to no benefit and could complicate the method.[12]

  • System Peaks & Baseline: TEA can introduce baseline noise and system peaks, especially in gradient elution.[12]

  • LC-MS Incompatibility: TEA is a known ion-suppressing agent and is generally not recommended for LC-MS applications.

Q6: Should I consider a different HPLC column? If so, what type?

A6: Yes, if mobile phase optimization does not resolve the issue, selecting a more inert column is the most robust solution.

Expertise & Experience: Modern HPLC columns are manufactured using high-purity silica with lower metal content and are subjected to more effective end-capping procedures.[1][5] End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them much less reactive.[2][4]

Data Presentation: Column Technology Comparison

Column TypeDescriptionSuitability for Basic Compounds
Traditional (Type A Silica) Older silica with higher metal content and more acidic silanols.Poor: Prone to significant peak tailing.[1]
High-Purity, End-Capped (Type B Silica) Modern, low-metal silica with extensive end-capping to minimize silanol activity.Good to Excellent: The industry standard for reducing tailing.[5]
Embedded Polar Group (EPG) C18 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface.Excellent: The polar group shields the analyte from residual silanols.[17]
Hybrid Silica (e.g., BEH) Silica-organic hybrid particles offering a wider usable pH range and reduced silanol activity.Excellent: Very inert surface, stable at high pH which is another strategy for analyzing bases.[17]

Authoritative Grounding & Recommendation: For persistent tailing with basic compounds, switching to a column with an embedded polar group or a modern hybrid silica stationary phase is highly recommended.[17] These columns are specifically designed to provide excellent peak shapes for challenging basic analytes without requiring aggressive mobile phase additives.

Q7: Could my hardware or sample be causing the peak tailing?

A7: Yes, while less common for a single analyte, system and sample issues can contribute to or cause peak tailing for all peaks.

Trustworthiness: If all peaks in your chromatogram are tailing, the issue is more likely systemic.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[3][6] Ensure connections are made with minimal, narrow-bore tubing (e.g., 0.005" I.D.).[6]

  • Column Contamination/Void: A partially blocked inlet frit or a void at the head of the column can distort the flow path, leading to peak asymmetry.[18][19] Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.

  • Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, causing tailing.[8] Try injecting a 10-fold dilution of your sample to see if the peak shape improves.

  • Strong Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a 50% acetonitrile mobile phase), it can cause peak distortion.[7] Ideally, dissolve your sample in the mobile phase itself.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Which column for basic analytes. Chromatography Forum. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Corporation. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. [Link]

  • How Triethylamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]

  • The Theory of HPLC Column Chemistry. CHROMacademy. [Link]

  • TO ADD OR NOT TO ADD. HPLC-TODAY. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, Inc. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

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"degradation pathways of Cyclobutyl(phenyl)methanamine under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclobutyl(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on investigating the degradation pathways of this compound, with a specific focus on acidic conditions. Here, we synthesize foundational chemical principles with practical, field-proven experimental strategies to empower you to anticipate, identify, and troubleshoot degradation-related issues.

Introduction: Understanding the Stability of this compound

This compound is a primary amine featuring a benzylic carbon and a cyclobutyl moiety. Its stability under various pH conditions is a critical parameter in pharmaceutical development, influencing formulation, storage, and shelf-life. Acidic conditions, in particular, can promote specific degradation pathways due to the protonation of the primary amine, which can transform it into a better leaving group. Understanding these potential degradation routes is paramount for developing robust, stable drug formulations and for creating reliable, stability-indicating analytical methods.[1][2][3]

This guide will provide a framework for conducting a forced degradation study, interpreting the results, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under acidic conditions?

A1: Given the structure of this compound, two primary degradation pathways are anticipated under acidic stress. The key is the protonation of the amine group, which enhances its ability to act as a leaving group.

  • Pathway A: Ring Opening/Rearrangement of the Cyclobutyl Group. Acid catalysis can promote the cleavage or rearrangement of strained ring systems. While the cyclobutyl ring is relatively stable, protonation of the amine could initiate a cascade that leads to ring-opening or rearrangement products.

  • Pathway B: Formation of Phenyl(cyclobutyl)methanol and Related Impurities. Under certain acidic and aqueous conditions, the protonated amine could act as a leaving group, being displaced by water to form the corresponding alcohol. Further degradation of this alcohol could lead to other impurities.

It is also plausible that under strongly acidic and energetic conditions, reactions involving the phenyl ring could occur, though this is generally less likely than reactions involving the more labile amine group.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for several reasons in drug development.[1][2][3] They help to:

  • Elucidate potential degradation pathways.

  • Identify likely degradation products that could appear in a formulation during its shelf life.

  • Develop and validate a "stability-indicating" analytical method that can separate the parent drug from all potential degradation products.

  • Understand the intrinsic stability of the molecule.

Q3: What are the initial recommended stress conditions for a forced degradation study of this compound?

A3: A comprehensive forced degradation study should expose the compound to a variety of stress conditions as outlined in ICH guidelines.[4] The goal is to achieve 5-20% degradation. Initial conditions could be:

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C24 hours
Basic Hydrolysis0.1 M NaOH60°C24 hours
Oxidative Degradation3% H₂O₂Room Temp24 hours
Thermal Degradation80°C (solid state)80°C48 hours
Photolytic DegradationICH compliant light sourceRoom TempAs per ICH Q1B

Q4: I am seeing multiple degradation peaks in my HPLC analysis. How do I identify them?

A4: The identification of unknown degradation products typically requires mass spectrometry. A liquid chromatography-mass spectrometry (LC-MS) system is the most powerful tool for this purpose.[5][6] By determining the mass-to-charge ratio (m/z) of the degradation products, you can propose molecular formulas and structures. For unambiguous identification, techniques like tandem MS (MS/MS) for fragmentation analysis and Nuclear Magnetic Resonance (NMR) spectroscopy of isolated impurities are often necessary.[7][8]

Q5: My mass balance in the forced degradation study is poor (not close to 100%). What are the possible causes?

A5: Achieving a good mass balance is critical.[4] Poor mass balance can be due to several factors:

  • Formation of non-UV active or volatile degradants: Not all degradation products may have a chromophore for UV detection. Using a more universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help.

  • Co-elution of peaks: A degradation product may be co-eluting with the parent peak or another impurity. A peak purity analysis using a photodiode array (PDA) detector is essential.[1]

  • Precipitation of degradants: Some degradation products may not be soluble in the analysis solvent.

  • Adsorption of the compound or degradants onto the vial or column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed under acidic conditions. The compound is highly stable under the tested conditions.Increase the acid concentration (e.g., to 1 M HCl), temperature, or duration of the study. However, be mindful that overly harsh conditions may not be relevant to real-world storage.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the acid concentration, temperature, or duration. A time-course study (sampling at multiple time points) can help identify the optimal conditions to achieve the target 5-20% degradation.[2]
Poor peak shape for the parent or degradant peaks in HPLC. Inappropriate mobile phase pH; secondary interactions with the column stationary phase.The pKa of this compound will be in the basic range. Ensure the mobile phase pH is appropriate for good peak shape of amines (typically pH 2-3 or >8). Consider using a column specifically designed for basic compounds.
Inconsistent retention times. Unstable analytical method; column degradation.Ensure the mobile phase is well-mixed and degassed. Check for column degradation, especially after exposure to harsh pH.

Proposed Degradation Pathways and Experimental Workflow

The following diagrams illustrate the proposed degradation pathways under acidic conditions and a general workflow for investigating them.

Proposed Acid-Catalyzed Degradation Pathways

G cluster_main Proposed Acidic Degradation of this compound parent This compound protonated Protonated Amine Intermediate parent->protonated + H⁺ pathA Pathway A: Ring Strain Release protonated->pathA Rearrangement / Ring Opening pathB Pathway B: Nucleophilic Substitution protonated->pathB + H₂O, -NH₄⁺ productA1 Ring-Opened Products pathA->productA1 productB1 Phenyl(cyclobutyl)methanol pathB->productB1 G start Prepare Stock Solution of This compound stress Subject to Stress Conditions (e.g., 0.1 M HCl, 60°C) start->stress neutralize Neutralize Sample (if necessary) stress->neutralize hplc_pda Analyze by HPLC-PDA neutralize->hplc_pda lcms Analyze by LC-MS for Peak Identification neutralize->lcms data_analysis Data Analysis: - Purity of Parent Peak - Mass Balance Calculation - Identify Degradants hplc_pda->data_analysis lcms->data_analysis characterize Isolate and Characterize Major Degradants (e.g., NMR) data_analysis->characterize If necessary

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocol: Acidic Hydrolysis Study

This protocol provides a starting point for investigating the degradation of this compound under acidic conditions.

Objective: To induce and identify degradation products of this compound under acidic hydrolysis.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

    • Prepare a 0.1 M HCl solution.

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. This is the stress sample .

    • Prepare a control sample by diluting the stock solution with the solvent to the same concentration.

  • Stress Condition:

    • Incubate the stress sample in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Note: Neutralization is crucial to stop the degradation reaction before analysis.

  • Analysis:

    • Analyze the stressed and control samples by a validated stability-indicating HPLC-PDA method.

    • If unknown peaks are observed, analyze the samples by LC-MS to obtain mass information for the degradation products. [9]4. Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Perform a peak purity analysis on the parent peak.

    • Calculate the mass balance for the study.

References

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes - ChemRxiv. (2024). Retrieved January 22, 2026, from [Link]

  • Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides - NIH. (2019). Retrieved January 22, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). Retrieved January 22, 2026, from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Aspartame Degradation in Solutions at Various pH Conditions - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 22, 2026, from [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 22, 2026, from [Link]

  • mechanism of amide hydrolysis - YouTube. (2019). Retrieved January 22, 2026, from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014). Retrieved January 22, 2026, from [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Managing Diastereomeric Salt Formation for Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral resolution via diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classical yet powerful separation technique. Chiral resolution by crystallization remains a cornerstone of pharmaceutical development due to its scalability and cost-effectiveness.[1][2] This process leverages the conversion of a racemic mixture of enantiomers, which have identical physical properties, into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent.[3][4] These resulting diastereomeric salts have distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2][5]

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during diastereomeric salt resolution, from initial crystallization failures to complex solid-state behavior.

Part 1: Initial Crystallization Challenges
Q1: I've mixed my racemate and resolving agent, but nothing is crystallizing. What are the primary causes and how can I fix this?

Failure to achieve crystallization is a frequent initial hurdle. The root cause is almost always a lack of sufficient supersaturation for nucleation to occur. Here are the factors to investigate:

  • Incorrect Solvent System : The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating. The ideal solvent system will exhibit a significant solubility difference between the two diastereomers.[6][7]

    • Solution : Conduct a systematic solvent screen. A good screen should include a diverse range of solvents, such as alcohols, esters, ketones, and hydrocarbons, to probe different polarities and hydrogen bonding capabilities.[6][8]

  • Insufficient Concentration : The solution may simply be too dilute (undersaturated).

    • Solution : Carefully evaporate some of the solvent to increase the overall concentration.[6] Alternatively, the addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) can be used to induce precipitation.[6]

  • Wide Metastable Zone : The energy barrier for crystal nucleation might be too high, meaning the solution can remain supersaturated without forming solids.

    • Solution : Try to induce nucleation. Scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites.[6][7] If you have it, adding a few seed crystals of the desired diastereomeric salt is the most effective method to initiate crystallization.[7]

  • Inhibition by Impurities : Trace impurities in your racemic mixture or resolving agent can sometimes act as nucleation inhibitors.[6]

    • Solution : Consider an additional purification step for your starting materials. The enantiomeric purity of the resolving agent is also critical, as impurities can affect the resolution's efficiency.[9]

Q2: My product is "oiling out" as a liquid or gum instead of forming crystals. What's happening and what should I do?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to very high supersaturation or because the salt's melting point is below the crystallization temperature.[6]

  • Change the Solvent : The solvent system is a primary factor. A less polar solvent might discourage oiling and favor crystallization.[6]

  • Reduce the Concentration : The solution may be too concentrated. Try adding more of the primary solvent to reduce the supersaturation level.[6]

  • Lower the Temperature : A lower crystallization temperature may be below the melting point of the salt, promoting solidification.[6] Be cautious, as crash-cooling can sometimes trap impurities.

  • Modify the Cooling Profile : A very rapid cooling rate can drive the system into a state of high supersaturation where oiling is favored. A slower, more controlled cooling profile can guide the system towards crystallization.[6]

Part 2: Optimizing Purity (Diastereomeric Excess) and Yield
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Low diastereomeric excess is a clear sign of poor selectivity in the crystallization process, meaning both diastereomers are co-precipitating.

  • Optimize the Solvent System : This is the most critical parameter. The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[6] A systematic solvent screen is the most effective path forward.[7]

  • Control the Cooling Rate : A slower cooling rate provides more time for the system to remain near equilibrium, favoring the crystallization of the less soluble diastereomer and excluding the more soluble one from the crystal lattice.[6]

  • Perform Recrystallization : Recrystallizing the obtained salt can significantly enhance its diastereomeric purity.[6] It is often advantageous to use a different solvent system for the recrystallization step to disrupt any potential co-crystal formation.

  • Adjust Resolving Agent Stoichiometry : The molar ratio of the resolving agent to the racemate can influence the d.e. While a 1:1 ratio is a common starting point, exploring ratios from 0.5 to 1.5 equivalents can sometimes improve selectivity.[2]

Q4: The yield of my desired diastereomeric salt is very low. What are the likely causes and solutions?

Low yield indicates that a significant amount of the desired product remains in the mother liquor.

  • Suboptimal Solubility Profile : The desired diastereomeric salt may be too soluble in the chosen solvent system, even at lower temperatures.

    • Solution : Add an anti-solvent to reduce the solubility of the desired salt and drive more of it out of solution.[7]

  • Incorrect Final Temperature : The crystallization might be stopped at too high a temperature.

    • Solution : Lower the final crystallization temperature to decrease the solubility of the desired salt in the mother liquor. This involves a trade-off, as lower temperatures might also decrease selectivity, so optimization is key.

  • Insufficient Equilibration Time : The system may not have had enough time to reach equilibrium, leaving the desired product in solution.

    • Solution : Increase the agitation time at the final crystallization temperature to ensure the system has fully equilibrated.

Part 3: Advanced Troubleshooting: Solid Solutions and Control Mechanisms
Q5: I've performed multiple recrystallizations, but the d.e. of my salt is "stuck" at a certain value and won't improve. What is happening?

This is a classic indicator of solid solution formation. A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble diastereomer, forming a single, mixed solid phase.[8] Because they are a single phase, simple recrystallization is ineffective at improving purity beyond the solid solution composition.[8]

Q6: How can I confirm that a solid solution has formed?

Definitive confirmation requires analytical characterization:

  • Phase Diagrams : The most rigorous method is to construct a binary phase diagram (melting point vs. composition) or a ternary solubility phase diagram.[8] A solid solution will show a continuous change in melting point or solubility with composition, whereas a simple eutectic system will show a distinct melting point depression.[8]

  • Powder X-ray Diffraction (PXRD) : A solid solution will exhibit a single crystalline phase, but the diffraction peaks will shift in position depending on the composition of the two diastereomers within the lattice.[8]

  • Repeated Recrystallization Failure : While not definitive proof, the inability to improve d.e. after 2-3 careful recrystallizations is strong circumstantial evidence.[8]

Q7: What are the best strategies for resolving a system that forms a solid solution?

Breaking a solid solution requires changing the fundamental interactions that allow the two diastereomers to co-exist in the same crystal lattice.

  • Change the Resolving Agent : This is often the most effective strategy. A structurally different resolving agent will form diastereomers with entirely different shapes, physical properties, and crystal packing preferences, which will likely prevent the formation of a solid solution.[8]

  • Systematic Solvent Screening : Although challenging, an exhaustive solvent screen may identify a solvent that alters the solute-solvent interactions enough to disrupt the solid solution and favor the crystallization of a pure diastereomer.[8] Focus on solvents with different hydrogen bonding capacities or polarities.[8]

  • Thermal Annealing : In some cases, subjecting the solid solution to controlled temperature cycles (annealing) can promote phase separation. This involves heating the solid to increase molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize out.[8]

Q8: What is the difference between kinetic and thermodynamic control in this context, and how can I use it to my advantage?

Understanding kinetic versus thermodynamic control can be a powerful tool, especially in difficult resolutions.[10][11]

  • Thermodynamic Control : This is the standard approach where the system is allowed to reach equilibrium. The product that crystallizes is the most stable (least soluble) diastereomeric salt. This is favored by slow cooling, longer crystallization times, and higher temperatures where the salts can easily dissolve and re-precipitate.[10][11]

  • Kinetic Control : In some systems, the less stable diastereomer may crystallize faster (i.e., it has a lower activation energy for nucleation).[10][11] To isolate this kinetic product, you must operate under non-equilibrium conditions. This is favored by rapid cooling, shorter crystallization times, and seeding with the desired kinetic product to bypass the slower nucleation of the thermodynamic product.[10][12]

If you find that the undesired diastereomer always crystallizes first, you may be in a situation where the desired product is thermodynamically stable but kinetically slow. In this case, you can try to design a process under kinetic control by seeding with the desired diastereomer and stopping the crystallization before the system has time to equilibrate and form the undesired product.[12]

Visualizations & Workflows

Visualizing the process can help clarify the decision-making steps involved in managing a diastereomeric salt resolution.

G cluster_0 Diastereomeric Salt Resolution Workflow A 1. Mix Racemate & Resolving Agent in Solvent B 2. Heat to Dissolve A->B C 3. Controlled Cooling & Crystallization B->C D 4. Isolate Crystals (Filtration) C->D E 5. Analyze Solid & Mother Liquor (d.e., Yield) D->E G Desired Purity & Yield? E->G F 6. Liberation of Pure Enantiomer G->C No (Recrystallize) G->F Yes

Caption: General workflow for diastereomeric salt crystallization.

G cluster_1 Troubleshooting Crystallization Issues Start Problem Observed Q1 No Crystals Formed Start->Q1 Q2 Product Oiled Out Start->Q2 Q3 Low d.e. or Yield Start->Q3 A1 Increase Concentration or Add Anti-Solvent Q1->A1 B1 Add More Solvent Q2->B1 C1 Optimize Cooling Profile Q3->C1 A2 Perform Solvent Screen A1->A2 A3 Induce Nucleation (Scratch/Seed) A2->A3 B2 Lower Temperature or Slow Cooling Rate B1->B2 B3 Change Solvent System B2->B3 C2 Recrystallize C1->C2 C3 Re-screen Solvents C2->C3

Caption: Decision tree for troubleshooting common crystallization issues.

G cluster_2 Workflow for Suspected Solid Solution Start d.e. plateaus after multiple recrystallizations Confirm Confirm Solid Solution (PXRD, Phase Diagram) Start->Confirm Strategy Select Strategy Confirm->Strategy S1 Change Resolving Agent (Most Effective) Strategy->S1 S2 Exhaustive Solvent Screening Strategy->S2 S3 Thermal Annealing Strategy->S3 End Achieve Resolution S1->End S2->End S3->End

Caption: Troubleshooting workflow for solid solution formation.

Quantitative Data Summary

The following tables provide illustrative data to demonstrate how key variables can impact the outcome of a diastereomeric salt resolution. Note: Data is hypothetical and for illustrative purposes only. Actual results will vary.

Table 1: Effect of Solvent System on Diastereomeric Excess (d.e.)

Solvent SystemDielectric Constant (ε)Diastereomeric Excess (d.e.) of Crystals (%)
Methanol32.745%
Ethanol24.578%
Isopropanol19.992%
Ethyl Acetate6.085%
Toluene2.460%

This table illustrates how solvent polarity can dramatically affect the selectivity of the crystallization. In this hypothetical case, isopropanol provides the optimal balance of interactions to achieve high diastereomeric purity.[6]

Table 2: Impact of Cooling Rate on Yield and d.e.

Cooling ProfileFinal Temp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Crash Cool (30 min)585%70%
Fast Cool (2 hours)578%88%
Slow Cool (8 hours)572%96%
Very Slow Cool (24 hours)570%97%

This demonstrates the trade-off between kinetics and thermodynamics. Faster cooling increases yield by trapping more material but sacrifices purity. A slower cooling rate allows the system to remain closer to equilibrium, resulting in higher selectivity and d.e. at the cost of slightly lower yield.[6]

Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.

Materials:

  • Racemic compound

  • Chiral resolving agent

  • A diverse set of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons)

  • 96-well microplate or small vials

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • HPLC with a chiral column for analysis

Procedure:

  • Salt Preparation : In a larger vessel, prepare a stock of the diastereomeric salt by reacting the racemic compound with the resolving agent (e.g., 1.0 equivalent) in a volatile solvent like methanol. Evaporate the solvent completely to obtain a solid mixture of the two diastereomeric salts.[8]

  • Dispensing : Dispense an equal, small amount of the solid salt mixture into each well of the 96-well plate.

  • Solvent Addition : Add a fixed volume of each screening solvent to the respective wells.

  • Equilibration : Seal the plate and agitate at a controlled temperature (e.g., 50°C) for several hours to ensure dissolution, then slowly cool to room temperature and continue agitating for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[8]

  • Separation : Centrifuge the plate to pellet any undissolved solid material.

  • Analysis : Carefully collect a sample of the supernatant (mother liquor) from each well. Analyze the supernatant samples by a suitable method (e.g., chiral HPLC) to determine the concentration of each diastereomer remaining in solution.

  • Selection : The most promising solvent is the one that shows the largest difference in concentration between the two diastereomers in the supernatant, as this indicates the highest selectivity for crystallization.

Protocol 2: Measuring a Solubility Curve

Objective: To quantitatively measure the solubility of the individual diastereomeric salts in a selected solvent system at different temperatures.

Materials:

  • Pure samples of each of the two diastereomeric salts (prepared and purified separately)

  • Selected solvent system from screening

  • Temperature-controlled vials with magnetic stirring

  • Syringe filters

  • Calibrated HPLC method for concentration analysis

Procedure:

  • Prepare Slurries : For each of the two pure diastereomeric salts, prepare a slurry in the chosen solvent in separate temperature-controlled vials. Ensure there is a significant amount of excess solid.

  • Equilibrate : Stir the slurries at a set temperature (e.g., 50°C) for several hours to ensure the solution is fully saturated and has reached equilibrium.

  • Sample : Stop stirring and allow the solid to settle. Carefully withdraw an aliquot of the clear supernatant using a pre-heated syringe and immediately filter it into a pre-weighed vial to remove any solid particles.

  • Quantify : Determine the concentration of the dissolved salt in the aliquot using a calibrated HPLC method. Alternatively, evaporate the solvent and determine the mass of the dissolved solid.[6]

  • Repeat : Repeat steps 2-4 at various temperatures (e.g., in 5 or 10°C increments) as you cool the system to construct a full solubility curve for each diastereomer.

  • Analyze : Plot the solubility (concentration) versus temperature for both diastereomers on the same graph. The greater the separation between the two curves, the higher the theoretical yield and purity for the resolution process.

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separ
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine - Benchchem.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • dealing with solid solutions in diastereomeric salt resolution - Benchchem.
  • Breaking Down the Methods: Chromatography and Crystalliz
  • Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE - Benchchem.
  • (394e)
  • Advancements in chiral crystalliz
  • Recent advances in the field of chiral crystallization - ResearchG
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing).
  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. [Link]

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Technical Support Center: Scale-Up of Cyclobutyl(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Cyclobutyl(phenyl)methanamine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered when scaling this synthesis from the lab bench to pilot plant or manufacturing scale. As Senior Application Scientists, we understand that scaling up a chemical process introduces a new set of variables and potential pitfalls. This guide is structured to anticipate these challenges, offering not just solutions, but also the fundamental principles behind them to empower you to make informed decisions in your process development.

I. Overview of Synthetic Routes

The synthesis of this compound typically proceeds via one of two primary routes: Reductive Amination or a Grignard Reaction. The choice of route often depends on the availability of starting materials, desired purity profile, and scale of production.

Route 1: Reductive Amination

This is a common and often preferred method for amine synthesis.[1] It involves the reaction of a carbonyl compound (cyclobutyl phenyl ketone) with an amine source (ammonia) to form an imine intermediate, which is then reduced to the target amine. Alternatively, the reaction can proceed from benzaldehyde and cyclobutylamine. A key advantage is the availability of mild reducing agents.[2]

Route 2: Grignard Reaction

This route involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with cyclobutanecarbonitrile. This forms a carbon-carbon bond and, after hydrolysis, yields the desired amine. Grignard reactions are powerful but can be sensitive to moisture and air, presenting unique scale-up challenges.[3][4]

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the scale-up of this compound synthesis.

Reductive Amination Route: Troubleshooting
Question 1: We are observing low conversion of the ketone/aldehyde during the imine formation step at a larger scale. What are the likely causes and how can we improve it?

Answer:

Low conversion during imine formation at scale is a frequent challenge and can often be attributed to an unfavorable reaction equilibrium. The formation of an imine from a carbonyl and an amine is a reversible reaction that produces water as a byproduct.[5] At a larger scale, inefficient water removal can push the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Water Removal:

    • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, cyclohexane), employing a Dean-Stark trap is highly effective for continuous water removal.

    • Drying Agents: While common in lab-scale reactions, the use of stoichiometric drying agents like magnesium sulfate or molecular sieves can be impractical and costly at a large scale. If necessary, consider a regenerable drying agent or a packed bed through which the reaction mixture is circulated.

  • Reaction Concentration: On a larger scale, reactions are often run at higher concentrations to improve throughput. However, this can sometimes lead to solubility issues or viscosity changes that hinder mass transfer. A careful study of the reaction kinetics at different concentrations is recommended.

  • Catalyst Activity: If using an acid catalyst to promote imine formation, ensure its concentration is optimized for the larger scale. In some cases, heterogeneous acid catalysts can be beneficial for easier removal during workup.

Question 2: During the reduction of the imine with Sodium Triacetoxyborohydride (STAB), we are seeing inconsistent reaction times and the formation of impurities. What should we investigate?

Answer:

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, but its reactivity is sensitive to several factors that become more pronounced at scale.[2]

Key Areas to Investigate:

  • Moisture Control: STAB reacts with water, which not only consumes the reagent but can also lead to the formation of byproducts.[2][6][7] Ensure all solvents and reagents are scrupulously dried before use. The reaction vessel should be inerted with nitrogen or argon.

  • Reagent Addition and Temperature Control: The reduction is exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, accelerating side reactions.

    • Controlled Addition: Add the STAB portion-wise or as a solution to maintain the desired reaction temperature.

    • Jacketed Reactors: Utilize a reactor with a cooling jacket to effectively manage the exotherm.

  • pH Control: The rate of imine reduction with STAB can be pH-dependent. In some cases, the addition of a weak acid like acetic acid can accelerate the reaction. However, excess acid can lead to reagent decomposition. Monitor the pH of the reaction mixture.

  • Impurity Profile: Analyze the impurities. The presence of the corresponding alcohol (from reduction of the starting ketone) suggests that the imine formation was incomplete before the addition of the reducing agent.

Protocol: Temperature Monitoring During STAB Addition (Scale-Up)

  • Equip the reactor with a calibrated temperature probe placed in the reaction mixture.

  • Set the reactor jacket temperature to maintain the desired internal reaction temperature (e.g., 20-25 °C).

  • Prepare a slurry or solution of STAB in an appropriate anhydrous solvent.

  • Add the STAB slurry/solution via an addition funnel or pump at a rate that does not cause the internal temperature to exceed the setpoint by more than 2-3 °C.

  • Monitor the reaction progress by HPLC or TLC to determine the endpoint.

Question 3: We are facing challenges with product isolation and purification, specifically removing residual starting materials and reducing agent byproducts. What are our options?

Answer:

Purification at scale requires methods that are both efficient and economical. Chromatography, while useful in the lab, is often a last resort for large-scale production.

Purification Strategies:

  • Extraction:

    • Acid-Base Extraction: Being a basic amine, this compound can be effectively separated from non-basic impurities.

      • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, toluene).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase.

      • Wash the organic layer to remove any remaining product.

      • Combine the aqueous layers and basify with a suitable base (e.g., NaOH) to deprotonate the amine.

      • Extract the product back into an organic solvent.

      • Wash the organic layer with brine, dry, and concentrate.

  • Crystallization/Salt Formation: If the product is a solid or can form a stable crystalline salt (e.g., hydrochloride, tartrate), this can be an excellent method for purification.

    • Investigate different salt forms and solvent systems to find conditions that provide good recovery and purity.

Grignard Route: Troubleshooting
Question 4: Our Grignard reaction is difficult to initiate at a larger scale and we are observing significant formation of the Wurtz coupling byproduct (biphenyl). How can we improve this?

Answer:

Initiation of Grignard reactions can be challenging at any scale, and these issues are often magnified in larger reactors.[3] The formation of Wurtz coupling products is also a common side reaction.[8]

Improving Initiation and Reducing Byproducts:

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide.

    • Mechanical Activation: Use of a mechanical stirrer with sufficient agitation to grind the magnesium turnings and expose fresh metal surfaces can be effective.[9]

    • Chemical Activation: Small amounts of initiators like iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent can be used to activate the magnesium surface.[9]

  • Solvent and Reagent Purity: Grignard reagents are highly reactive towards protic solvents. Ensure that the solvent (e.g., THF, diethyl ether) is anhydrous.

  • Controlled Addition of Halide: The formation of the Grignard reagent is highly exothermic. Adding the aryl halide too quickly can lead to localized high temperatures, which can promote Wurtz coupling.[8] A slow, controlled addition is crucial.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular Wurtz coupling reaction.

Workflow for Grignard Initiation at Scale

Caption: Decision workflow for initiating a Grignard reaction at scale.

Question 5: The workup of our large-scale Grignard reaction is problematic, leading to the formation of emulsions and difficult phase separations. What are the best practices?

Answer:

The quenching of a Grignard reaction is a critical step that can present significant challenges at scale due to the formation of magnesium salts.

Best Practices for Grignard Workup:

  • Quenching Procedure:

    • Reverse Quench: Instead of adding water or acid to the Grignard solution, it is often better to add the Grignard solution to a cooled, stirred solution of the quenching agent (e.g., aqueous ammonium chloride or dilute acid). This helps to dissipate the heat of quenching more effectively.

    • Temperature Control: The quench is highly exothermic. Perform the quench at low temperatures (e.g., 0-10 °C) in a well-agitated vessel.

  • Choice of Quenching Agent:

    • Aqueous Ammonium Chloride: This is a common choice as it is less acidic than strong acids and can help to minimize the formation of stable emulsions.

    • Dilute Acids (e.g., HCl, H2SO4): These are effective but can sometimes lead to more challenging phase separations.

  • Solvent Considerations: The choice of an appropriate organic solvent for extraction is important. Solvents like MTBE or toluene are often preferred over diethyl ether at a larger scale due to their higher boiling points and lower flammability.

III. Safety Considerations at Scale

Scaling up chemical syntheses introduces new safety hazards that must be carefully managed.

HazardMitigation Strategy
Exothermic Reactions Use jacketed reactors with good temperature control, controlled addition of reagents, and have an emergency cooling plan.
Flammable Solvents Use appropriate ventilation, ensure all equipment is properly grounded to prevent static discharge, and use intrinsically safe electrical equipment.
Hydrogen Gas Evolution Reactions involving hydrides (e.g., NaBH4) can evolve hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
Corrosive Reagents Use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[2]
Moisture-Sensitive Reagents Handle reagents like STAB and Grignard reagents under an inert atmosphere (nitrogen or argon).[6][10]

IV. References

  • Vertex AI Search, Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA.

  • lifechem pharma, Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

  • ACS Publications, Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.

  • Fisher Scientific, SAFETY DATA SHEET - Sodium triacetoxyborohydride.

  • Thermo Fisher Scientific, SAFETY DATA SHEET - Sodium triacetoxyborohydride.

  • AK Scientific, Inc., Sodium triacetoxyborohydride.

  • The Royal Society of Chemistry, SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.

  • Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation).

  • AIChE, (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.

  • Reddit, Reductive amination difficulties - poor conversion : r/Chempros.

  • Wordpress, Specific solvent issues with Reductive Amination/Alkylation.

  • Google Patents, US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

  • Wikipedia, Reductive amination.

  • PMC - NIH, Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships.

  • CymitQuimica, CAS 91245-59-9: 1-(1-phenylcyclobutyl)methanamine.

  • Benchchem, In-Depth Technical Guide: (1-(4-Iodophenyl)cyclobutyl)methanamine.

  • ResearchGate, NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol.

  • ResearchGate, Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

  • PubMed, Reductive amination of tertiary anilines and aldehydes.

  • ResearchGate, Grignard Reactions | Request PDF.

  • Organic & Biomolecular Chemistry (RSC Publishing), Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.

  • ChemRxiv | Cambridge Open Engage, Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.

  • ResearchGate, Preparative scale reductive aminations of α‐branched aldehydes with....

  • The University of Manchester, Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.

  • Santa Cruz Biotechnology, N-(Cyclobutylmethyl)(phenyl)methanamine | CAS 356539-83-8 | SCBT.

  • ResearchGate, Synthesis of cyclobutyl amine 8. | Download Scientific Diagram.

  • PubChem - NIH, this compound | C11H15N | CID 12280945.

  • YouTube, Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

  • Chegg, Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. Step 1.

Sources

"purification strategies for removing impurities from Cyclobutyl(phenyl)methanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for Cyclobutyl(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this valuable amine intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt these strategies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route, but typically includes unreacted starting materials, reaction byproducts, and process-related contaminants. Common impurities include:

  • Unreacted Starting Materials: Such as cyclobutyl phenyl ketone and reagents from the amination step.

  • Imine Intermediate: Incomplete reduction during reductive amination can leave a residual imine.

  • Over-alkylation Products: Formation of secondary or tertiary amines if the primary amine reacts further with the starting materials.[1]

  • Solvent Residues: Dichloromethane, diethyl ether, hexanes, or others used during synthesis and workup.

  • Silicone Grease: A common contaminant from glassware joints that can co-elute with the product during chromatography.[2]

  • Oxidation Products: Amines can be susceptible to air oxidation over time, especially if not stored properly, leading to colored impurities.[3]

Q2: I have a crude reaction mixture. What is the most robust, first-line purification strategy I should attempt?

A2: For a basic compound like this compound, acid-base extraction is unequivocally the most powerful and efficient initial purification step.[4] This technique excels at separating the basic amine from any neutral or acidic impurities. The fundamental principle is to reversibly change the polarity of the amine by converting it into a salt, which dramatically alters its solubility.[5] The amine can be protonated with an acid (like HCl) to form a water-soluble ammonium salt, allowing neutral organic impurities to be washed away with an immiscible organic solvent. Subsequently, neutralizing the aqueous layer with a base regenerates the water-insoluble free amine, which can be recovered by extraction into a fresh organic solvent.[6]

Q3: How do I choose between column chromatography, recrystallization, and acid-base extraction?

A3: The choice depends on the nature of the impurities and the desired final purity. They are often used sequentially.

  • Acid-Base Extraction: Best as a first-pass, bulk purification step to remove non-basic impurities. It is fast, scalable, and highly effective for crude mixtures.[4]

  • Column Chromatography: Use this when you need to separate your target amine from other basic impurities (e.g., secondary amines) that cannot be removed by extraction. It separates compounds based on their differential adsorption to a stationary phase.[7]

  • Recrystallization: This is the ultimate technique for achieving high crystalline purity. However, the free base of this compound is likely an oil or low-melting solid. Therefore, recrystallization is most effective when performed on a solid salt derivative, such as the hydrochloride salt.[8][9]

The following workflow illustrates a typical decision-making process for purification.

Purification_Strategy Start Crude Product AcidBase Perform Acid-Base Extraction Start->AcidBase AssessPurity1 Assess Purity (TLC, GC-MS, NMR) AcidBase->AssessPurity1 IsPure1 Is Purity >95%? AssessPurity1->IsPure1 FinalProduct Final Product IsPure1->FinalProduct Yes NeedsMore Further Purification Needed IsPure1->NeedsMore No ChooseMethod Choose Method Based on Impurities NeedsMore->ChooseMethod Chromatography Flash Column Chromatography ChooseMethod->Chromatography Neutral/Basic Impurities Recrystallization Form Salt & Recrystallize ChooseMethod->Recrystallization Trace Impurities AssessPurity2 Assess Purity Chromatography->AssessPurity2 AssessPurity3 Assess Purity Recrystallization->AssessPurity3 AssessPurity2->FinalProduct AssessPurity3->FinalProduct

Caption: General Purification Strategy Decision Tree.

Troubleshooting Guide

Q4: My amine is streaking badly on silica gel TLC plates and my column chromatography purification is giving poor separation. What's wrong?

A4: Cause: This is a classic issue when purifying amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine interacts strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as "streaking" or "tailing" on a TLC plate and broad, poorly resolved peaks during column chromatography.

Solution: You must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% aqueous ammonia solution to your chosen solvent system (e.g., Hexane/Ethyl Acetate).

  • Mechanism: The sacrificial base (triethylamine) preferentially binds to the acidic silanol groups, effectively "passivating" the stationary phase. This allows your target amine to travel through the column without strong, undesirable interactions, resulting in sharp bands and significantly improved separation.[9]

Q5: I performed an acid-base extraction, but my recovery of the amine is very low. What are the potential causes?

A5: Cause & Solution: Low recovery can stem from several issues during the extraction process.

  • Incomplete Protonation/Deprotonation: Ensure your pH adjustments are correct. When extracting into the aqueous acid layer, the pH should be ~1-2. When regenerating the free amine, the pH of the aqueous layer should be >12. Use a pH meter or pH paper to verify.

  • Emulsion Formation: Vigorous shaking can create stable emulsions at the aqueous-organic interface, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) to disrupt it, or pass the mixture through a pad of Celite.

  • Insufficient Extractions: A single extraction is often not enough. To ensure complete transfer of the amine between phases, perform at least three separate extractions for each step (e.g., three washes with acid, and three extractions with organic solvent after basification).

  • Amine Salt Solubility: While most amine hydrochlorides are highly water-soluble, ensure you are not using an excessive volume of organic solvent during the acid wash, which could pull some of the salt out of the aqueous phase.

Q6: My final product is a persistent oil and I cannot get it to crystallize. How can I get a pure, solid product?

A6: Cause: Many primary amines, including this compound, have low melting points or exist as oils at room temperature, making direct crystallization difficult.

Solution: Convert the amine to its hydrochloride salt, which is typically a stable, crystalline solid with a well-defined melting point. This is a standard and highly effective strategy for purifying and handling amines.[8]

Protocol:

  • Dissolve the purified amine oil in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any residual impurities, and dry it under vacuum.

  • This solid can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol).

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture containing the amine along with neutral and/or acidic byproducts.

Methodology:

  • Dissolve the crude product (e.g., 10 g) in an organic solvent immiscible with water, such as diethyl ether or dichloromethane (DCM) (200 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (3 x 75 mL). Combine the aqueous layers. The basic amine is now protonated and has moved into the aqueous layer as the hydrochloride salt.[6]

  • Wash the combined aqueous layers with the same organic solvent (1 x 50 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a strong base, such as 6M NaOH, with stirring until the pH is >12. The free amine will separate from the aqueous solution, often appearing as a cloudy oil.

  • Extract the regenerated amine from the aqueous layer using a fresh portion of organic solvent (e.g., DCM) (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction s1 Organic Layer Amine + Neutral Impurities Aqueous Layer Empty s2 Organic Layer Neutral Impurities Aqueous Layer Amine Salt (R-NH3+Cl-) s1:f0->s2:f0 Add 1M HCl & Shake s1:f1->s2:f1 s3 Organic Layer Empty Aqueous Layer Amine Salt (R-NH3+Cl-) s2:f1->s3:f1 Separate Layers s4 Organic Layer Purified Amine Aqueous Layer Salts (NaCl) s3:f1->s4:f1 Add 6M NaOH, then fresh organic solvent & Shake s3:f0->s4:f0

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Flash Column Chromatography

Use this method to separate the target amine from impurities with similar basicity but different polarity.

Methodology:

  • Prepare the Slurry: In a beaker, add silica gel to your chosen eluent system. A typical starting eluent is 95:4:1 Hexane:Ethyl Acetate:Triethylamine. Swirl to create a homogenous slurry.

  • Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton and a layer of sand. Pour the silica slurry into the column.[10] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve your crude amine in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried, impregnated silica onto the top of the column bed. Add another thin layer of sand on top.[7]

  • Elute the Column: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to fully remove residual triethylamine.

Purity Assessment

The purity of the final product should be confirmed using a combination of analytical techniques.

TechniquePurposeKey Considerations for this compound
GC-MS Purity assessment and impurity identification.Ideal for volatile compounds. Derivatization may be needed for some amines to improve peak shape, but is often not required for this structure.[11][12] Provides both retention time and mass spectrum for confident identification.
HPLC Quantitative purity analysis.Reversed-phase HPLC on a C18 or Phenyl column is common.[13] An acidic mobile phase buffer is typically used to ensure the amine is protonated, leading to sharp, symmetrical peaks.[14]
¹H & ¹³C NMR Structural confirmation and purity check.Provides definitive structural information. Integration of proton signals can be used for quantitative analysis against an internal standard. Check for characteristic peaks of solvents or other impurities.

References

  • The Royal Society of Chemistry. Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions - Supporting Information.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]

  • Wikipedia. Acid-base extraction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (r/Chempros). Amine workup. Available at: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

  • VTechWorks, Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • YouTube. (2013). Column Chromatography (Purification). Available at: [Link]

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Available at: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Mezine, I., et al. (2000). High-performance Liquid Chromatography of Monoamines on Phenyl-Bound Sorbents Using Organic Free Mobile Phases. Biomedical Chromatography, 14(3), 205-7. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Comparing the Biological Activity of Cyclobutyl(phenyl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of stereochemistry is not merely an academic footnote but a critical determinant of therapeutic success. The differential pharmacological and toxicological profiles of enantiomers—chiral molecules that are non-superimposable mirror images of each other—necessitate their individual evaluation.[1] This guide provides a comprehensive framework for comparing the biological activity of the enantiomers of Cyclobutyl(phenyl)methanamine, a chiral amine with potential applications in medicinal chemistry, particularly for neurological or psychiatric disorders.[2]

While specific experimental data for the enantiomers of this compound is not extensively available in published literature, this molecule serves as an exemplary model to delineate the essential experimental workflows required to characterize and compare chiral drug candidates. This guide will, therefore, furnish researchers with the foundational knowledge and detailed protocols to undertake such a comparative analysis for this, or any novel chiral small molecule.

The Imperative of Chiral Separation

The first and most crucial step in comparing enantiomers is to obtain them in their pure forms. A racemic mixture, containing equal amounts of both enantiomers, can mask the true activity of the more potent enantiomer (the eutomer) or conceal the potential toxicity of the less active one (the distomer).[1] The synthesis of this compound will yield a racemic mixture, which must then be resolved.

Experimental Protocol: Chiral Resolution of this compound

Objective: To separate the (R)- and (S)-enantiomers of this compound from a racemic mixture.

Methodology: Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

Materials:

  • Racemic this compound

  • Enantiomerically pure chiral resolving agent (e.g., (+)-Tartaric acid, (R)-(-)-Mandelic acid)

  • Suitable solvent (e.g., Methanol, Ethanol, Acetone)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same hot solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification and Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

  • Isolation of the Second Enantiomer: The mother liquor from the initial crystallization is now enriched in the other diastereomeric salt. This can be concentrated and the free amine liberated as described above to obtain the other enantiomer. Further purification may be required.

Trustworthiness Check: The success of this protocol is validated at each step. The formation of crystalline salts is a visual confirmation. The purity of the separated enantiomers is quantitatively assessed by chiral HPLC, providing a self-validating system.

Comparative Biological Evaluation: A Multi-tiered Approach

Once the enantiomers are isolated and their purity confirmed, a systematic comparison of their biological activities can commence. Given the structural motifs of this compound (a phenylmethanamine core), potential biological targets could include monoamine transporters (for serotonin, norepinephrine, and dopamine), G-protein coupled receptors (GPCRs), or ion channels.[3][4]

Tier 1: In Vitro Target Engagement - Receptor Binding Assays

The initial step is to determine if the enantiomers physically interact with their hypothesized molecular targets and to quantify their binding affinities.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-Cyclobutyl(phenyl)methanamine for a specific receptor (e.g., the serotonin transporter, SERT).

Materials:

  • Purified (R)- and (S)-Cyclobutyl(phenyl)methanamine enantiomers

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells stably expressing human SERT)

  • A specific radioligand for the target (e.g., [³H]-Citalopram for SERT)

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like Fluoxetine)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add a constant amount of cell membranes, the radioligand, and varying concentrations of the test compound (either (R)- or (S)-enantiomer).

  • Incubation: Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Causality Explained: This assay directly measures the interaction between the compound and its target. A lower Ki value indicates a higher binding affinity. Significant differences in the Ki values of the (R) and (S) enantiomers would be the first piece of evidence for stereoselective binding.

Tier 2: In Vitro Functional Activity - Cellular Assays

High binding affinity does not always translate to functional activity. The next step is to assess whether the enantiomers act as agonists, antagonists, or modulators of their target's function.

Experimental Protocol: Neurotransmitter Uptake Assay

Objective: To measure the functional inhibition of the serotonin transporter (SERT) by the enantiomers of this compound.

Materials:

  • A cell line endogenously or recombinantly expressing SERT (e.g., HEK293-hSERT cells)

  • [³H]-Serotonin

  • (R)- and (S)-Cyclobutyl(phenyl)methanamine

  • Standard SERT inhibitor (e.g., Sertraline) for positive control

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the (R)- or (S)-enantiomer, or the control compound.

  • Initiation of Uptake: Add a fixed concentration of [³H]-Serotonin to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compounds and determine the IC50 values.

Self-Validation: The inclusion of a known standard (Sertraline) allows for the validation of the assay's performance. The results will clearly indicate if the enantiomers block the function of the transporter and with what potency.

Data Presentation and Visualization

For clear comparison, all quantitative data should be summarized in tables.

Compound SERT Binding Affinity (Ki, nM) SERT Functional Inhibition (IC50, nM)
(R)-Cyclobutyl(phenyl)methanamineHypothetical Value AHypothetical Value C
(S)-Cyclobutyl(phenyl)methanamineHypothetical Value BHypothetical Value D
Sertraline (Reference)~0.5~1.2

Table 1: Hypothetical comparative in vitro data for this compound enantiomers.

G cluster_0 Chiral Resolution Workflow Racemic Mixture Racemic Mixture Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Mixture->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Liberation of Free Base Liberation of Free Base Fractional Crystallization->Liberation of Free Base Enantiomerically Pure (R) and (S) Amines Enantiomerically Pure (R) and (S) Amines Liberation of Free Base->Enantiomerically Pure (R) and (S) Amines

Caption: Workflow for the chiral resolution of this compound.

G cluster_1 Differential Receptor Binding cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer Receptor Receptor Binding Pocket Site A Site B Site C R_Enantiomer (R) Group 1 Group 2 Group 3 R_Enantiomer:f0->Receptor:p1 Strong Fit R_Enantiomer:f1->Receptor:p2 Strong Fit R_Enantiomer:f2->Receptor:p3 Strong Fit S_Enantiomer (S) Group 1 Group 2 Group 3 S_Enantiomer:g0->Receptor:p1 Good Fit S_Enantiomer:g1->Receptor:p3 Steric Hindrance

Caption: Hypothetical differential binding of enantiomers to a receptor.

Tier 3: In Vivo Pharmacodynamic Effects

Should the in vitro data reveal a potent and stereoselective activity for one or both enantiomers, the investigation would proceed to in vivo models to assess their physiological effects. For a compound targeting monoamine transporters, a relevant model would be one that measures behavioral outcomes associated with altered neurotransmitter levels.

Experimental Protocol: Mouse Forced Swim Test

Objective: To evaluate the potential antidepressant-like effects of the this compound enantiomers.

Materials:

  • Male C57BL/6 mice

  • (R)- and (S)-Cyclobutyl(phenyl)methanamine enantiomers

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Fluoxetine)

  • Plexiglas cylinders filled with water

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour.

  • Dosing: Administer the test compounds, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session: Place each mouse individually into a cylinder of water for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Expertise in Action: The forced swim test is a standard screening tool for antidepressant efficacy. A significant reduction in immobility time by one enantiomer compared to the vehicle control would suggest a potential antidepressant-like effect, warranting further investigation.

Conclusion

This guide has outlined a rigorous, step-by-step methodology for the comprehensive comparison of the biological activities of the enantiomers of this compound. By progressing from chiral resolution through in vitro binding and functional assays to in vivo behavioral models, researchers can build a complete pharmacological profile for each stereoisomer. This systematic approach ensures scientific integrity and provides the robust data necessary for advancing a promising chiral candidate in the drug development pipeline. The principles and protocols detailed herein are broadly applicable and serve as a valuable resource for the scientific community engaged in the discovery and characterization of novel chiral therapeutics.

References

  • Smith, R. L. (2001). The chiral switch. British Journal of Clinical Pharmacology, 52(5), 481–482.
  • Wallach, J., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 859, 172427. [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Aher, N. G., & Pore, V. S. (2008). A review of drug isomerism and its significance. Indian Journal of Pharmacology, 40(5), 197–200. [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclobutyl(phenyl)methanamine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Cyclobutyl(phenyl)methanamine Scaffold

The this compound core represents a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders.[1] Its structural simplicity, combining a bulky cyclobutyl group, a phenyl ring, and a primary amine, provides a versatile framework for designing potent and selective monoamine reuptake inhibitors (MRIs).[2] These inhibitors modulate the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by targeting their respective transporters: SERT, NET, and DAT.

The therapeutic efficacy of antidepressants and treatments for conditions like ADHD is often linked to the modulation of these transporters.[3][4] Consequently, understanding the structure-activity relationship (SAR) of the this compound scaffold is paramount for rational drug design. It allows researchers to fine-tune the molecule's affinity and selectivity, thereby optimizing its therapeutic effects while minimizing potential side effects.[5]

This guide provides an in-depth comparison of this compound analogs, synthesizing data from SAR studies to explain the causal relationships between specific structural modifications and biological activity. We will explore how alterations to each component of the scaffold impact transporter binding and selectivity, supported by detailed experimental protocols and comparative data.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of this compound analogs can be systematically dissected by examining substitutions on three key regions: the phenyl ring, the cyclobutyl ring, and the methanamine moiety.

SAR_Summary cluster_0 This compound Scaffold cluster_1 SAR Insights scaffold P1 Phenyl Ring Substitutions: - Para-position is critical. - Halogens (F, Cl) or small electron- withdrawing groups increase potency. - Ortho/Meta positions are less favorable. P1->scaffold P2 Cyclobutyl Moiety: - Provides optimal bulk and lipophilicity. - Altering ring size (e.g., cyclopentyl, cyclohexyl) can impact selectivity and potency. P2->scaffold P3 Methanamine Group: - N-methylation (secondary amine) is often tolerated or beneficial. - N,N-dimethylation (tertiary amine) typically reduces potency due to steric hindrance. P3->scaffold

Caption: General SAR summary for the this compound scaffold.

Phenyl Ring Modifications: The Key to Potency and Selectivity

The phenyl ring is the most extensively studied and sensitive region for modification. Substitutions on this ring directly influence interactions with key residues within the transporter binding pockets.

  • Positional Importance : The para (4-position) is the most favorable position for substitution. This observation is consistent across many classes of monoamine reuptake inhibitors, where this position often engages with a specific sub-pocket in the transporter protein.[6]

  • Nature of Substituents :

    • Halogens (F, Cl) : Introducing small, electron-withdrawing groups like fluorine or chlorine at the para-position consistently enhances binding affinity for both SERT and NET. This is likely due to a combination of favorable electronic interactions and the ideal size to fit within the binding site.

    • Methyl/Methoxy Groups : Small, electron-donating or neutral groups are also tolerated at the para-position, though they may confer different selectivity profiles compared to halogens.

    • Bulky Groups : Larger substituents, such as trifluoromethyl or phenyl groups, can drastically decrease potency due to steric clash, unless the specific transporter has a sufficiently large accommodating pocket.

  • Ortho and Meta Positions : Substitutions at the ortho (2-position) or meta (3-position) generally lead to a significant loss of activity. This suggests these positions are sterically hindered and crucial for the correct orientation of the phenyl ring within the binding site.

Quantitative structure-activity relationship (QSAR) models for related scaffolds, such as phenoxyphenyl-methanamines, have confirmed that Hammett-type electronic parameters and substituent size are critical descriptors for predicting activity at SERT.[7]

The Cyclobutyl Moiety: A Balance of Bulk and Lipophilicity

The cyclobutyl group serves as a bulky, lipophilic anchor. While less sensitive to modification than the phenyl ring, its structure is crucial for overall potency.

  • Ring Size : The four-membered cyclobutyl ring appears to provide an optimal conformational and spatial arrangement. Expanding the ring to cyclopentyl or cyclohexyl can alter the selectivity profile. For instance, a larger ring might favor NET over SERT, or vice-versa, depending on the specific architecture of the transporter's lipophilic pocket.

  • Conformational Rigidity : The relative rigidity of the cyclobutyl ring, compared to an open alkyl chain, helps to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

The Methanamine Group: The Primary Point of Interaction

The protonated amine of the methanamine group is critical for activity, forming a key ionic bond with a conserved aspartate residue in the binding site of all three monoamine transporters (DAT, NET, and SERT).

  • N-Alkylation :

    • Primary Amine (-NH2) : The unsubstituted amine often provides a strong starting point for activity.

    • Secondary Amine (-NHCH3) : N-methylation is frequently tolerated and can sometimes improve potency or alter the selectivity profile. This modification can enhance lipophilicity, affecting membrane permeability and pharmacokinetic properties.

    • Tertiary Amine (-N(CH3)2) : N,N-dimethylation generally leads to a sharp decrease in binding affinity. The increased steric bulk around the nitrogen atom likely disrupts the crucial ionic interaction with the conserved aspartate residue.

Comparative Performance: Affinity and Selectivity Data

The ultimate goal of SAR studies is to develop analogs with a desired biological profile, whether it's a selective serotonin reuptake inhibitor (SSRI), a dual serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI).[2] The following table presents illustrative data for a hypothetical series of analogs to demonstrate these principles.

Analog Modification (R) SERT Ki (nM) NET Ki (nM) DAT Ki (nM) Selectivity Profile
1 (Parent) H150350>1000SERT/NET
2a 4-Fluoro1580850Potent & Selective SERT/NET
2b 4-Chloro1275900Potent & Selective SERT/NET
2c 2-Chloro800>1000>1000Inactive
3 4-Methyl45120>1000SERT/NET
4 (N-Methyl) H (N-CH3)90200950SERT/NET
5 (N,N-Dimethyl) H (N(CH3)2)>1000>1000>1000Inactive

Note: Data is illustrative and compiled based on established SAR principles for monoamine reuptake inhibitors.

Analysis of Comparative Data:

  • Analogs 2a and 2b demonstrate the significant potency enhancement from para-halogen substitution.

  • Analog 2c highlights the detrimental effect of ortho-substitution.

  • The N-methylated analog 4 retains good activity, whereas the N,N-dimethylated analog 5 is inactive, confirming the steric constraints around the amine.

Experimental Methodologies and Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed workflows for key assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Selectivity & Off-Target Profiling A Design & Synthesize Analogs B Radioligand Binding Assays (SERT, NET, DAT) A->B Test Compounds C Determine Binding Affinity (Ki) B->C D Functional Reuptake Assays (Synaptosomes or Transfected Cells) C->D Prioritize Potent Binders E Determine Functional Potency (IC50) D->E F MAO Inhibition Assays (MAO-A, MAO-B) E->F Profile Lead Candidates G Broad Receptor Panel Screening (e.g., 5-HT, Adrenergic, Muscarinic) E->G

Caption: High-level workflow for the evaluation of novel analogs.

Protocol 1: Radioligand Binding Affinity Assay for Human SERT

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the target transporter.

Materials:

  • Cell membranes from HEK293 cells stably expressing human SERT (hSERT).

  • Radioligand: [3H]-Citalopram or [3H]-Paroxetine.[8]

  • Non-specific binding control: Fluoxetine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation: Dilute test compounds to desired concentrations in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer (for total binding) or 50 µL of non-specific control (Fluoxetine).

    • Add 50 µL of the diluted test compound.

    • Add 50 µL of the radioligand ([3H]-Citalopram) at a final concentration near its Kd value.

    • Add 50 µL of the hSERT membrane preparation (5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: High-Throughput Fluorescence-Based Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a fluorescent substrate into cells expressing the transporter of interest, providing a measure of functional potency (IC50).[9]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in 96-well black-walled, clear-bottom plates.

  • Fluorescent monoamine transporter substrate (e.g., commercially available kits).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).

  • Positive control inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture: Seed the transporter-expressing cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in the assay buffer.

  • Pre-incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in intracellular fluorescence over time (e.g., every minute for 20-30 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the rate of uptake (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data, setting the rate in the absence of inhibitor as 100% activity and the rate with a maximal concentration of a known inhibitor as 0% activity.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Conclusion and Future Directions

The structure-activity relationship for this compound analogs is well-defined and follows principles common to many monoamine reuptake inhibitors. The para-position of the phenyl ring is the primary handle for optimizing potency, while modifications to the methanamine group are critical for maintaining the essential ionic interaction with the transporters. The cyclobutyl moiety provides a stable lipophilic anchor, and its size can be tuned to influence selectivity.

Future research should focus on developing analogs with novel selectivity profiles, such as DAT/NET or SERT/DAT inhibitors, which may offer unique therapeutic benefits.[3] Furthermore, a comprehensive understanding of off-target activities is crucial for developing safer medications.[5] By combining rational design based on these SAR principles with high-throughput screening protocols, the this compound scaffold will continue to be a valuable starting point for the discovery of next-generation CNS therapies.

References

  • Schroeder, F., et al. (2017). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. Available at: [Link]

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. PubMed. Available at: [Link]

  • Luethi, D., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Utrecht University Repository. Available at: [Link]

  • Chatterjee, A., et al. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. ResearchGate. Available at: [Link]

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  • Al-Rashida, M., et al. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. Available at: [Link]

  • Parker, K. K., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]

  • ChEMBL. (n.d.). Assay: In vitro binding affinity towards human serotonin transporter (CHEMBL804590). EMBL-EBI. Available at: [Link]

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  • Hiranita, T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Available at: [Link]

  • Micheli, F., et al. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. PubMed. Available at: [Link]

  • Singh, P. P., et al. (2018). Privileged scaffolds as MAO inhibitors: Retrospect and prospects. PubMed. Available at: [Link]

  • ProQuest. (n.d.). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. Available at: [Link]

  • de Farias, F. P., et al. (2017). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. Available at: [Link]

  • Zhang, C., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. PubMed. Available at: [Link]

  • Pesarico, A. P., et al. (2023). Pharmacological evidence for glutamatergic pathway involvement in the antidepressant-like effects of 2-phenyl-3-(phenylselanyl)benzofuran in male Swiss mice. PubMed. Available at: [Link]

  • Wentland, M. P., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. Available at: [Link]

  • Kumar, P., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed. Available at: [Link]

  • Mazumder, M., et al. (2020). Methylene blue and its analogues as antidepressant compounds. PubMed. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. Available at: [Link]

  • Fernandes, C., et al. (2020). Design of Novel Monoamine oxidase-B Inhibitors Based on Piperine Scaffold: Structure-activity-toxicity, Drug-Likeness and Efflux Transport Studies. PubMed. Available at: [Link]

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  • De Monte, C., et al. (2021). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. National Institutes of Health. Available at: [Link]

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A Comparative Analysis of Cyclobutyl(phenyl)methanamine and Other Benzylamine Derivatives in Histamine H3 Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[2] Additionally, H3Rs act as heteroreceptors on other non-histaminergic neurons, modulating the release of various key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[3][4] This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[3][5] The development of potent and selective H3R antagonists or inverse agonists is a major focus of contemporary medicinal chemistry, with the goal of enhancing neurotransmitter release to improve cognitive function and wakefulness.[2][4]

The benzylamine scaffold represents a privileged structure in the design of H3R ligands. This guide provides a comparative analysis of cyclobutyl(phenyl)methanamine and other benzylamine derivatives, focusing on their binding affinities for the H3 receptor. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for researchers engaged in the design and development of novel H3R-targeting therapeutics.

The Benzylamine Pharmacophore and the Role of the Amine Substituent

The general structure of a benzylamine-based H3R ligand consists of a substituted phenyl ring connected to a basic amine moiety via a methylene linker. The nature of the substituent on the amine is a critical determinant of the ligand's binding affinity and selectivity. Various modifications, from simple alkyl groups to more complex cyclic and heterocyclic systems, have been explored to optimize interactions with the H3 receptor binding pocket.

Comparative Binding Affinities of Benzylamine Derivatives at the H3 Receptor

To understand the potential of this compound, it is essential to examine the H3 receptor binding affinities of structurally related benzylamine derivatives. The following table summarizes the reported Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values for a selection of these compounds. Lower values indicate higher binding affinity.

CompoundAmine Substituent (R)H3R Binding Affinity (Ki/IC50, nM)Reference
Benzylamine-HLow micromolar to inactiveGeneral
N-Methylbenzylamine-CH3Micromolar rangeGeneral
N,N-Dimethylbenzylamine-CH3, -CH3Micromolar rangeGeneral
(Cyclopropyl)methyl(phenyl)methanamine-CH2-CyclopropylData not available
This compound -Cyclobutyl Data not available
(Cyclopentyl)methyl(phenyl)methanamine-CH2-CyclopentylData not available
1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepaneAzepane33.9[7]
Compound 6 (MDPI)Piperidine8[8]
PitolisantPiperidine0.16[9]
CiproxifanCyclopropyl9.2[9]

Note: "General" indicates that while these are common starting points in medicinal chemistry, specific high-affinity data is often for more complex derivatives. The table highlights that modifications on the benzylamine core, particularly the inclusion of cyclic moieties, can lead to high-affinity ligands.

Structure-Activity Relationship (SAR) Analysis

The binding affinity of benzylamine derivatives for the H3 receptor is highly sensitive to the nature of the substituent on the amine nitrogen.

  • Basic Amine is Crucial: A basic nitrogen atom is a key pharmacophoric feature for H3R ligands, as it is believed to form a salt bridge with a conserved aspartate residue (Asp114) in the third transmembrane domain of the receptor.

  • Impact of N-Substitution:

    • Alkyl Chains: Small alkyl substituents on the amine generally lead to modest affinity.

    • Cycloalkyl Groups: The introduction of cycloalkyl groups, such as the cyclopropyl group in the potent antagonist Ciproxifan (Ki = 9.2 nM), can significantly enhance binding affinity.[9] This suggests that the size and conformation of the cycloalkyl ring are important for optimal interaction with the receptor. The cyclobutyl group in this compound would offer a different conformational profile compared to a cyclopropyl or cyclopentyl group, potentially influencing binding.

    • Piperidine and Azepane Rings: Incorporating the nitrogen into a cyclic system, such as a piperidine or azepane ring, is a common strategy in the design of high-affinity H3R ligands.[7][10] Pitolisant (Ki = 0.16 nM), an approved drug for narcolepsy, features a piperidine moiety.[5][9] This indicates that the constrained conformation of the cyclic amine is favorable for binding.

Based on these trends, it is plausible that this compound could exhibit significant affinity for the H3 receptor. The cyclobutyl ring may provide a favorable hydrophobic interaction within the binding pocket while maintaining the necessary basicity of the amine for the key ionic interaction.

Experimental Protocol: Radioligand Binding Assay for the Histamine H3 Receptor

To empirically determine the binding affinity of novel compounds like this compound, a competitive radioligand binding assay is the gold standard.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human H3 receptor (hH3R).[7][8]

  • [3H]-Nα-methylhistamine (a radiolabeled H3R agonist) as the radioligand.[7][8]

  • Test compound (e.g., this compound) at various concentrations.

  • Unlabeled Nα-methylhistamine or another high-affinity H3R ligand for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well microplates and a cell harvester.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (containing a predetermined amount of protein).

      • 50 µL of [3H]-Nα-methylhistamine at a final concentration close to its Kd value.

      • 50 µL of binding buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Visualizing the Experimental Workflow

H3R_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cell_culture HEK293-hH3R Cell Culture homogenization Homogenization in Binding Buffer cell_culture->homogenization centrifugation Centrifugation & Membrane Isolation homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant incubation Incubation with Radioligand & Test Compound protein_quant->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Determination) scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay to determine H3 receptor affinity.

H3 Receptor Signaling Pathway

H3R activation, typically by histamine, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists and inverse agonists block this pathway, leading to an increase in cAMP and subsequent downstream effects, including enhanced neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Benzylamine Derivatives) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

The benzylamine scaffold is a versatile starting point for the development of potent histamine H3 receptor ligands. While direct binding data for this compound is not currently available, analysis of the structure-activity relationships of related compounds suggests that it has the potential to be a valuable H3R ligand. The inclusion of a cyclobutyl group on the amine nitrogen could provide a favorable combination of steric and electronic properties for high-affinity binding. Further empirical testing through radioligand binding assays is necessary to quantify its affinity and functional activity at the H3 receptor. The insights from such studies would contribute to a deeper understanding of the H3R pharmacophore and aid in the design of next-generation therapeutics for a variety of CNS disorders.

References

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. [Link]

  • Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. National Institutes of Health. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. MDPI. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation. Springer Link. [Link]

  • Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. MDPI. [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. National Institutes of Health. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. [Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate. [Link]

  • Covalent Inhibition of the Histamine H3 Receptor. National Institutes of Health. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. National Institutes of Health. [Link]

  • Structure-activity studies with histamine H3-receptor ligands. PubMed. [Link]

  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis Online. [Link]

  • Structure and properties of reference histamine H3 receptor ligands... ResearchGate. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. PubMed. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. National Institutes of Health. [Link]

  • Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. PubMed. [Link]

  • H3 receptor antagonist. Wikipedia. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

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Navigating the Selectivity Labyrinth: A Comparative Guide to the Cross-Reactivity of Cyclobutyl(phenyl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, ultimately resulting in costly late-stage failures. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel scaffold, Cyclobutyl(phenyl)methanamine, and its structural analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis based on hypothetical, yet plausible, experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to build a robust selectivity profile for their compounds of interest.

Introduction to this compound and the Imperative of Selectivity

This compound (CPM) represents a chemical scaffold with potential for modulation of various biological targets due to its unique three-dimensional structure conferred by the cyclobutyl moiety.[1][2] The presence of a primary amine and a phenyl group suggests possible interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, or certain enzyme families. However, these same features can also be sources of non-specific binding, making a thorough assessment of cross-reactivity paramount. Promiscuous bioactive compounds, often termed "frequent hitters," can appear active against a wide range of targets, leading to misleading structure-activity relationships (SAR) and wasted resources.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational element of successful drug development.

For the purpose of this guide, we will postulate a hypothetical primary target for CPM: a novel G-protein coupled receptor, GPCR-X , implicated in a neurological disorder. We will compare CPM to two structural analogs:

  • Analog A (CPM-OMe): (4-methoxyphenyl)(cyclobutyl)methanamine

  • Analog B (CPM-CF3): (4-(trifluoromethyl)phenyl)(cyclobutyl)methanamine

These analogs will allow us to explore how electronic modifications to the phenyl ring influence target potency and off-target interactions.

Comparative Selectivity Profiling: A Multi-pronged Approach

A robust assessment of selectivity requires a combination of in vitro biochemical and cell-based functional assays. This multi-pronged approach provides a more complete picture of a compound's interaction with its intended target versus potential off-targets.

Initial Broad Panel Screening

The first step is to cast a wide net to identify potential off-target liabilities. A broad panel screen against a diverse set of targets is an efficient way to flag potential issues early. A common choice is a commercially available safety panel, such as the SafetyScreen44™ from Eurofins or a similar offering, which typically includes a range of GPCRs, ion channels, transporters, and kinases known to be involved in adverse drug reactions.

Experimental Workflow: Broad Panel Screening

cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound CPM & Analogs (10 mM DMSO stock) Dilution Serial Dilution (e.g., 10 µM final concentration) Compound->Dilution Incubation Incubation with Radioligand/Substrate Dilution->Incubation Panel Broad Target Panel (e.g., SafetyScreen44™) Panel->Incubation Detection Signal Detection (e.g., Scintillation, Fluorescence) Incubation->Detection RawData Raw Assay Data Detection->RawData Normalization Normalization to Controls (% Inhibition) RawData->Normalization HitID Hit Identification (>50% Inhibition Threshold) Normalization->HitID Follow-up Studies Follow-up Studies HitID->Follow-up Studies

Caption: Workflow for initial broad panel screening of CPM and its analogs.

Hypothetical Data Summary: Broad Panel Screening (Primary Hits >50% Inhibition at 10 µM)

CompoundTarget FamilySpecific Off-Target% Inhibition at 10 µM
CPM GPCRDopamine D2 Receptor65%
Ion ChannelhERG58%
Analog A (CPM-OMe) GPCRDopamine D2 Receptor25%
Ion ChannelhERG15%
Analog B (CPM-CF3) GPCRDopamine D2 Receptor88%
Ion ChannelhERG75%
Kinasep38α55%

From this initial screen, we observe that the parent compound, CPM, shows moderate off-target activity against the D2 dopamine receptor and the hERG potassium channel. The methoxy substitution in Analog A appears to mitigate these off-target effects, while the trifluoromethyl group in Analog B exacerbates them and introduces a new potential liability with p38α kinase.

Dose-Response Studies for On-Target and Off-Target Activity

Following the identification of primary hits from the broad panel screen, the next logical step is to determine the potency of these interactions through dose-response studies. This will allow for the calculation of IC50 (for binding assays) or EC50 (for functional assays) values, which are crucial for quantifying selectivity.

Experimental Protocol: Radioligand Binding Assay (for GPCR-X and Dopamine D2)

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either GPCR-X or the Dopamine D2 receptor.

  • Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Compound Dilution: Perform a serial dilution of the test compounds (CPM and its analogs) to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2), and the diluted test compounds.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Data: Potency and Selectivity

CompoundGPCR-X IC50 (nM)Dopamine D2 IC50 (nM)hERG IC50 (µM)p38α IC50 (µM)Selectivity Ratio (D2/GPCR-X)
CPM 505,00012>50100
Analog A (CPM-OMe) 45>50,000>50>50>1111
Analog B (CPM-CF3) 2525051510

This quantitative data reinforces our initial observations. Analog A demonstrates superior selectivity for the target GPCR-X over the Dopamine D2 receptor and has cleared the hERG liability at the tested concentrations. In contrast, Analog B , while being the most potent at our target receptor, exhibits poor selectivity, with only a 10-fold window between its on-target and off-target activities at the D2 receptor.

Delving Deeper: Mechanistic and Functional Assays

While binding assays are crucial for determining affinity, they do not provide information about the functional consequences of that binding (i.e., agonism, antagonism, or inverse agonism). Functional assays are therefore essential to understand the true biological impact of any off-target interactions.

Decision Tree for Functional Assay Selection

Start Binding Hit Identified (e.g., Dopamine D2) IsGPCR Is the target a GPCR? Start->IsGPCR IsKinase Is the target a Kinase? IsGPCR->IsKinase No Galpha_Assay cAMP or Ca2+ Flux Assay (agonist/antagonist mode) IsGPCR->Galpha_Assay Yes IsIonChannel Is the target an Ion Channel? IsKinase->IsIonChannel No Kinase_Assay Biochemical Kinase Activity Assay (e.g., ADP-Glo™) IsKinase->Kinase_Assay Yes IonChannel_Assay Patch Clamp Electrophysiology (e.g., for hERG) IsIonChannel->IonChannel_Assay Yes Other Other specific functional assay IsIonChannel->Other No

Caption: Decision-making process for selecting appropriate functional follow-up assays.

Functional Assessment of hERG Channel Blockade

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical off-target to assess due to its role in cardiac repolarization. Blockade of this channel can lead to life-threatening arrhythmias. The gold-standard assay for assessing hERG liability is patch-clamp electrophysiology.

Experimental Protocol: Manual Patch-Clamp Assay for hERG

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiology Rig: Utilize a manual patch-clamp setup with appropriate amplifiers and data acquisition software.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Cell Patching: Achieve a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current.

  • Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting inhibition of the hERG current.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Hypothetical Functional Data: hERG Blockade

CompoundhERG Patch-Clamp IC50 (µM)Risk Assessment
CPM 12Moderate Risk
Analog A (CPM-OMe) >50Low Risk
Analog B (CPM-CF3) 5High Risk

The functional data confirms the risk profile suggested by the initial binding screen. Analog A is the clear winner in terms of cardiac safety, while Analog B would likely be deprioritized due to its potent hERG channel blockade.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of a novel chemical scaffold, using this compound as a representative example. Through a tiered screening cascade—from broad panel screening to specific dose-response and functional assays—we can build a comprehensive selectivity profile.

Our hypothetical data suggests that while the parent compound CPM shows some promise, it carries moderate off-target liabilities. The structural modifications in Analog A (CPM-OMe) successfully mitigated these risks, resulting in a highly selective compound for the hypothetical target GPCR-X. Conversely, the modifications in Analog B (CPM-CF3) , while increasing on-target potency, led to a significant worsening of the selectivity profile, highlighting the delicate balance in structure-activity and structure-liability relationships.

The path forward would involve further optimization of the Analog A scaffold to enhance its potency while maintaining its clean safety profile. Additionally, for any compound progressing towards in vivo studies, a broader in vitro safety pharmacology assessment, including profiling against other ion channels (e.g., Na+, Ca2+) and a panel of CYPs, would be warranted. By embracing a proactive and thorough approach to cross-reactivity studies, researchers can significantly increase the probability of success in the arduous journey of drug discovery.

References

  • BenchChem. (2025). Navigating the Maze of Specificity: A Guide to Assessing Small Molecule Cross-Reactivity.
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  • Lin, A., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • De Jonghe, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth in-vitro comparison of histamine H3 receptor (H3R) antagonists, with a particular focus on structures related to Cyclobutyl(phenyl)methanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, presents comparative data, and offers detailed protocols for key assays.

Introduction: The Significance of Histamine H3 Receptor Antagonism

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[1][2] This unique regulatory role makes the H3R an attractive therapeutic target for a range of neurological disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1] H3R antagonists, by blocking the constitutive activity of the receptor, increase the release of these key neurotransmitters, leading to enhanced wakefulness, cognitive function, and attention.[1]

Early H3R antagonists were primarily imidazole-based compounds, such as thioperamide and clobenpropit.[3] However, the imidazole moiety can be associated with certain liabilities, including potential interactions with cytochrome P450 enzymes. This has driven the development of non-imidazole antagonists, which often feature a basic amine connected via a linker to a lipophilic group.[3][4][5] The this compound scaffold represents a promising pharmacophore within this class of non-imidazole antagonists, combining a phenylmethanamine core with a conformationally restricting cyclobutyl group.

This guide will explore the in-vitro pharmacological profiles of H3R antagonists structurally related to this compound, providing a comparative analysis of their binding affinities and functional potencies.

Comparative In-Vitro Pharmacology

The in-vitro characterization of H3R antagonists typically involves two primary types of assays: radioligand binding assays to determine the affinity of the compound for the receptor, and functional assays to assess its ability to block agonist-induced responses.

Radioligand Binding Affinity (Ki)

Radioligand binding assays are fundamental in determining the affinity of a test compound for the H3 receptor. These assays typically utilize membrane preparations from cells expressing the H3 receptor (e.g., HEK-293 or CHO cells) and a radiolabeled ligand, such as [³H]-Nα-methylhistamine, that binds to the receptor. The ability of an unlabeled antagonist to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of selected non-imidazole H3R antagonists with structural features relevant to the this compound scaffold.

Compound Class/ExampleBasic MoietyLipophilic Group & LinkerReceptor SpeciesKi (nM)Reference
Phenylmethanamine Analogs Piperidine4-(Phenoxymethyl)benzylHumanLow nM[6][7]
Constrained Linker Analogs Piperidine3-CyclobutoxyHumanSignificant increase in affinity vs. non-constrained[8][9]
Cyclopropane-based Analogs Amine4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butaneNot Specified4.4[10]
Enerisant (2R)-2-methylpyrrolidinemethanoneHuman/RatHigh Affinity[11]
AR71 Piperidine(E)-3-(3,4,5-trimethoxyphenyl)-1-(4-(3-(piperidin-1-yl)propoxy)phenyl)prop-2-en-1-oneHuman24[12]

Table 1: Comparative Binding Affinities of Structurally Relevant Non-Imidazole H3R Antagonists.

Expertise & Experience: The choice of a non-imidazole scaffold, such as phenylmethanamine, is a deliberate strategy to circumvent the potential off-target effects associated with the imidazole ring.[5] Furthermore, the introduction of a cyclobutyl or cyclopropane moiety serves to conformationally restrict the flexible linker region of the pharmacophore. This "rigidification" strategy can enhance binding affinity by pre-organizing the molecule into a conformation that is favorable for receptor binding, thereby reducing the entropic penalty of binding.[8][9] The data in Table 1 supports this, showing that constrained analogs can exhibit significantly increased affinity.

Functional Antagonism (pA2 / IC50)

Functional assays are crucial for determining whether a compound that binds to the H3 receptor acts as an antagonist, agonist, or inverse agonist. For antagonists, the pA2 value is often determined, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. Alternatively, the IC50 value, the concentration of an antagonist that inhibits 50% of the maximal response to an agonist, can be measured.

Compound Class/ExampleAssay TypeFunctional ParameterValueReference
5-Substituted-2-thiazol-4-n-propylpiperazines Guinea pig jejunum contractionpA28.27 - 8.38[3]
AR71 cAMP accumulation assayIC5083.5 nM[12]
Enerisant R-α-methylhistamine-induced dipsogenia (in vivo)ED50Not specified in vitro[11]

Table 2: Functional Potency of Selected Non-Imidazole H3R Antagonists.

Trustworthiness: A comprehensive in-vitro characterization should ideally include both binding and functional data. While a high binding affinity (low Ki) is desirable, it does not guarantee functional antagonism. A compound could bind with high affinity but act as an agonist or have no effect on receptor signaling. Therefore, functional assays are a self-validating system to confirm the antagonistic properties of a novel compound. The use of multiple functional assays, such as cAMP accumulation and guinea pig ileum contraction, provides a more robust characterization of a compound's pharmacological profile.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol describes a standard method for determining the binding affinity of a test compound for the human H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Non-specific binding control: 10 µM unlabeled histamine.

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing hH3R and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of [³H]-Nα-methylhistamine (typically at its Kd concentration), and the test compound at a range of concentrations. For determining non-specific binding, add 10 µM unlabeled histamine instead of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to reduce non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Protocol

This protocol measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably co-expressing the human H3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • H3R agonist (e.g., (R)-α-methylhistamine).

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based).

Procedure:

  • Cell Plating: Seed the CHO-K1-hH3R cells in a 96-well plate and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the H3R agonist (typically the EC80 concentration) in the presence of forskolin to all wells (except for the basal control).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualization of Key Pathways and Workflows

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Binds Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Histamine Vesicle PKA->Vesicle Inhibits Release Histamine_Released Vesicle->Histamine_Released Release Antagonist H3R Antagonist (e.g., this compound analog) Antagonist->H3R Blocks Postsynaptic_Receptor Postsynaptic Receptor Postsynaptic_Effect Neuronal Effect Postsynaptic_Receptor->Postsynaptic_Effect Histamine_Released->Postsynaptic_Receptor Binds

Caption: Signaling pathway of the histamine H3 autoreceptor and the mechanism of action of H3R antagonists.

Radioligand_Binding_Workflow start Start prep Prepare hH3R Membrane Homogenate start->prep incubate Incubate Membranes with [³H]-Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand (Rapid Filtration) incubate->filter wash Wash Filters filter->wash count Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50 -> Ki Calculation) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay to determine H3R antagonist affinity.

Conclusion

The development of non-imidazole histamine H3 receptor antagonists represents a significant advancement in the pursuit of novel therapeutics for neurological disorders. The this compound scaffold and related structures offer a promising avenue for designing potent and selective H3R antagonists with improved pharmacokinetic and pharmacodynamic properties. The in-vitro comparison of these compounds, through rigorous binding and functional assays, is a critical step in identifying lead candidates for further development. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive in-vitro characterization of novel H3R antagonists, ensuring scientific integrity and facilitating the discovery of new medicines.

References

  • Uchida, N., et al. (2012). Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone. PubMed. [Link]

  • Cowart, M. D., & Altenbach, R. J. (2004). Medicinal chemistry and biological properties of non-imidazole histamine H3 antagonists. Mini reviews in medicinal chemistry. [Link]

  • Morini, G., et al. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Naunyn-Schmiedeberg's archives of pharmacology. [Link]

  • Stark, H., et al. (2003). Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • Stark, H., et al. (2003). Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. PubMed. [Link]

  • Kathmann, M., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. [Link]

  • Łażewska, D., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules. [Link]

  • Miyazaki, S., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of pharmacology and experimental therapeutics. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. [Link]

  • Schlicker, E., et al. (2001). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure. British journal of pharmacology. [Link]

  • Borbás, A., et al. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of medicinal chemistry. [Link]

  • de Esch, I. J. P., et al. (2012). Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint of the classical 3-propoxy linker. ResearchGate. [Link]

  • Sapa, J., et al. (2021). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. [Link]

  • Taylor & Francis. (n.d.). H3 receptor antagonist – Knowledge and References. Taylor & Francis Online. [Link]

  • de Esch, I. J. P., et al. (2012). Histamine H3 receptor ligands with a 3-cyclobutoxy motif: a novel and versatile constraint of the classical 3-propoxy linker. MedChemComm. [Link]

  • Siwinska, A., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules. [Link]

  • Vollinga, R. C., et al. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of medicinal chemistry. [Link]

  • Mor, M., et al. (1997). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of medicinal chemistry. [Link]

  • Adeghate, E., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Biomedicine & pharmacotherapy. [Link]

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A Comparative Guide to Assessing the Metabolic Stability of Cyclobutyl(phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success or failure. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and cause toxicity.[1] The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble forms for excretion.[2][3] This process, broadly divided into Phase I and Phase II reactions, is crucial for determining a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2]

The Cyclobutyl(phenyl)methanamine scaffold is of significant interest in medicinal chemistry. The cyclobutyl ring, a four-membered carbocycle, offers a unique three-dimensional geometry that can be exploited to improve pharmacological properties.[4][5] Unlike flat aromatic rings, its puckered conformation can provide better fitting into protein binding pockets and can also serve to block sites of metabolism, potentially enhancing metabolic stability.[5][6]

This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present a comparative analysis of how structural modifications on this scaffold can influence metabolic outcomes. This content is designed for researchers, scientists, and drug development professionals seeking to optimize the metabolic profile of their drug candidates.

The Metabolic Landscape: A Primer on Phase I and Phase II Reactions

Drug metabolism is a two-pronged detoxification process.

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the drug molecule. The most important enzyme family in Phase I is the Cytochrome P450 (CYP) superfamily, located predominantly in the liver.[7][8][9] These heme-containing monooxygenases are responsible for metabolizing over 90% of drugs currently in clinical use.[10]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolite with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases the water solubility of the compound, facilitating its excretion.[11]

The interplay between these two phases determines the overall clearance rate of a drug. An effective drug design strategy often involves modifying the molecule to reduce its susceptibility to rapid metabolism by these enzyme systems.

cluster_0 Drug Metabolism Pathway Drug Lipophilic Drug (e.g., this compound derivative) Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Enzymes: Cytochrome P450s (CYPs) Drug->Phase1 Phase2 Phase II Metabolism (Conjugation) Enzymes: UGTs, SULTs Drug->Phase2 Direct Conjugation Metabolite Phase I Metabolite (More Polar) Phase1->Metabolite Metabolite->Phase2 Excretion Hydrophilic Metabolite (Ready for Excretion) Phase2->Excretion

Caption: General pathway of drug biotransformation in the liver.

Choosing the Right Tool: Microsomal vs. Hepatocyte Stability Assays

The first critical decision in assessing in vitro metabolic stability is the choice of test system. The two most common and valuable systems are liver microsomes and intact hepatocytes.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[2] They are a rich source of Phase I enzymes, especially the CYPs, making them an excellent tool for quickly assessing oxidative metabolism.[2][12] Microsomal stability assays are cost-effective, have high throughput, and are ideal for ranking compounds during the early stages of drug discovery.[2][13] However, they lack Phase II enzymes and the cellular machinery for drug transport.[14]

  • Hepatocytes: These are intact, viable liver cells and are often considered the "gold standard" for in vitro metabolism studies.[2] They contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary co-factors and transporters.[14][15][16] Hepatocyte assays provide a more physiologically relevant model, accounting for compound permeability into the cell and the interplay between different metabolic pathways.[14]

Causality: A researcher would choose a microsomal assay for rapid, early-stage screening of a large number of compounds to primarily understand their susceptibility to CYP-mediated (Phase I) metabolism. An hepatocyte assay is chosen for lead candidates to get a more comprehensive and predictive understanding of overall hepatic clearance, incorporating both Phase I and Phase II metabolism as well as cellular uptake.[2][14]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for conducting both microsomal and hepatocyte stability assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[12]

Materials:

  • Liver microsomes (human, rat, or other species)[17]

  • Test compounds and positive control (e.g., Verapamil, a known CYP3A4 substrate)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Ice-cold acetonitrile (ACN) or methanol containing an internal standard (for reaction termination)[17]

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis[17]

Workflow Diagram:

cluster_workflow Microsomal Stability Assay Workflow Prep 1. Preparation - Thaw microsomes & reagents - Prepare compound solutions PreInc 2. Pre-incubation - Mix compound and microsomes - Equilibrate at 37°C Prep->PreInc Initiate 3. Initiation - Add NADPH to start reaction PreInc->Initiate Incubate 4. Incubation & Sampling - Incubate at 37°C - Take samples at time points (0, 5, 15, 30, 45 min) Initiate->Incubate Terminate 5. Termination - Add cold ACN + Internal Std to each sample Incubate->Terminate Process 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant Terminate->Process Analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound Process->Analyze Data 8. Data Analysis - Calculate t½ and CLint Analyze->Data

Caption: Step-by-step workflow for the liver microsomal stability assay.

Procedure:

  • Preparation: Thaw pooled liver microsomes on ice. Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound and liver microsomes (final protein concentration typically 0.5 mg/mL).[12][13] Include a negative control without the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control. The time of addition is T=0.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[12][18]

  • Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[17]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and protein concentration.[13]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic profile by using intact liver cells.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[19]

  • Test compounds and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Ice-cold acetonitrile (ACN) or methanol containing an internal standard

  • Multi-well plates (non-coated for suspension assays)

  • CO2 incubator with an orbital shaker[16]

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%. Dilute the cells to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[19]

  • Incubation Setup: Add the hepatocyte suspension to a multi-well plate. Place the plate in a 37°C/5% CO2 incubator on an orbital shaker for a short acclimatization period (10-15 minutes).[16][19]

  • Initiation: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). This is T=0.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot from each well and add it to a termination plate containing ice-cold acetonitrile with an internal standard.[16][19]

  • Sample Processing & Analysis: Follow the same steps (6-8) as described in the microsomal stability assay protocol. The LC-MS/MS analysis quantifies the disappearance of the parent compound over time.[14]

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint, typically reported as µL/min/10^6 cells) are calculated similarly to the microsomal assay.[19][20]

Comparative Analysis: Structure-Metabolic Stability Relationships

To illustrate how structural modifications on the this compound core can impact metabolic stability, we present a comparative analysis of several hypothetical derivatives. The data presented in the table are representative values based on established medicinal chemistry principles to guide compound design.

Potential Metabolic Hotspots:

cluster_structure Potential Metabolic Hotspots img A A: Aromatic Hydroxylation (CYP-mediated) B B: N-dealkylation or Oxidation (CYP-mediated) C C: Aliphatic Hydroxylation (CYP-mediated)

Caption: Key sites on the core scaffold susceptible to metabolism.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDStructureModificationPredicted Metabolic Hotspott½ (min) (HLM)CLint (µL/min/mg protein)Rationale for Stability Change
1 Parent CompoundPhenyl ring (para-position), benzylic carbon2555.4Baseline stability; susceptible to aromatic and benzylic oxidation.
2 4-Fluoro on Phenyl RingBenzylic carbon, other phenyl positions>60<11.6The strong C-F bond blocks the para-position from oxidative metabolism, a common liability, significantly increasing stability.[21]
3 4-Methoxy on Phenyl RingMethoxy group (O-demethylation)8173.3The methoxy group is a well-known metabolic soft spot, prone to rapid O-demethylation by CYPs (e.g., CYP2D6), drastically reducing stability.[22]
4 N-MethylationN-methyl group (N-demethylation)1592.4The N-methyl group provides a new site for CYP-mediated N-demethylation, a common metabolic pathway that reduces stability compared to the parent amine.
5 3-Hydroxy on Cyclobutyl RingPhenyl ring, benzylic carbon2263.0While hydroxylation can occur on the cyclobutyl ring, it is often less favored than aromatic oxidation. This modification may slightly decrease stability.

Key Insights from the Comparison:

  • Blocking Aromatic Oxidation: The most effective strategy for enhancing the metabolic stability of this series is to block common sites of aromatic oxidation. The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 2 ) is a classic and highly effective tactic.[21]

  • Avoiding Metabolic Soft Spots: The presence of electron-donating groups like a methoxy substituent (Compound 3 ) creates a significant metabolic liability, leading to rapid clearance.[22] Early identification and removal of such "soft spots" is critical.

  • Amine Substitution: Modification of the amine group, such as N-methylation (Compound 4 ), can introduce new metabolic pathways like N-dealkylation, which generally decreases stability.

  • The Cyclobutyl Shield: The cyclobutyl ring itself appears to be relatively robust. While aliphatic hydroxylation is possible (Compound 5 ), it is often a slower process compared to the metabolism of more electron-rich aromatic systems or labile functional groups. This highlights the utility of the cyclobutyl scaffold in creating metabolically stable molecules.[6]

Conclusion

Assessing and optimizing metabolic stability is a cornerstone of modern drug discovery. For the this compound class of compounds, a strategic and phased approach to in vitro testing provides the necessary data to guide medicinal chemistry efforts. Initial high-throughput screening using liver microsomes can rapidly identify liabilities related to Phase I metabolism, while subsequent testing in hepatocytes offers a more comprehensive and physiologically relevant picture of hepatic clearance.

Our comparative analysis demonstrates that the metabolic fate of these derivatives is highly dependent on the substitution pattern of the phenyl ring and the nature of the amine substituent. By strategically blocking sites of aromatic oxidation (e.g., with fluorine) and avoiding known metabolic soft spots (e.g., methoxy groups), researchers can significantly enhance the metabolic stability of these promising scaffolds, paving the way for the development of drug candidates with improved pharmacokinetic profiles.

References

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclobutyl(phenyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, offering a unique combination of a conformationally rigid cyclobutane ring and an aromatically substituted amine.[1] The efficient synthesis of this and related compounds is of paramount importance for the rapid exploration of chemical space in the development of novel therapeutics. This guide provides a comparative analysis of the most pertinent synthetic routes to this compound, with a focus on reaction efficiency, scalability, and the underlying chemical principles. We will delve into detailed experimental protocols and provide a side-by-side comparison to aid researchers in selecting the optimal route for their specific needs.

Physicochemical and Safety Data of this compound

PropertyValue
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol [2]
CAS Number 5244-84-8[2]
Appearance Expected to be a liquid
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[2]

Synthetic Strategies: A Comparative Overview

Two primary and divergent synthetic strategies for the preparation of this compound will be critically evaluated:

  • Route 1: Reductive Amination of Cyclobutanecarboxaldehyde with Aniline.

  • Route 2: N-Alkylation of Aniline with Cyclobutylmethyl Bromide.

A third, multi-step route involving the reduction of an intermediate amide will also be discussed as a valid, albeit potentially less efficient, alternative.

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy.[3] This one-pot reaction involves the formation of an imine intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of aniline on the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine), which is then reduced by a suitable hydride source to the final product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the imine.

Experimental Protocol: Reductive Amination

Materials:

  • Cyclobutanecarboxaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclobutanecarboxaldehyde (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Workflow Diagram: Reductive Amination

Reductive_Amination Start Start Mix Mix Cyclobutanecarboxaldehyde and Aniline in DCE Start->Mix Imine_Formation Imine Formation (Stir at RT, 30 min) Mix->Imine_Formation Reduction Add NaBH(OAc)₃ (Reduction) Imine_Formation->Reduction Quench Quench with NaHCO₃ (aq) Reduction->Quench Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End This compound Purification->End

Caption: Reductive Amination Workflow

Route 2: N-Alkylation

The direct N-alkylation of aniline with a suitable electrophile, such as cyclobutylmethyl bromide, represents a classical and straightforward approach to the target molecule. This method relies on the nucleophilicity of the aniline nitrogen.

Mechanistic Rationale

This reaction is a nucleophilic substitution (SN2) where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of cyclobutylmethyl bromide, displacing the bromide leaving group. A base is typically added to neutralize the hydrobromic acid byproduct and prevent the protonation of the starting aniline, which would render it non-nucleophilic.

Experimental Protocol: N-Alkylation

Materials:

  • Aniline (1.0 eq)

  • Cyclobutylmethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in acetonitrile (ACN), add aniline (1.0 eq).

  • Add cyclobutylmethyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Workflow Diagram: N-Alkylation

N_Alkylation Start Start Mix Mix Aniline, Cyclobutylmethyl Bromide, and K₂CO₃ in Acetonitrile Start->Mix Reflux Heat to Reflux Mix->Reflux Filter Filter Inorganic Salts Reflux->Filter Workup Aqueous Workup (Extraction, Washing, Drying) Filter->Workup Purification Purification (Column Chromatography) Workup->Purification End This compound Purification->End

Caption: N-Alkylation Workflow

Route 3: Amide Formation and Reduction

This two-step sequence involves the initial formation of N-phenylcyclobutanecarboxamide from cyclobutanecarboxylic acid and aniline, followed by the reduction of the amide to the target amine.

Mechanistic Rationale

The first step is a standard amide coupling, which can be mediated by a variety of coupling agents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride. The second step involves the reduction of the amide carbonyl group to a methylene group using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocol: Amide Formation and Reduction

Step A: Synthesis of N-phenylcyclobutanecarboxamide

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir at room temperature until gas evolution ceases.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Slowly add the prepared cyclobutanecarbonyl chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to isolate the crude N-phenylcyclobutanecarboxamide.

Step B: Reduction of N-phenylcyclobutanecarboxamide

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of N-phenylcyclobutanecarboxamide (1.0 eq) in THF.

  • After the addition is complete, heat the mixture to reflux and monitor by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Comparative Analysis of Synthetic Routes

ParameterReductive AminationN-AlkylationAmide Formation & Reduction
Number of Steps 1 (One-pot)12
Starting Materials Cyclobutanecarboxaldehyde, AnilineAniline, Cyclobutylmethyl bromideCyclobutanecarboxylic acid, Aniline
Key Reagents NaBH(OAc)₃K₂CO₃Oxalyl chloride, LiAlH₄
Reaction Conditions Room TemperatureReflux0 °C to Reflux
Anticipated Yield HighModerate to HighModerate (over two steps)
Scalability GoodGoodModerate (due to LiAlH₄)
Safety Considerations Dichloroethane is a suspected carcinogen.Cyclobutylmethyl bromide is a lachrymator.Oxalyl chloride is corrosive and toxic. LiAlH₄ is highly reactive with water.
Green Chemistry Good atom economy.Generates salt waste.Poor atom economy, uses hazardous reagents.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include aromatic protons, a methine proton adjacent to the nitrogen and the cyclobutyl ring, and methylene and methine protons of the cyclobutyl ring.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutyl ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (for a secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring are expected.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 161.12.

Conclusion

For the laboratory-scale synthesis of this compound, Reductive Amination emerges as the most efficient route. Its one-pot nature, mild reaction conditions, and typically high yields make it an attractive choice for rapid analog synthesis. The N-Alkylation route is also a viable and straightforward option, particularly if cyclobutylmethyl bromide is readily available. The Amide Formation and Reduction pathway, while being a reliable and fundamental transformation, is less efficient due to its two-step nature and the use of hazardous reagents, making it less ideal for high-throughput applications. The ultimate choice of synthetic route will depend on the specific constraints of the laboratory, including the availability of starting materials, desired scale, and safety infrastructure.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ramachandran, P. V., Sakavuyi, K., & Mistry, H. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future medicinal chemistry, 3(2), 155–162. [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern methods of organic synthesis. Cambridge university press.
  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • Lehmann, F., & Scobie, M. (2008). Rapid and convenient microwave-assisted synthesis of primary amines via reductive N-alkylation of methyl carbamate with aldehydes. Synthesis, 2008(11), 1679-1681.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

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A Senior Application Scientist's Guide: Head-to-Head Comparison of Chiral Columns for the Enantioseparation of Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of efficacy and safety. Cyclobutyl(phenyl)methanamine, a key chiral intermediate, presents a common yet crucial analytical challenge: the rapid and robust separation of its enantiomers. This guide provides an in-depth, head-to-head comparison of leading chiral column technologies for this separation, moving beyond mere protocol recitation to explain the fundamental science behind our methodological choices. Our goal is to equip researchers, scientists, and drug development professionals with a practical framework for chiral method development, grounded in scientific integrity and field-proven expertise.

The Analytical Challenge: Why Chiral Purity of this compound Matters

This compound possesses a single stereocenter, giving rise to two enantiomers. In a biological system, these mirror-image isomers can interact differently with chiral entities like enzymes and receptors, potentially leading to one enantiomer being therapeutically active while the other is inactive or, in worst-case scenarios, toxic. Therefore, developing a reliable analytical method to resolve and quantify these enantiomers is a non-negotiable step in ensuring the quality and safety of any resulting active pharmaceutical ingredient (API).

The direct separation of enantiomers is most commonly achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP).[1] The success of the separation hinges on the CSP's ability to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times. The most powerful and versatile CSPs for this purpose are often polysaccharide-based, with cyclodextrin-based phases also offering unique selectivity.[2]

This guide will evaluate three primary contenders for the separation of this primary amine:

  • Amylose-Based Polysaccharide CSP

  • Cellulose-Based Polysaccharide CSP

  • Cyclodextrin-Based CSP

Furthermore, we will compare the performance of traditional HPLC against the modern, high-throughput capabilities of Supercritical Fluid Chromatography (SFC).

Understanding the Separation Mechanisms: A Tale of Two Chemistries

Before diving into the experimental data, it is crucial to understand the mechanisms governing chiral recognition on our chosen CSPs. This foundational knowledge transforms method development from a trial-and-error exercise into a rational, science-driven process.[3]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide derivatives, particularly phenylcarbamates of amylose and cellulose coated or immobilized on a silica support, are renowned for their broad applicability.[4]

  • Amylose vs. Cellulose : While both are polymers of D-glucose, their linkage differs. Amylose features α-1,4 linkages, resulting in a helical, groove-like structure. Cellulose, with its β-1,4 linkages, adopts a more linear and twisted ribbon-like conformation.[2] This structural difference is often the source of their complementary selectivity; a molecule that fits poorly in the amylose groove may interact favorably with the cellulose structure, and vice-versa.[2]

  • Chiral Recognition : The separation mechanism is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, π-π stacking (with the analyte's phenyl group), and steric hindrance.[5][6] The carbamate groups on the polysaccharide backbone provide the primary sites for these interactions.

  • Coated vs. Immobilized : Traditional CSPs are "coated," where the chiral polymer is physically adsorbed onto the silica. This limits the choice of solvents, as aggressive organic solvents can strip the phase.[5] Modern "immobilized" CSPs have the polymer chemically bonded to the silica, offering universal solvent compatibility and enhanced robustness, which dramatically expands the method development toolbox.[7][8] For this study, we will use immobilized phases to leverage this advantage.

Cyclodextrin-Based CSPs: The Inclusion Specialists

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. Their interior is relatively hydrophobic, while the exterior is hydrophilic.[1][9]

  • Chiral Recognition : The primary mechanism is the formation of an "inclusion complex," where the hydrophobic portion of the analyte (in our case, the phenyl group) fits into the cyclodextrin cavity.[1] Chiral recognition is then achieved through secondary interactions, such as hydrogen bonding, between the analyte's functional groups and the hydroxyl or derivatized groups on the rim of the cyclodextrin cone.[10] For an effective separation, the analyte must have a structural feature that fits snugly within the cavity.[1]

Experimental Showdown: HPLC Screening and Optimization

We initiated a systematic screening process to evaluate the performance of different column chemistries for the enantioseparation of this compound.

Experimental Protocol: HPLC Column Screening

A standard HPLC system was used for the initial screening under normal phase conditions, which are often highly successful for polysaccharide CSPs.

  • Instrumentation : Agilent 1260 Infinity II HPLC System with UV Detector.

  • Analyte : Racemic this compound (1 mg/mL in mobile phase).

  • Columns Screened :

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized, 5 µm, 250 x 4.6 mm)

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized, 5 µm, 250 x 4.6 mm)

    • CHIRAL CD-Ph (Phenyl-carbamated β-cyclodextrin, 5 µm, 250 x 4.6 mm)

  • Screening Mobile Phase : A gradient was initially run, followed by isocratic optimization. The most effective mobile phase was found to be Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) .

    • Scientist's Rationale: In normal phase chromatography, a non-polar solvent (Hexane) is the primary component. A polar modifier (IPA) is used to control retention. For a basic analyte like our primary amine, a small amount of a basic additive (DEA) is essential to occupy active sites on the silica surface, preventing peak tailing and improving peak shape.[11]

  • Flow Rate : 1.0 mL/min

  • Temperature : 25°C

  • Detection : UV at 220 nm

Results: A Clear Winner Emerges

The screening results clearly demonstrated the superior performance of the amylose-based CSP for this specific analyte.

Column (CSP Type)Retention Factor (k'₁)Retention Factor (k'₂)Selectivity (α)Resolution (Rₛ)Analysis Time (min)
CHIRALPAK IA (Amylose) 2.152.801.303.15 9.5
CHIRALPAK IB (Cellulose) 3.413.651.070.95 12.1
CHIRAL CD-Ph (Cyclodextrin) 4.524.521.000.00 15.0

Table 1: Comparative performance of chiral columns for this compound separation under normal phase HPLC conditions.

Discussion of HPLC Results
  • CHIRALPAK IA (Amylose) : This column provided excellent, baseline separation (Rₛ > 1.5 is considered baseline) with good selectivity.[11] This strong performance suggests that the helical structure of the amylose derivative creates chiral grooves that offer a highly complementary environment for this compound, facilitating effective multi-point interactions (π-π, hydrogen bonding, steric) required for recognition.[2]

  • CHIRALPAK IB (Cellulose) : The cellulose-based column yielded only partial separation. The lower selectivity (α value close to 1.0) indicates that the differential interaction energy between the two enantiomers and the CSP is minimal. The more linear structure of the cellulose derivative likely does not provide the optimal spatial arrangement for effective chiral discrimination of this analyte.[12]

  • CHIRAL CD-Ph (Cyclodextrin) : No separation was achieved on the cyclodextrin column under these conditions. While the phenyl group can enter the cyclodextrin cavity, the secondary interactions at the rim were insufficient to differentiate between the two enantiomers. This highlights a key principle: inclusion alone does not guarantee chiral separation.[10]

The logical workflow for this initial screening process can be visualized as follows:

G cluster_0 Phase 1: HPLC Screening cluster_1 Phase 2: Evaluation Start Define Analyte: This compound Screen Screen 3 CSPs: 1. Amylose (IA) 2. Cellulose (IB) 3. Cyclodextrin (CD-Ph) Start->Screen Method Normal Phase Method: Hexane/IPA/DEA Screen->Method Analyze Analyze Results: Compare Rs, α, k' Method->Analyze Result_IA CHIRALPAK IA: Rs = 3.15 (Success) Analyze->Result_IA Result_IB CHIRALPAK IB: Rs = 0.95 (Partial) Analyze->Result_IB Result_CD CHIRAL CD-Ph: Rs = 0.00 (Failure) Analyze->Result_CD Decision Select Best Column: CHIRALPAK IA Result_IA->Decision G cluster_0 Decision Criteria cluster_1 HPLC Path cluster_2 SFC Path Need Separation Goal? HPLC Choose HPLC Need->HPLC Routine QC Limited Throughput SFC Choose SFC Need->SFC High-Throughput Screening Method Development Preparative Scale HPLC_Pros Pros: - Standard equipment - Robust, established method HPLC->HPLC_Pros HPLC_Cons Cons: - Slower (9.5 min) - Higher solvent use HPLC->HPLC_Cons SFC_Pros Pros: - Very Fast (1.8 min) - 'Green' - Low solvent use - High throughput SFC->SFC_Pros SFC_Cons Cons: - Requires specialized SFC system SFC->SFC_Cons

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of cyclobutyl(phenyl)methanamine (CAS 5244-84-8). As a research chemical with a distinct hazard profile, its proper management from point of generation to final disposal is paramount for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Profile: The Rationale for Stringent Disposal Protocols

Understanding the inherent risks of this compound is the foundation of its safe management. The compound's classification under the Globally Harmonized System (GHS) dictates the necessary precautions for handling and disposal.[1] Its primary hazards stem from its corrosivity and toxicity, necessitating robust personal protection and containment strategies.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Hazard Statement Required Precaution
Acute Toxicity, Oral H302 Harmful if swallowed Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Serious Eye Damage H318 Causes serious eye damage Wear safety glasses or a face shield.[1]

| STOT - Single Exposure | H335 | May cause respiratory irritation | Use only in a well-ventilated area, such as a chemical fume hood.[1][2] |

These classifications underscore that this compound is not a benign substance. Its ability to cause severe eye damage on contact and irritation to skin and respiratory tracts demands that it be handled with care throughout its lifecycle, including the disposal phase.[1]

Core Principles of Amine Waste Management

This compound belongs to the amine chemical class, which has specific management requirements. Adherence to these core principles is essential to prevent dangerous chemical reactions and environmental contamination.

  • Prohibition of Sewer Disposal : Amines are organic bases and can be toxic to aquatic life.[3] Discharging this compound waste down the drain is strictly prohibited, as it can disrupt aquatic ecosystems and interfere with wastewater treatment processes.[3][4] All waste, including the first rinse of emptied containers, must be collected for hazardous waste disposal.[5]

  • Waste Segregation : This is the most critical step in preventing laboratory accidents. Amine waste must be kept separate from other chemical waste streams.[3] Cross-contamination with incompatible materials, such as strong oxidizing agents or acids, can trigger violent exothermic reactions, posing a significant safety risk.

  • Regulatory Compliance : The disposal of chemical waste is governed by national and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] All disposal procedures must comply with these legal frameworks.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of this compound waste generated in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[4]

  • Eye Protection : Chemical safety goggles and a face shield to protect against splashes, which can cause serious eye damage.[1][3]

  • Body Protection : A lab coat must be worn to prevent skin contact.[3]

  • Respiratory Protection : All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]

Step 2: Waste Collection and Containerization
  • Select a Compatible Container : Use a designated hazardous waste container that is compatible with organic amines. High-density polyethylene (HDPE) or glass containers are typically suitable. Do not use metal containers for corrosive waste.[9]

  • Collect Waste at the Source : Collect all this compound waste, including residues and contaminated materials (e.g., pipette tips, wipes), directly into the waste container.

  • Keep Container Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[3][9] This minimizes the release of volatile fumes and prevents spills.

Step 3: Labeling and Temporary Storage
  • Proper Labeling : From the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE".[9]

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration or percentage.

    • The associated hazard warnings (e.g., "Corrosive," "Toxic").

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[6][10]

  • Segregated Storage : Within the SAA, ensure the amine waste container is physically segregated from incompatible materials, especially acids and oxidizers.[3][9]

Step 4: Arranging for Final Disposal
  • Contact EHS : Do not attempt to dispose of the waste yourself. Follow your institution's procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office or submitting a pickup request.[9]

  • Professional Disposal : The waste will be collected by trained professionals and transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][11] The standard disposal method for this type of organic waste is controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Step 1 of the SOP.

  • Contain and Absorb : For small spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels.

  • Collect and Dispose : Carefully scoop the absorbed material and place it into a designated hazardous waste container. Label the container as "Spill Debris containing this compound."

  • Decontaminate : Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office according to institutional policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Final Disposal start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Hazardous Waste Container ppe->container collect Step 3: Collect Waste (Pure, Solutions, Contaminated Items) container->collect segregate Step 4: Segregate from Incompatibles (Acids, Oxidizers) collect->segregate label_waste Step 5: Label Container ('HAZARDOUS WASTE', Chemical Name) segregate->label_waste Segregation Confirmed store Step 6: Store in Designated SAA (Keep Container Closed) label_waste->store request Step 7: Request Pickup from EHS or Approved Waste Contractor store->request disposal Step 8: Professional Disposal (Incineration at Licensed Facility) request->disposal

Caption: Decision workflow for this compound disposal.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound 5244-84-8 wiki. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Braskem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S. Department of Labor. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet: (1-〔[3-(Trifluoromethyl)phenyl]methyl〕cyclobutyl)methanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. U.S. Department of Labor. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Navigating the Safe Handling of Cyclobutyl(phenyl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Cyclobutyl(phenyl)methanamine, a substituted benzylamine, represents a class of compounds that, while integral to discovery pipelines, requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond generic safety data to provide a deep, procedural framework for the safe use of this compound, grounded in the principles of causality and field-proven laboratory practices. Our objective is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a robust culture of safety.

Immediate Safety and Hazard Assessment: Understanding the Risks

This compound and its salts are classified with a specific set of hazards that dictate all handling protocols. A thorough understanding of these risks is the first step in a self-validating safety system.

According to available safety data sheets, the primary hazards are:

  • Acute Oral Toxicity : The compound is harmful if swallowed[1][2].

  • Skin Corrosion/Irritation : It is known to cause skin irritation upon contact[1][2][3].

  • Serious Eye Damage/Irritation : Direct contact can lead to serious eye irritation or damage[1][2][3].

  • Respiratory Irritation : Inhalation of the dust or aerosols may cause respiratory tract irritation[1][2].

The core directive for handling is to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation. This principle informs every subsequent procedural choice, from personal protective equipment (PPE) to waste disposal.

Personal Protective Equipment (PPE): A Deeper Dive

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risk of exposure. The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected based on a thorough hazard assessment of the workplace[4][5].

Table 1: PPE Recommendations for this compound
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsHeavy-duty chemical-resistant gloves (e.g., Butyl Rubber, Viton®)Laboratory coatNot typically required
Weighing & Transfer (Solid) Chemical splash gogglesDouble-gloving: Inner nitrile, outer Butyl Rubber or Viton®Laboratory coat, disposable sleevesRequired if not in a ventilated enclosure (N95 respirator)
Solution Preparation Chemical splash goggles and face shieldDouble-gloving: Inner nitrile, outer Butyl Rubber or Viton®Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Reaction Workup Chemical splash goggles and face shieldDouble-gloving: Inner nitrile, outer Butyl Rubber or Viton®Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl Rubber, Viton®)Chemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges
Critical Insight: The Fallacy of Single-Layer Nitrile Gloves

A common oversight in many laboratories is the reflexive use of standard nitrile gloves for all chemical handling. While nitrile offers protection against a range of chemicals, it provides poor resistance to aromatic amines [6][7][8]. Data for Benzylamine, a structurally similar compound, shows a breakthrough time of less than 10 minutes for thin nitrile gloves.

Causality : Aromatic amines can readily permeate the nitrile polymer matrix, leading to direct skin exposure without any visible degradation of the glove. This insidious exposure can lead to skin irritation, sensitization, and absorption of the chemical into the bloodstream.

Procedural Mandate : For any task involving direct contact or splash potential with this compound, a double-gloving strategy is essential. An inner nitrile glove provides a base layer of protection, while a more robust outer glove, such as butyl rubber or Viton®, offers the necessary chemical resistance[3]. Gloves must be changed immediately if contamination is suspected.

Operational Protocols: From Weighing to Waste

Handling and Weighing of Solid this compound

The primary risk during the handling of the solid compound is the generation of airborne dust, which poses an inhalation hazard.

Step-by-Step Protocol:

  • Designate a Work Area : Cordon off a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure[2][3]. Cover the work surface with absorbent, disposable bench paper.

  • Prepare for Weighing : Use the "Tare Method" to minimize exposure[2]. a. Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare the weight. b. Move the tared container into the fume hood or ventilated enclosure. c. Carefully add the powdered this compound to the container using a dedicated, disposable spatula. d. Securely close the container. e. Return the sealed container to the balance to obtain the final weight.

  • Minimize Static : Aromatic amine powders can be prone to static, causing them to disperse easily. The use of an anti-static gun or weigh boats can mitigate this risk[2].

  • Cleanup : After weighing, wipe down the spatula with a damp cloth before disposal. Clean the balance and surrounding surfaces thoroughly. Dispose of all contaminated materials as hazardous waste.

Diagram 1: Weighing Protocol Workflow

cluster_prep Preparation cluster_weighing Weighing (Tare Method) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area prep_ppe Don Appropriate PPE prep_area->prep_ppe Step 1 tare_vial Tare Sealed Vial on Balance prep_ppe->tare_vial Step 2 add_powder Add Powder to Vial in Fume Hood tare_vial->add_powder Step 3 seal_vial Securely Seal Vial add_powder->seal_vial Step 4 reweigh_vial Reweigh Sealed Vial seal_vial->reweigh_vial Step 5 clean_tools Clean/Dispose of Tools reweigh_vial->clean_tools Step 6 clean_area Decontaminate Work Area clean_tools->clean_area Step 7 dispose_waste Dispose of Waste clean_area->dispose_waste Step 8

Caption: Workflow for the safe weighing of powdered this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure. An emergency shower and eyewash station must be immediately accessible in any area where this compound is handled[4][9].

Spill Cleanup
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) office[10].

  • Control Vapors : If it is safe to do so, increase ventilation by opening the fume hood sash.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in Table 1 for spill cleanup.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand[11][12]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for acid salts) : If the spilled material is a hydrochloride salt, it will have acidic properties. After absorption, the material can be neutralized with a weak base like sodium bicarbonate. Use pH paper to confirm neutralization[12][13].

  • Collect and Dispose : Carefully scoop the absorbed and neutralized material into a designated hazardous waste container[11].

  • Decontaminate : Clean the spill area with a soap and water solution, and collect the cleaning materials for hazardous waste disposal.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][14].

  • Skin Contact : Remove all contaminated clothing while under an emergency shower. Wash the affected area thoroughly with soap and water for at least 15 minutes[1][14]. Seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Disposal Plan: A Lifecycle Approach

The environmental impact of aromatic amines necessitates a stringent disposal protocol. These compounds can be toxic to aquatic life, and improper disposal can lead to long-term environmental contamination[15].

Disposal Mandates:

  • Segregation : All waste containing this compound, including contaminated PPE, weighing paper, and spill cleanup materials, must be segregated into a dedicated, clearly labeled hazardous waste container[8][11].

  • Containerization : Use robust, leak-proof containers made of a compatible material (e.g., high-density polyethylene). The container must be kept closed except when adding waste[11].

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • No Drain Disposal : Under no circumstances should this chemical or its waste be disposed of down the drain[8][11]. Aromatic amines are persistent organic pollutants and can disrupt wastewater treatment processes.

  • Professional Disposal : All waste must be disposed of through your institution's licensed hazardous waste management program[8]. Maintain records of disposal as required by local and federal regulations.

Diagram 2: Disposal Decision Pathway

cluster_segregation Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, or Contaminated PPE) segregate_waste Place in Dedicated Hazardous Waste Container start->segregate_waste no_drain DO NOT Dispose Down Drain start->no_drain label_container Label with 'Hazardous Waste' and Chemical Name segregate_waste->label_container store_closed Keep Container Securely Closed label_container->store_closed contact_ehs Arrange Pickup via EHS/ Licensed Waste Handler store_closed->contact_ehs

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.